Product packaging for Benzene, 1-azido-4-chloro-2-methyl-(Cat. No.:CAS No. 77721-46-1)

Benzene, 1-azido-4-chloro-2-methyl-

Cat. No.: B1660505
CAS No.: 77721-46-1
M. Wt: 167.59 g/mol
InChI Key: SUIVXOWPLXWGPB-UHFFFAOYSA-N
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Description

Benzene, 1-azido-4-chloro-2-methyl- is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1-azido-4-chloro-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-azido-4-chloro-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClN3 B1660505 Benzene, 1-azido-4-chloro-2-methyl- CAS No. 77721-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-4-chloro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-6(8)2-3-7(5)10-11-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIVXOWPLXWGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467185
Record name Benzene, 1-azido-4-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77721-46-1
Record name Benzene, 1-azido-4-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of 4-chloro-2-methylphenyl azide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-chloro-2-methylphenyl azide is an aromatic organic azide. Organic azides are a versatile class of compounds widely utilized in organic synthesis, particularly in the realm of click chemistry, for the formation of triazoles, and as precursors to highly reactive nitrene intermediates.[1] The presence of the chloro and methyl substituents on the phenyl ring is expected to influence the electronic properties and reactivity of the azide functional group. This guide provides a comprehensive overview of the predicted physical and chemical properties, a putative synthesis protocol, and expected reactivity of 4-chloro-2-methylphenyl azide, intended for researchers, scientists, and drug development professionals.

Predicted Physical and Chemical Properties

The physical and chemical properties of 4-chloro-2-methylphenyl azide have been estimated based on known data for structurally similar compounds. All researchers must handle this compound with extreme caution, assuming it to be potentially explosive and toxic.[2][3]

PropertyPredicted ValueNotes
Molecular Formula C7H6ClN3-
Molecular Weight 167.60 g/mol -
Appearance Pale yellow to brown oil or solidBased on analogs like phenyl azide.[4]
Melting Point Not availableLikely a low-melting solid.
Boiling Point Not availablePurification by distillation is strongly discouraged due to the explosive nature of organic azides.[3]
Solubility Insoluble in water; Soluble in organic solvents (e.g., diethyl ether, ethanol, acetone)Typical for aryl azides.[5]
Stability Potentially explosive. Sensitive to heat, shock, and light.[1][2]The C/N ratio is >1, suggesting it might be isolable, but caution is paramount.[2]

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for 4-chloro-2-methylphenyl azide, which are crucial for its identification and characterization.

SpectroscopyExpected Features
¹H NMR Aromatic protons (3H) in the range of δ 7.0-7.5 ppm. Methyl protons (3H) as a singlet around δ 2.2-2.4 ppm.
¹³C NMR Aromatic carbons in the range of δ 120-145 ppm. Methyl carbon around δ 15-20 ppm.
IR Spectroscopy Strong, characteristic azide (N₃) stretch at approximately 2100-2150 cm⁻¹. C-H stretching and aromatic C=C bending frequencies.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 167/169 (due to ³⁵Cl/³⁷Cl isotopes). A prominent peak corresponding to the loss of N₂ (M⁺ - 28).

Synthesis Protocol

The synthesis of 4-chloro-2-methylphenyl azide can be approached via the diazotization of the corresponding aniline, a common method for preparing aryl azides.[6][7]

General Synthesis of Aryl Azides from Anilines

Synthesis Aniline 4-chloro-2-methylaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium 1. NaNO₂, HCl 2. 0-5 °C Azide 4-chloro-2-methylphenyl azide Diazonium->Azide NaN₃ Cycloaddition cluster_product Product Azide 4-chloro-2-methylphenyl azide Triazole 1,4-disubstituted 1,2,3-triazole Azide->Triazole Cu(I) catalyst Alkyne Alkyne (R-C≡C-H) Alkyne->Triazole

References

Spectroscopic Analysis of 1-azido-4-chloro-2-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 1-azido-4-chloro-2-methylbenzene. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy and comparative analysis of structurally related molecules to predict the chemical shifts and coupling patterns. It also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar aryl azide compounds.

Predicted NMR Data

The expected ¹H and ¹³C NMR spectral data for 1-azido-4-chloro-2-methylbenzene are summarized below. These predictions are based on the known substituent effects on the benzene ring, where the azide group acts as a moderate electron-withdrawing group, the chloro group is an ortho, para-directing deactivator, and the methyl group is an ortho, para-directing activator.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 1-azido-4-chloro-2-methylbenzene

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.10 - 7.20d~2.5
H-57.25 - 7.35dd~8.5, ~2.5
H-66.95 - 7.05d~8.5
CH₃2.20 - 2.30s-

Note: Spectra are typically recorded in CDCl₃ at room temperature.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-azido-4-chloro-2-methylbenzene

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C-N₃)138 - 142
C-2 (C-CH₃)132 - 136
C-3120 - 124
C-4 (C-Cl)130 - 134
C-5129 - 133
C-6118 - 122
CH₃16 - 18

Note: Spectra are typically recorded in CDCl₃ at room temperature.

Experimental Protocols

A generalized yet detailed methodology for the synthesis and NMR analysis of 1-azido-4-chloro-2-methylbenzene is provided below.

Synthesis of 1-azido-4-chloro-2-methylbenzene

One common method for the synthesis of aryl azides is through the diazotization of the corresponding aniline followed by reaction with sodium azide.

Workflow for the Synthesis of 1-azido-4-chloro-2-methylbenzene

cluster_synthesis Synthesis Workflow aniline 4-Chloro-2-methylaniline diazonium Diazonium Salt Intermediate aniline->diazonium 1. NaNO₂, HCl 2. 0-5 °C azide 1-azido-4-chloro-2-methylbenzene diazonium->azide NaN₃

Caption: Synthesis of 1-azido-4-chloro-2-methylbenzene from 4-chloro-2-methylaniline.

Procedure:

  • Dissolve 4-chloro-2-methylaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

NMR Sample Preparation and Data Acquisition

Workflow for NMR Analysis

cluster_nmr NMR Analysis Workflow sample_prep Sample Preparation data_acq Data Acquisition sample_prep->data_acq Insert into Spectrometer data_proc Data Processing data_acq->data_proc FID Signal

Caption: General workflow for NMR sample preparation and data acquisition.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of purified 1-azido-4-chloro-2-methylbenzene.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time: ~3-4 seconds

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: ~1-2 seconds

  • Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra relies on understanding the electronic effects of the substituents on the aromatic ring.

Substituent Effects on Aromatic Chemical Shifts

substituent Substituent edg Electron-donating (e.g., -CH₃) substituent->edg ewg Electron-withdrawing (e.g., -N₃, -Cl) substituent->ewg shielding Increased Shielding (Upfield Shift) edg->shielding ortho, para positions deshielding Decreased Shielding (Downfield Shift) ewg->deshielding ortho, para positions

Caption: Influence of substituent electronic effects on proton and carbon chemical shifts.

This guide provides a foundational framework for the spectroscopic analysis of 1-azido-4-chloro-2-methylbenzene. Researchers are encouraged to acquire experimental data to confirm these predictions and further contribute to the spectral database for this class of compounds.

CAS number and molecular weight of Benzene, 1-azido-4-chloro-2-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound Benzene, 1-azido-4-chloro-2-methyl-. This aryl azide is a versatile building block in organic synthesis, with potential applications in medicinal chemistry, materials science, and bioconjugation via "click chemistry." This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential reactivity and applications based on the known reactivity of related aryl azides.

Chemical Data Summary

The key quantitative data for Benzene, 1-azido-4-chloro-2-methyl- are summarized in the table below for easy reference.

IdentifierValue
Chemical Name Benzene, 1-azido-4-chloro-2-methyl-
CAS Number 77721-46-1[1]
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.5956 g/mol [1]

Experimental Protocol: Synthesis of Benzene, 1-azido-4-chloro-2-methyl-

Starting Material: 4-chloro-2-methylaniline

Reagents and Solvents:

  • 4-chloro-2-methylaniline

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Deionized water

  • Diethyl ether or other suitable organic solvent for extraction

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

  • Ice

Procedure:

  • Diazotization of 4-chloro-2-methylaniline:

    • In a flask equipped with a magnetic stirrer, dissolve a known quantity of 4-chloro-2-methylaniline in a solution of hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0-5 °C. The reaction is typically monitored for the presence of nitrous acid using starch-iodide paper.

  • Formation of the Aryl Azide:

    • In a separate flask, dissolve sodium azide in deionized water and cool the solution in an ice bath.

    • Slowly add the cold diazonium salt solution prepared in step 1 to the sodium azide solution. Vigorous stirring is essential, and the temperature should be maintained below 5 °C.

    • Evolution of nitrogen gas may be observed. The reaction mixture is typically stirred for an additional 1-2 hours at low temperature after the addition is complete.

  • Work-up and Isolation:

    • The reaction mixture is then transferred to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as diethyl ether.

    • Combine the organic extracts and wash them with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product, Benzene, 1-azido-4-chloro-2-methyl-.

  • Purification (Optional but Recommended):

    • The crude product can be further purified by column chromatography on silica gel if necessary.

Safety Precautions: Organic azides are potentially explosive and should be handled with extreme care. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Heating of the azide product should be done with caution.

Experimental Workflow

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_azide_formation Step 2: Azide Formation cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification Aniline 4-chloro-2-methylaniline Diazonium Diazonium Salt Solution Aniline:e->Diazonium:w 1. Dissolve HCl_H2O HCl, H₂O HCl_H2O:e->Diazonium:w 2. Cool to 0-5°C NaNO2 NaNO₂ (aq) NaNO2:e->Diazonium:w 3. Add dropwise Reaction_Mixture Reaction Mixture Diazonium->Reaction_Mixture Add slowly at < 5°C NaN3 Sodium Azide (aq) NaN3->Reaction_Mixture Extraction Solvent Extraction (e.g., Diethyl Ether) Reaction_Mixture->Extraction Drying Drying (Na₂SO₄ or MgSO₄) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Chromatography Column Chromatography Crude_Product->Chromatography Optional Final_Product Pure Benzene, 1-azido-4-chloro- 2-methyl- Chromatography->Final_Product

Caption: Synthetic workflow for Benzene, 1-azido-4-chloro-2-methyl-.

Reactivity and Potential Applications

Aryl azides are a class of compounds known for their diverse reactivity, making them valuable intermediates in organic synthesis.

Key Reactions:

  • "Click Chemistry" (Huisgen Cycloaddition): Aryl azides readily undergo [3+2] cycloaddition reactions with alkynes to form stable triazole rings. This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and biocompatibility. This makes Benzene, 1-azido-4-chloro-2-methyl- a potential tool for bioconjugation, drug discovery, and materials science.

  • Reduction to Amines: The azide group can be selectively reduced to an amine, providing a route to substituted anilines that may be difficult to synthesize by other methods.

  • Nitrene Formation: Upon thermolysis or photolysis, aryl azides can extrude nitrogen gas to form highly reactive nitrene intermediates. These can undergo various reactions, including C-H insertion and ring expansion.

Potential Applications in Drug Development and Research:

  • Lead Compound Synthesis: The triazole linkage formed via click chemistry is a common feature in many pharmaceutical compounds. Benzene, 1-azido-4-chloro-2-methyl- can be used to introduce a substituted phenyl ring into potential drug candidates.

  • Bioconjugation: The azide functionality allows for the attachment of this molecule to biomolecules (e.g., proteins, DNA) that have been modified to contain an alkyne group. This is useful for labeling and tracking studies.

  • Fungicidal Research: A related compound, 4-chlorophenyl azide, has been investigated for its use in fungicides on plant pathogens[2]. This suggests that Benzene, 1-azido-4-chloro-2-methyl- could be explored for similar applications in agricultural science.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature detailing the interaction of Benzene, 1-azido-4-chloro-2-methyl- with any known signaling pathways or its specific biological activities. Research into the biological effects of this compound would be a novel area of investigation. Any such studies would likely begin with cytotoxicity assays and screening against various cellular targets to identify potential biological effects.

The logical relationship for investigating the biological activity of a novel compound like this is outlined below.

Biological_Investigation Compound Benzene, 1-azido-4-chloro-2-methyl- Cytotoxicity Cytotoxicity Assays Compound->Cytotoxicity Target_Screening Target-Based Screening Cytotoxicity->Target_Screening If low cytotoxicity Phenotypic_Screening Phenotypic Screening Cytotoxicity->Phenotypic_Screening If low cytotoxicity Hit_Identification Hit Identification Target_Screening->Hit_Identification Phenotypic_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Pathway_Analysis Signaling Pathway Analysis Hit_Identification->Pathway_Analysis

Caption: Logical workflow for biological activity investigation.

References

Photochemical Reactivity of 1-Azido-4-chloro-2-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photochemical reactivity of 1-azido-4-chloro-2-methylbenzene. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from the well-established photochemistry of analogous aryl azides to predict its behavior upon irradiation. The guide covers the fundamental reaction pathways, including the formation of nitrene intermediates and their subsequent transformations, outlines detailed hypothetical experimental protocols for studying its photoreactivity, and presents key data in a structured format for clarity. Visual diagrams of reaction mechanisms and experimental workflows are included to facilitate understanding. This document is intended to serve as a valuable resource for researchers in organic photochemistry, medicinal chemistry, and materials science who are interested in the application of this and similar photoactive molecules.

Introduction

Aryl azides are a class of photoactivatable compounds that have found widespread application in chemical biology, materials science, and synthetic chemistry.[1][2] Upon absorption of ultraviolet (UV) light, they extrude molecular nitrogen to generate highly reactive nitrene intermediates. These nitrenes can undergo a variety of subsequent reactions, making aryl azides versatile tools for applications such as photoaffinity labeling, surface modification, and the synthesis of nitrogen-containing heterocycles.[3][4]

The photochemical behavior of an aryl azide is significantly influenced by the nature and position of substituents on the aromatic ring. This guide focuses on the predicted photochemical reactivity of 1-azido-4-chloro-2-methylbenzene, a compound bearing both an electron-withdrawing chloro group and an electron-donating methyl group. These substituents are expected to modulate the electronic properties and reactivity of the photogenerated nitrene intermediate.

Predicted Photochemical Pathways

The primary photochemical event for 1-azido-4-chloro-2-methylbenzene is the absorption of a photon, leading to an excited singlet state that rapidly loses nitrogen gas to form the corresponding singlet nitrene, 4-chloro-2-methylphenylnitrene.[4][5] This highly reactive intermediate can then undergo several competing reactions, as depicted in the signaling pathway diagram below.

PhotochemicalPathways cluster_start Initiation cluster_intermediates Reactive Intermediates cluster_products Potential Products Start 1-Azido-4-chloro-2-methylbenzene SingletNitrene Singlet 4-chloro-2-methylphenylnitrene Start->SingletNitrene hν (-N₂) TripletNitrene Triplet 4-chloro-2-methylphenylnitrene SingletNitrene->TripletNitrene Intersystem Crossing (ISC) Azepine Substituted Azepine (via Ring Expansion) SingletNitrene->Azepine Ring Expansion InsertionProduct C-H/N-H Insertion Products SingletNitrene->InsertionProduct Reaction with R-H (e.g., solvent) TripletNitrene->InsertionProduct Hydrogen Abstraction & Recombination AzoCompound Azo Dimer TripletNitrene->AzoCompound Dimerization

Figure 1: Predicted photochemical reaction pathways for 1-azido-4-chloro-2-methylbenzene.

The key reactive species is the singlet nitrene, which can undergo:

  • Intersystem Crossing (ISC): The singlet nitrene can convert to the more stable triplet nitrene ground state. The rate of ISC is influenced by substituents; for some substituted phenylnitrenes, this process is very rapid.[6]

  • Ring Expansion: A characteristic reaction of singlet aryl nitrenes is rearrangement to a seven-membered ring ketenimine (a dehydroazepine), which can be trapped by nucleophiles to form substituted azepines.[4][7]

  • Insertion Reactions: Singlet nitrenes can insert directly into C-H and N-H bonds of solvent or other molecules in the reaction medium.[8]

  • Hydrogen Abstraction: The triplet nitrene, being more radical-like, typically reacts by abstracting hydrogen atoms from the solvent, followed by radical recombination.

  • Dimerization: In the absence of efficient trapping agents, triplet nitrenes can dimerize to form the corresponding azo compound.[4]

Hypothetical Quantitative Data

Table 1: Predicted Photophysical and Kinetic Parameters

ParameterPredicted ValueConditions
Absorption Maximum (λmax) 250 - 280 nmMethanol
Quantum Yield of Decomposition (Φ) 0.4 - 0.7254 nm irradiation, Room Temp.
Singlet Nitrene Lifetime (τS) 1 - 10 nsInert Solvent (e.g., pentane)
Rate of Intersystem Crossing (kISC) 1 x 108 - 1 x 109 s-1Room Temperature
Rate of Ring Expansion (kRE) 1 x 107 - 1 x 108 s-1Room Temperature

Table 2: Hypothetical Product Distribution from Photolysis in Methanol

ProductPredicted Yield (%)Reaction Type
Substituted Methoxyazepine 30 - 50%Ring Expansion & Nucleophilic Trapping
4-Chloro-2-methylaniline 10 - 20%Hydrogen Abstraction
Azo-4,4'-dichloro-2,2'-dimethylbenzene 5 - 15%Dimerization
O-H Insertion Product 5 - 10%Insertion into Methanol
Other Products/Polymer 20 - 30%Complex side reactions

Experimental Protocols

The following are detailed, generalized protocols for investigating the photochemical reactivity of 1-azido-4-chloro-2-methylbenzene.

Synthesis of 1-Azido-4-chloro-2-methylbenzene

A common method for the synthesis of aryl azides is via the diazotization of the corresponding aniline followed by reaction with sodium azide.[10]

SynthesisWorkflow Aniline 4-Chloro-2-methylaniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Aniline->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Azidation Azidation (NaN₃) Diazonium->Azidation Product 1-Azido-4-chloro-2-methylbenzene Azidation->Product

Figure 2: General workflow for the synthesis of 1-azido-4-chloro-2-methylbenzene.

Materials:

  • 4-Chloro-2-methylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Diethyl ether

  • Deionized water

  • Ice

Procedure:

  • Dissolve 4-chloro-2-methylaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • To the resulting diazonium salt solution, slowly add a pre-cooled aqueous solution of sodium azide. Vigorous nitrogen evolution may occur.

  • After the addition is complete, allow the mixture to stir for an additional hour at 0-5 °C.

  • Extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Caution: Organic azides are potentially explosive and should be handled with care. Avoid heat, friction, and shock. All reactions should be carried out in a well-ventilated fume hood behind a safety shield.

Steady-State Photolysis and Product Analysis

This protocol describes a typical setup for the photolysis of the azide and subsequent analysis of the reaction products.

PhotolysisWorkflow Prepare Prepare Solution of Azide (e.g., 0.01 M in Methanol) Degas Degas Solution (e.g., N₂ bubbling for 30 min) Prepare->Degas Irradiate Irradiate with UV Lamp (e.g., 254 nm Mercury Lamp in Quartz Tube) Degas->Irradiate Monitor Monitor Reaction (TLC or UV-Vis Spectroscopy) Irradiate->Monitor Analyze Analyze Product Mixture (GC-MS, LC-MS, NMR) Monitor->Analyze

Figure 3: Experimental workflow for steady-state photolysis and product analysis.

Materials and Equipment:

  • 1-Azido-4-chloro-2-methylbenzene

  • Spectroscopic grade solvent (e.g., methanol, cyclohexane)

  • Quartz reaction vessel

  • Medium-pressure mercury lamp (e.g., 450 W) with a Pyrex filter for λ > 290 nm or a low-pressure mercury lamp for 254 nm irradiation.[4][11]

  • Cooling bath

  • Nitrogen or argon gas for deoxygenation

  • Analytical instruments: TLC plates, UV-Vis spectrophotometer, GC-MS, LC-MS, NMR spectrometer.

Procedure:

  • Prepare a solution of 1-azido-4-chloro-2-methylbenzene in the chosen solvent (e.g., 0.01 M in methanol) in a quartz reaction vessel.

  • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes to prevent photooxidation and quenching of the triplet nitrene by oxygen.

  • Place the reaction vessel in a cooling bath to maintain a constant temperature during irradiation.

  • Irradiate the solution with the UV lamp. The reaction progress can be monitored by the disappearance of the azide absorption band using UV-Vis spectroscopy or by thin-layer chromatography (TLC).

  • After the starting material has been consumed or after a set period, stop the irradiation.

  • Analyze the resulting product mixture using GC-MS and LC-MS to identify the products and determine their relative abundance.

  • For structural elucidation of major products, isolate them using preparative chromatography and characterize by NMR spectroscopy.

Laser Flash Photolysis (LFP) for Transient Species Detection

LFP is a powerful technique to directly observe and characterize the short-lived nitrene intermediates.[6][12]

Equipment:

  • Nd:YAG laser with a fourth harmonic generator (266 nm excitation) or an excimer laser (e.g., KrF at 248 nm).

  • Pulsed xenon lamp as the analyzing light source.

  • Monochromator and a fast detector (e.g., photomultiplier tube).

  • Digital oscilloscope.

  • Flow cell to ensure a fresh sample for each laser pulse.

Procedure:

  • Prepare a dilute, deoxygenated solution of 1-azido-4-chloro-2-methylbenzene in the desired solvent (typically in the micromolar to millimolar concentration range).

  • Circulate the solution through the flow cell.

  • Excite the sample with a short laser pulse (nanosecond or picosecond duration).

  • Monitor the change in absorbance at different wavelengths as a function of time after the laser pulse.

  • By plotting the change in absorbance versus wavelength at a specific time delay, the transient absorption spectrum of the intermediate(s) can be constructed.

  • By analyzing the decay of the transient absorption at a fixed wavelength, the lifetime of the intermediate can be determined.

  • To identify the nature of the transient (singlet vs. triplet nitrene), quenching experiments can be performed by adding known triplet quenchers (e.g., oxygen, dienes).

Concluding Remarks

1-Azido-4-chloro-2-methylbenzene is predicted to be a versatile photoactive compound. Its photochemical reactivity is expected to be dominated by the chemistry of the corresponding singlet and triplet nitrenes. The presence of the chloro and methyl substituents will likely influence the relative rates of intersystem crossing, ring expansion, and insertion reactions. The experimental protocols outlined in this guide provide a solid framework for the detailed investigation of its photochemical properties. Such studies will not only contribute to the fundamental understanding of substituted aryl nitrene chemistry but also pave the way for the rational design of novel photoaffinity probes and other photoactive materials.

References

An In-depth Technical Guide to the Electronic Effects of Substituents on Aryl Azide Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of how electronic modifications to the aromatic ring influence the reactivity of aryl azides. Understanding these principles is critical for designing and optimizing reactions in fields ranging from synthetic chemistry to bioconjugation and materials science. This document details the theoretical underpinnings, key reaction classes, quantitative data, and practical experimental protocols.

Fundamental Principles: Quantifying Electronic Effects with the Hammett Equation

The reactivity of an aryl azide is profoundly influenced by the nature of the substituents on the aromatic ring. These effects are primarily electronic, involving a combination of induction and resonance. The Hammett equation is a cornerstone of physical organic chemistry that provides a quantitative framework for understanding these relationships.[1][2]

The equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

  • k or K is the rate or equilibrium constant for a reaction with a substituted aryl group.

  • k₀ or K₀ is the reference constant for the unsubstituted reactant (where the substituent is hydrogen).[1]

  • σ (Sigma) is the substituent constant , which is an intrinsic measure of the electronic effect (both inductive and resonance) of a particular substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).[3]

  • ρ (Rho) is the reaction constant , which measures the sensitivity of a specific reaction to the electronic effects of substituents.[1][4]

    • A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state.[1]

    • A negative ρ value means the reaction is favored by electron-donating groups, indicating a buildup of positive charge (or loss of negative charge) in the transition state.[3]

The magnitude of ρ reveals the extent of charge development in the transition state relative to the ionization of benzoic acid.[4] By analyzing Hammett plots (log(k/k₀) vs. σ), researchers can gain deep insights into reaction mechanisms.[5]

Key Reactions and the Influence of Substituents

The electronic nature of the aryl ring dictates the reactivity of the azide moiety across its primary reaction classes: 1,3-dipolar cycloadditions, thermal/photochemical decomposition, and the Staudinger reaction.

The 1,3-dipolar cycloaddition, particularly the reaction with alkynes to form triazoles ("click chemistry"), is one of the most important applications of aryl azides.[6][7] The electronic effects of substituents play a crucial role in modulating the reaction rate.

In these reactions, the azide can be classified as an ambiphilic or HOMO-LUMO-controlled dipole.[8] This means the reaction can be accelerated by substituents that lower the energy gap between the frontier molecular orbitals of the azide and the dipolarophile. Generally, cycloadditions between electron-deficient aryl azides and electron-rich dipolarophiles (like enamines or strained alkynes) are significantly faster.[9] This is because electron-withdrawing groups on the aryl azide lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating a more favorable orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile.[9][10]

Perfluorinated aryl azides (PFAAs), which are highly electron-deficient, exhibit dramatically accelerated cycloaddition rates with electron-rich partners compared to standard phenyl azide.[9]

Table 1: Second-Order Rate Constants (k_c) for 1,3-Dipolar Cycloadditions of Substituted Aryl Azides

Aryl Azide Dipolarophile Rate Constant (k_c) in CDCl₃ (M⁻¹s⁻¹) Reference
Perfluorophenyl azide Acetophenone enamine (5) (2.70 ± 0.05) x 10⁻¹ [9]
Phenyl azide Acetophenone enamine (5) (6.80 ± 0.10) x 10⁻⁵ [9]
4-Nitroperfluorophenyl azide Acetophenone enamine (5) 1.216 ± 0.032 [9]
Perfluorophenyl azide Norbornene (9) (2.10 ± 0.10) x 10⁻⁴ [9]
Phenyl azide Norbornene (9) (1.10 ± 0.10) x 10⁻⁶ [9]
Perfluorophenyl azide DIBAC (10) (9.20 ± 0.20) x 10⁻² [9]
Phenyl azide DIBAC (10) (2.00 ± 0.10) x 10⁻³ [9]

(Data extracted from Xie et al., J. Am. Chem. Soc. 2015)[9]

Caption: Electronic influence on 1,3-dipolar cycloadditions.

Aryl azides can be decomposed using heat or UV light to eliminate N₂ and generate highly reactive nitrene intermediates.[11] These nitrenes are valuable for forming covalent bonds through reactions like C-H insertion, making them useful as cross-linking agents and for photoaffinity labeling.[11][12]

The stability of the aryl azide and the activation energy required for nitrene formation are tunable via electronic substitution. It has been demonstrated that placing a π-donating substituent (like a phenoxy group) in the para position can lower the thermal activation barrier for nitrene formation to below 100 °C.[11] This is hypothesized to be due to stabilization of the transition state leading to the nitrene. Conversely, highly electron-deficient azides, such as perfluorinated phenylazide, typically require higher decomposition temperatures (above 130 °C).[11]

G cluster_substituents Substituent Effects on Activation Aryl_Azide Aryl Azide (Ar-N₃) Transition_State Transition State Aryl_Azide->Transition_State Δ or hν Nitrene Aryl Nitrene (Ar-N) Transition_State->Nitrene N2 N₂ Gas Transition_State->N2 Products Insertion / Rearrangement Products Nitrene->Products e.g., C-H Insertion Pi_Donating π-Donating Group (para-position) EWG_General Electron-Withdrawing Group

Caption: Pathway of aryl azide decomposition to a nitrene.

The Staudinger reaction involves the reaction of an azide with a phosphine to form an aza-ylide intermediate, which can then be hydrolyzed to an amine and a phosphine oxide (Staudinger reduction) or trapped to form a stable amide bond (Staudinger ligation).[13][14] This reaction is fundamental to bioconjugation.

The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide.[15] Consequently, the electrophilicity of the azide is a key determinant of the reaction rate. Electron-withdrawing substituents on the aryl ring make the azide more electrophilic, thereby accelerating the reaction.[14] This effect is clearly demonstrated by the significantly faster reaction rates of perfluoroaryl azides (PFAAs) compared to their non-fluorinated analogs.[15]

A Hammett analysis of the Staudinger reaction with PFAAs yielded a small, positive ρ value of +0.43, confirming that the reaction is accelerated by electron-withdrawing groups and involves a buildup of negative charge in the transition state.[15]

Table 2: Second-Order Rate Constants for the Staudinger Reaction of Substituted PFAAs with an Aryl Phosphine

Perfluoroaryl Azide (PFAA) para-Substituent Rate Constant (k_obs) in CD₃CN (M⁻¹s⁻¹) Reference
1a -C(CH₃)₂OH 3.68 ± 0.03 [15]
1c -H 4.1 ± 0.1 [15]
1d -NO₂ 5.9 ± 0.1 [15]
1e -OCH₃ 3.20 ± 0.05 [15]
1f -NH₂ 2.8 ± 0.1 [15]
1-azido-4-nitrobenzene (non-fluorinated analog of 1d ) -NO₂ 0.18 ± 0.01 [15]

(Data extracted from Xie et al., Chem. Commun. 2017)[15]

G cluster_pathways Alternative Fates of Aza-ylide Reactants Aryl Azide (Ar-N₃) + Phosphine (R₃P) Phosphazide Phosphazide Intermediate [Ar-N=N-N=PR₃] Reactants->Phosphazide Nucleophilic Attack Aza_Ylide Aza-ylide [Ar-N=PR₃] Phosphazide->Aza_Ylide N2 N₂ Gas Phosphazide->N2 Amine Amine (Ar-NH₂) + R₃P=O Aza_Ylide->Amine Hydrolysis Amide Amide Bond (Staudinger Ligation) Aza_Ylide->Amide Intramolecular Trapping EWG EWG on Aryl Ring EWG->Reactants Increases electrophilicity of azide, accelerates initial attack

Caption: Mechanism of the Staudinger reaction/ligation.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon published findings. Below are representative protocols for the synthesis and kinetic analysis of aryl azides.

This two-step, one-pot procedure is a classic and reliable method for preparing a wide range of substituted aryl azides.[12][16]

Materials:

  • Substituted aniline (1.0 eq)

  • Hydrochloric acid (HCl), concentrated (3.0 eq)

  • Sodium nitrite (NaNO₂), (1.1 eq)

  • Sodium azide (NaN₃), (1.2 eq)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a flask cooled to 0-5 °C in an ice-water bath, dissolve or suspend the substituted aniline (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution or suspension at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • Azidation:

    • In a separate flask, dissolve sodium azide (1.2 eq) in a minimal amount of cold deionized water.

    • Slowly add the cold diazonium salt solution to the sodium azide solution dropwise. Vigorous evolution of N₂ gas may be observed. Maintain the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • The crude aryl azide can be purified by column chromatography on silica gel if necessary. Caution: Aryl azides are potentially explosive and should be handled with care, avoiding heat, friction, and shock.

G Aniline Substituted Aniline (Ar-NH₂) Diazonium Diazonium Salt (Ar-N₂⁺) Aniline->Diazonium 1. HCl, H₂O, 0-5 °C 2. NaNO₂ (aq) Azide Aryl Azide (Ar-N₃) Diazonium->Azide NaN₃ (aq), 0-5 °C Purification Extraction & Purification Azide->Purification Final_Product Pure Aryl Azide Purification->Final_Product

Caption: Experimental workflow for aryl azide synthesis.

This protocol describes how to determine second-order rate constants for reactions like 1,3-dipolar cycloadditions or Staudinger reactions, as described in the literature.[9][15]

Materials:

  • Substituted aryl azide (e.g., 5 mM)

  • Reaction partner (e.g., dipolarophile or phosphine, 10 mM)

  • Deuterated solvent (e.g., CDCl₃, CD₃CN)

  • Internal standard (optional, e.g., mesitylene)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the aryl azide, the reaction partner, and the internal standard (if used) in the chosen deuterated solvent.

    • In an NMR tube, combine the appropriate volumes of the stock solutions to achieve the desired final concentrations. A typical setup uses a 2:1 ratio of one reactant to the limiting reactant to ensure pseudo-first-order or second-order kinetics can be easily fitted.[9]

  • Data Acquisition:

    • Quickly acquire an initial ¹H NMR spectrum (t=0) after mixing the reactants.

    • Acquire subsequent spectra at regular time intervals over the course of the reaction. The time intervals should be chosen to capture the reaction progress adequately (e.g., every 5 minutes for a fast reaction, every hour for a slow one).

  • Data Analysis:

    • Identify a non-overlapping proton signal for one of the starting materials and one for the product.

    • Integrate these signals in each spectrum. The decrease in the starting material integral and the increase in the product integral over time are proportional to the change in their concentrations.

    • Plot the concentration of the limiting reactant versus time.

    • Fit the data to the appropriate second-order rate law equation: 1/[A]t - 1/[A]₀ = kt (for 1:1 stoichiometry) or by using a kinetics software package.

    • The slope of the resulting linear plot will be the second-order rate constant, k.

G cluster_hammett Hammett Plot Logic cluster_interpretation Interpretation X_axis Substituent Constant (σ) Plot Linear Plot X_axis->Plot Y_axis log(k/k₀) Y_axis->Plot Slope Slope = ρ (Reaction Constant) Positive_Rho Positive ρ (Slope > 0) Slope->Positive_Rho Negative_Rho Negative ρ (Slope < 0) Slope->Negative_Rho Positive_Meaning Reaction accelerated by EWGs Negative charge builds in TS Positive_Rho->Positive_Meaning Negative_Meaning Reaction accelerated by EDGs Positive charge builds in TS Negative_Rho->Negative_Meaning

Caption: Logical relationship of a Hammett plot analysis.

Conclusion and Outlook

The electronic properties of substituents on an aryl azide are a powerful tool for tuning its reactivity in a predictable manner. Electron-withdrawing groups generally enhance the azide's electrophilicity, accelerating cycloadditions with electron-rich partners and the Staudinger reaction. Conversely, specific placement of π-donating groups can lower the activation energy for thermal decomposition into nitrenes. These principles, quantified by the Hammett relationship, are essential for the rational design of molecules in drug development, chemical biology, and materials science. By leveraging these electronic effects, researchers can optimize reaction kinetics, improve yields, and develop novel functional probes and materials with precisely controlled reactivity.

References

Introduction to click chemistry using functionalized aryl azides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Click Chemistry Using Functionalized Aryl Azides

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry

Click chemistry is a concept introduced by K.B. Sharpless in 2001, describing a class of reactions that are high-yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents.[1] This powerful and high-fidelity technology involves the rapid and efficient covalent coupling of two or more functional chemical entities.[2] The most prominent example of a click reaction is the Huisgen 1,3-dipolar cycloaddition of an azide with a terminal alkyne to form a 1,2,3-triazole.[3] This reaction has been pivotal in various fields, including drug discovery, supramolecular chemistry, materials science, and nanotechnology.[2]

Aryl azides are crucial components in many chemical reactions, including click chemistry, due to their relative stability and versatility.[4] They can be functionalized with a wide range of substituents, allowing for the introduction of diverse chemical properties into the target molecule. The resulting triazole linkage is not just a passive linker; it is a stable, aromatic moiety that can participate in hydrogen bonding and dipole-dipole interactions, often contributing to the biological activity of the final conjugate.

This guide provides an in-depth technical overview of the use of functionalized aryl azides in click chemistry, covering their synthesis, reaction protocols, and applications, with a focus on providing practical information for researchers in the field.

Core Concepts: CuAAC and SPAAC

The azide-alkyne cycloaddition can be performed in two main modalities: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • CuAAC: This reaction utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide, leading specifically to the formation of the 1,4-disubstituted triazole isomer.[1] The reaction is highly efficient, with a rate acceleration of 107 to 108 compared to the uncatalyzed reaction.[1] It is compatible with aqueous conditions over a wide pH range (4-12) and tolerates a broad array of functional groups.[1]

  • SPAAC: This is a copper-free variant that employs a strained cyclooctyne, which reacts spontaneously with an azide.[5][6] The driving force for this reaction is the release of ring strain in the cyclooctyne.[7] SPAAC is particularly valuable for in vivo applications where the cytotoxicity of the copper catalyst is a concern.[5]

Synthesis of Functionalized Aryl Azides

The most common method for synthesizing aryl azides is from the corresponding anilines. This can be achieved through a traditional two-step diazotization-azidation process or via more modern one-pot procedures.

Synthesis of Aryl Azides from Anilines: A Comparative Overview
MethodDescriptionKey ReagentsConditionsYieldsCitation
Two-Step Diazotization-Azidation Anilines are first converted to aryl diazonium salts, which are then treated with sodium azide.NaNO₂, strong acid (e.g., HCl), NaN₃Low temperatures (0-5 °C)Generally good[8][9]
One-Pot, Sodium Azide-Free Synthesis Aniline is converted to a phenylhydrazine intermediate, which is then oxidized to the aryl azide.NaNO₂, SnCl₂, Isopropyl nitriteIce bathGood[4][10]
One-Step Diazo Transfer A diazo group is transferred from a donor (e.g., triflyl azide) to the aniline.Triflyl azide (TfN₃), Cu(II) catalyst--[8]
Experimental Protocol: Two-Step Synthesis of Aryl Azides from Anilines

This protocol is a generalized procedure based on the classical diazotization-azidation method.

Materials:

  • Substituted aniline (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Sodium Azide (NaN₃) (1.2 eq)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Diazotization:

    • In a round-bottom flask, dissolve the substituted aniline in a solution of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for 30 minutes after the addition is complete. The formation of the diazonium salt is typically indicated by a color change.

  • Azidation:

    • In a separate flask, dissolve sodium azide in deionized water and cool the solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

    • Allow the reaction mixture to stir at 0-5 °C for 1 hour and then warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude aryl azide.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Characterization: The synthesized aryl azides should be characterized to confirm their structure and purity. Standard techniques include:

  • Infrared (IR) Spectroscopy: A strong, sharp peak characteristic of the azide asymmetric stretch is typically observed around 2100-2130 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the aromatic substitution pattern and the absence of starting material.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Experimental Workflow for Aryl Azide Synthesis

experimental_workflow cluster_diazotization Diazotization cluster_azidation Azidation cluster_workup Work-up & Purification aniline Substituted Aniline mix1 Dissolve & Cool (0-5°C) aniline->mix1 hcl_h2o HCl / H₂O hcl_h2o->mix1 na_no2 NaNO₂ (aq) add_nitrite Add NaNO₂ dropwise na_no2->add_nitrite diazonium_salt Aryl Diazonium Salt add_diazonium Add Diazonium Salt diazonium_salt->add_diazonium mix1->add_nitrite stir1 Stir for 30 min add_nitrite->stir1 stir1->diazonium_salt na_n3 NaN₃ (aq) mix2 Cool (0-5°C) na_n3->mix2 aryl_azide_crude Crude Aryl Azide extraction Solvent Extraction (Ethyl Acetate) aryl_azide_crude->extraction mix2->add_diazonium stir2 Stir & Warm to RT add_diazonium->stir2 stir2->aryl_azide_crude washing Wash (NaHCO₃, Brine) extraction->washing drying Dry (Na₂SO₄) washing->drying concentration Concentrate drying->concentration purification Column Chromatography (if needed) concentration->purification pure_azide Pure Aryl Azide purification->pure_azide

Caption: Workflow for the two-step synthesis of functionalized aryl azides.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, providing a highly efficient route to 1,4-disubstituted 1,2,3-triazoles.

Quantitative Data for CuAAC Reactions

The following table summarizes representative yields for the CuAAC reaction with various functionalized aryl azides. Reaction kinetics are highly dependent on the specific substrates, catalyst system, and conditions, with rate constants typically in the range of 10 to 10⁴ M⁻¹s⁻¹.[11]

Aryl Azide SubstituentAlkyneCatalyst SystemSolventYield (%)Citation
4-Methoxyphenyl azidePhenylacetyleneCuSO₄/Sodium AscorbatetBuOH/H₂O>95[12]
4-Nitrophenyl azidePropargyl alcoholCuIWaterHigh[12]
Phenyl azideVarious terminal alkynesCu(PPh₃)₂NO₃Solvent-freeExcellent[13]
Azidobenzyl alcoholN-propargylacetamide[Cp*RuCl(PPh₃)₂]Toluene>90[12]
4-AzidoanilinePhenylacetyleneCuBr/PhSMe"on water"High[12]
Experimental Protocol: General Procedure for CuAAC

This protocol provides a general method for the copper-catalyzed cycloaddition of a functionalized aryl azide with a terminal alkyne.

Materials:

  • Functionalized aryl azide (1.0 eq)

  • Terminal alkyne (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., t-butanol/water 1:1, DMF, DMSO)

  • Deionized water

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, dissolve the aryl azide and the alkyne in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate in deionized water.

  • In another vial, prepare a fresh solution of sodium ascorbate in deionized water.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The reaction mixture may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • The crude triazole product can be purified by column chromatography or recrystallization if necessary.

CuAAC Reaction Pathway

CuAAC_pathway Aryl_N3 Aryl Azide Triazolide_intermediate Copper Triazolide Intermediate Aryl_N3->Triazolide_intermediate Alkyne Terminal Alkyne Cu_acetylide Copper Acetylide Alkyne->Cu_acetylide Cu_I Cu(I) Cu_I->Cu_acetylide Cu_acetylide->Triazolide_intermediate Triazolide_intermediate->Cu_I Catalyst Regeneration Triazole_product 1,4-Disubstituted Triazole Triazolide_intermediate->Triazole_product

Caption: Simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful bioorthogonal reaction that proceeds without the need for a toxic copper catalyst, making it ideal for applications in living systems.[7]

Quantitative Data for SPAAC Reactions

The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. Electron-deficient aryl azides can accelerate the reaction.[14] Second-order rate constants for SPAAC can range from 10⁻³ to over 1 M⁻¹s⁻¹.[11][15]

CyclooctyneAryl AzideSolventSecond-Order Rate Constant (M⁻¹s⁻¹)Citation
Bicyclo[6.1.0]nonyne (BCN)Benzyl azideCD₃CN~0.1[16]
Dibenzocyclooctyne (DBCO)Benzyl azideCD₃CN/D₂O~0.3[16]
DIBAC4-azidopyridine->1.0[14]
BCNElectron-deficient aryl azides-up to 2.9[15]
Experimental Protocol: General Procedure for SPAAC

This protocol outlines a general procedure for the strain-promoted cycloaddition of a functionalized aryl azide with a cyclooctyne derivative.

Materials:

  • Functionalized aryl azide (1.0 eq)

  • Cyclooctyne derivative (e.g., DBCO, BCN) (1.0-1.5 eq)

  • Biocompatible solvent (e.g., PBS buffer, DMSO, methanol)

Procedure:

  • Dissolve the aryl azide in the chosen solvent.

  • Add the cyclooctyne derivative to the solution.

  • Stir the reaction at room temperature or 37 °C for biological applications.

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC). Reaction times can vary from minutes to hours depending on the reactivity of the specific cycloalkyne and azide.

  • Work-up:

    • For many bioconjugation applications, the product is used directly in the reaction mixture or purified by methods compatible with biomolecules, such as size exclusion chromatography or dialysis.

    • For small molecule synthesis, a standard extractive work-up and chromatographic purification can be performed if necessary.

SPAAC Logical Relationship Diagram

SPAAC_logic start Start Reaction mix Mix Aryl Azide and Strained Cyclooctyne start->mix reaction Spontaneous [3+2] Cycloaddition mix->reaction product Stable Triazole Product reaction->product no_catalyst No Copper Catalyst Required reaction->no_catalyst biocompatible Biocompatible no_catalyst->biocompatible

Caption: Logical flow of a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Applications in Drug Development and Research

The versatility and robustness of click chemistry using functionalized aryl azides have made it an indispensable tool in drug discovery and development, as well as in fundamental biological research.

  • Drug Discovery: Click chemistry is used to rapidly synthesize large libraries of compounds for high-throughput screening.[5] The triazole core can act as a pharmacophore, and the ease of the reaction allows for the efficient exploration of structure-activity relationships.

  • Bioconjugation: This is one of the most significant applications. Click chemistry is used to attach probes, such as fluorescent dyes or biotin, to biomolecules like proteins, nucleic acids, and carbohydrates.[5][17] This enables the study of biological processes in vitro and in vivo. SPAAC is particularly well-suited for labeling molecules in living cells due to its bioorthogonal nature.[5]

  • Proteomics and Target Identification: Functionalized aryl azides can be incorporated into bioactive small molecules to create chemical probes. These probes can be used in techniques like photoaffinity labeling to identify the protein targets of a drug.[8][17]

  • Materials Science: Click chemistry is employed to functionalize surfaces and synthesize novel polymers and dendrimers.[18] The high efficiency of the reaction allows for the creation of well-defined, complex macromolecular architectures.

Conclusion

Click chemistry with functionalized aryl azides represents a powerful and versatile platform for chemical synthesis and bioconjugation. The ability to readily synthesize a wide variety of functionalized aryl azides, coupled with the high efficiency and selectivity of the CuAAC and SPAAC reactions, has firmly established this methodology as a critical tool for researchers in chemistry, biology, and medicine. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this transformative chemistry in a research setting.

References

A Comprehensive Technical Guide to the Safe Handling of Organic Azides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Organic azides are exceptionally versatile functional groups with widespread applications in chemical synthesis, drug development, bioconjugation, and materials science. Their utility, particularly in the realm of "click chemistry," has led to their increased use in laboratories worldwide. However, the energetic nature of the azide group necessitates a thorough understanding of its potential hazards and strict adherence to safety protocols. This guide provides an in-depth overview of the safety and handling precautions required when working with organic azides to ensure a safe laboratory environment.

Understanding the Hazards of Organic Azides

The primary hazards associated with organic azides are their potential for explosive decomposition and their inherent toxicity.

Explosive Hazards

Organic azides are energetic compounds that can decompose rapidly, releasing a large volume of nitrogen gas.[1][2] This decomposition can be initiated by various stimuli, including heat, shock, friction, and even light in some cases.[1][2] The stability of an organic azide is highly dependent on its molecular structure. Several factors must be considered when assessing the potential explosive hazard of a particular organic azide.

Key Stability Indicators:

  • Carbon-to-Nitrogen (C/N) Ratio: A fundamental guideline for assessing the stability of an organic azide is the ratio of carbon atoms to nitrogen atoms in the molecule.[3] Generally, organic azides with a higher C/N ratio are more stable. It is recommended to avoid isolating organic azides with a C/N ratio of less than 1.[4] Those with a C/N ratio between 1 and 3 can often be synthesized but should be handled with extreme caution, stored in solution at low temperatures, and used promptly.[3][4]

  • The "Rule of Six": This rule provides another measure of stability, stating that there should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide, nitro, diazo) in a molecule.[3] This dilution of the energetic group within the molecule generally renders the compound safer to handle.[3]

  • Molecular Structure: The stability of organic azides is also influenced by their overall structure. Aliphatic azides are generally more stable than olefinic, aromatic, or carbonyl azides.[4] The presence of other energetic functionalities, such as nitro groups or peroxides, can have a cumulative effect on the compound's instability.[1]

Toxicity

The azide ion is known to be highly toxic, with a toxicity comparable to that of cyanide.[2] While there is limited toxicological data available for many specific organic azides, it should be assumed that they are toxic. Exposure can occur through inhalation, ingestion, or skin absorption.[5]

The reaction of azides with acids produces hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive substance.[3][6] Therefore, it is crucial to avoid any contact between azides and acidic conditions, especially during workup and waste disposal.

Quantitative Data on Organic Azide Stability

CompoundDecomposition Onset Temperature (°C)Impact SensitivityShock SensitivityReference(s)
Phenyl azideExplodes when heated at ordinary pressure--[7]
Benzyl azide-Potentially explosive-[8]
Sodium azide> 275Highly shock-sensitive when in contact with heavy metalsHigh[7][9]
p-Toluenesulfonyl azide---[10]

Note: The lack of specific, standardized quantitative data for a wide range of organic azides in the public domain underscores the importance of treating all organic azides as potentially explosive and toxic. The stability rules (C/N ratio and Rule of Six) should be the primary guide for initial risk assessment.

Safe Handling and Storage Protocols

Strict adherence to the following handling and storage procedures is mandatory when working with organic azides.

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses with side shields are the minimum requirement. For reactions with a higher risk of explosion, a face shield should be worn in addition to safety glasses.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Check glove compatibility charts for the specific solvents being used.

  • Body Protection: A flame-resistant lab coat should be worn.

Engineering Controls
  • Fume Hood: All work with organic azides must be conducted in a certified chemical fume hood.[2]

  • Blast Shield: A blast shield should be used, especially when working with azides of unknown stability, low C/N ratio, or on a scale larger than a few milligrams.[4] The fume hood sash should be kept as low as possible.

General Handling Practices
  • Scale: Work with the smallest possible quantities of organic azides.[5]

  • Avoid Friction and Shock: Do not use metal spatulas to handle solid azides, as this can cause friction and lead to the formation of highly sensitive heavy metal azides.[3] Use plastic or ceramic spatulas instead.[4] Avoid grinding or subjecting azides to mechanical shock.

  • Avoid Heat and Light: Store organic azides in a cool, dark place, away from sources of heat and light.[2] Reactions should be conducted at the lowest feasible temperature.

  • Solvent Choice: Never use halogenated solvents such as dichloromethane or chloroform with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[1][2]

  • Purification: Avoid distillation and sublimation for the purification of organic azides, as this involves heating.[2] Purification should be limited to methods such as extraction and precipitation.[2]

  • Concentration: Do not concentrate solutions of organic azides to dryness unless the stability of the solid azide is well-established. It is often safer to use the azide in solution for the subsequent reaction step.

Storage
  • Temperature: Store synthesized organic azides at low temperatures, typically in a refrigerator or freezer (-18 °C is often recommended).[1]

  • Containers: Store in clearly labeled, tightly sealed containers. Amber bottles are recommended to protect from light.[1]

  • Segregation: Store organic azides away from acids, heavy metals, and other incompatible materials.[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a common organic azide and its use in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, with an emphasis on safety at each step.

Synthesis of Benzyl Azide

This protocol describes the synthesis of benzyl azide from benzyl bromide and sodium azide.

Materials:

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water (deionized)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a fume hood, behind a blast shield, equip a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: To the flask, add DMF and water. While stirring, carefully add sodium azide.

  • Addition of Benzyl Bromide: Slowly add benzyl bromide to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, carefully and slowly add water to the reaction mixture. This step can be exothermic.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.[11] Perform the extraction multiple times to ensure complete recovery of the product.

  • Workup - Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure using a rotary evaporator with a water bath at a low temperature (e.g., < 40°C). Do not evaporate to complete dryness. It is safer to leave a small amount of solvent with the product.

  • Characterization: Characterize the product by NMR spectroscopy.[12]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between an organic azide and a terminal alkyne.

Materials:

  • Organic azide (e.g., benzyl azide in a suitable solvent)

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or DMSO)

Procedure:

  • Reaction Setup: In a fume hood, combine the organic azide and the terminal alkyne in the chosen solvent system in a reaction vessel.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate in water. In another vial, prepare a fresh solution of sodium ascorbate in water.

  • Reaction Initiation: To the stirring solution of the azide and alkyne, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. The reaction is often accompanied by a color change.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, the workup procedure will depend on the properties of the product. A typical workup may involve dilution with water and extraction with an organic solvent.

  • Purification: The triazole product can be purified by column chromatography or recrystallization.

Waste Disposal

Proper disposal of azide-containing waste is critical to prevent the formation of hazardous compounds.

  • Segregation: All azide-containing waste must be collected in a dedicated, clearly labeled waste container.[2]

  • No Acids: Never mix azide waste with acidic waste, as this will generate highly toxic and explosive hydrazoic acid.[3]

  • No Heavy Metals: Avoid disposing of azide waste in drains, as this can lead to the formation of explosive heavy metal azides in the plumbing.[13]

  • Quenching: For small quantities of residual organic azides, it is recommended to convert them to a more stable derivative, such as an amine by reduction (e.g., with Staudinger reduction using triphenylphosphine followed by hydrolysis), before disposal.[1] Always consult your institution's specific guidelines for hazardous waste disposal.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the safe handling of organic azides.

Azide Decomposition Pathway

AzideDecomposition OrganicAzide Organic Azide (R-N₃) Nitrene Nitrene Intermediate (R-N) OrganicAzide->Nitrene Decomposition N2 Nitrogen Gas (N₂) OrganicAzide->N2 Energy Energy Input (Heat, Shock, Light) Energy->OrganicAzide Products Stable Products Nitrene->Products Rearrangement / Reaction

Caption: Thermal or photochemical decomposition of an organic azide proceeds through a highly reactive nitrene intermediate with the liberation of nitrogen gas.

Experimental Workflow for Benzyl Azide Synthesis

BenzylAzideSynthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Steps A 1. Don PPE (Lab Coat, Gloves, Goggles) B 2. Set up in Fume Hood with Blast Shield A->B C 3. Dissolve NaN₃ in DMF/H₂O B->C D 4. Add Benzyl Bromide C->D E 5. Stir at Room Temperature D->E F 6. Quench with H₂O E->F G 7. Extract with Diethyl Ether F->G H 8. Wash with Brine G->H I 9. Dry (Na₂SO₄) and Filter H->I J 10. Concentrate Carefully (Low Temperature) I->J K 11. Characterize Product J->K L 12. Store at Low Temperature K->L

Caption: A step-by-step workflow for the synthesis of benzyl azide, highlighting key safety and procedural stages.

Risk Assessment Decision Tree for Handling a New Organic Azide

RiskAssessment Start Assess New Organic Azide CN_Ratio Is C/N Ratio < 3? Start->CN_Ratio RuleOfSix Does it follow the 'Rule of Six'? CN_Ratio->RuleOfSix No HighRisk High Risk: - Handle in solution only - Use blast shield - Small scale only CN_Ratio->HighRisk Yes OtherHazards Other energetic groups present? RuleOfSix->OtherHazards Yes ModerateRisk Moderate Risk: - Exercise extreme caution - Use blast shield - Limit scale RuleOfSix->ModerateRisk No OtherHazards->HighRisk Yes LowerRisk Lower Risk: - Follow standard azide precautions OtherHazards->LowerRisk No Proceed Proceed with Caution HighRisk->Proceed ModerateRisk->Proceed LowerRisk->Proceed

Caption: A decision tree to guide the initial risk assessment when planning to work with a new or unfamiliar organic azide.

Conclusion

Organic azides are invaluable tools in modern chemical research and development. However, their energetic nature and potential toxicity demand the utmost respect and adherence to rigorous safety protocols. By understanding the factors that influence their stability, employing appropriate personal protective equipment and engineering controls, and following safe handling, storage, and disposal procedures, researchers can mitigate the risks and harness the synthetic power of these versatile compounds. Always prioritize safety, and when in doubt, consult with experienced colleagues and your institution's environmental health and safety department.

References

The Chemistry of Aryl Azides: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl azides, organic compounds containing the azido functional group (-N₃) attached to an aromatic ring, have a rich and extensive history in organic chemistry. Since their discovery in the mid-19th century, these high-energy molecules have evolved from a chemical curiosity to indispensable tools in a wide array of chemical disciplines. Their unique reactivity has positioned them at the forefront of modern chemistry, with pivotal roles in the synthesis of heterocycles, peptide chemistry, combinatorial chemistry, and, most notably, in the fields of bioorthogonal and click chemistry.[1][2] This guide provides a comprehensive overview of the discovery, history, and core chemistry of aryl azides, with a focus on key synthetic methodologies, fundamental reactions, and their applications in drug development and other scientific domains.

Discovery and Historical Milestones

The journey of aryl azide chemistry began in 1864 with the pioneering work of the German chemist Johann Peter Griess. While working at a brewery in England, Griess discovered phenyl azide, the first-ever aryl azide, through the reaction of phenyldiazonium salts with ammonia.[3][4][5] This discovery laid the foundation for the entire field of aryl azide chemistry.

Following Griess's initial breakthrough, the field saw several significant advancements:

  • The Staudinger Reaction (1919): Hermann Staudinger discovered that organic azides react with phosphines to form iminophosphoranes.[6][7] This reaction, now known as the Staudinger reaction, provided a mild and efficient method for the reduction of azides to amines and later evolved into the Staudinger ligation, a powerful tool for bioconjugation.

  • The Huisgen 1,3-Dipolar Cycloaddition (1960s): Rolf Huisgen conducted extensive studies on the 1,3-dipolar cycloaddition reaction between azides and alkynes, which produces triazole rings.[8][9] This reaction, often referred to as the Huisgen cycloaddition, became a cornerstone for the synthesis of five-membered heterocycles.

  • Click Chemistry (2001): K. Barry Sharpless and his colleagues introduced the concept of "click chemistry," a set of criteria for ideal chemical reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) was identified as a premier example of a click reaction, revolutionizing the field with its efficiency and reliability.[9]

  • Bioorthogonal Chemistry and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (2004): Carolyn Bertozzi and her group developed the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free variant of the click reaction that can be used in living systems without causing toxicity. This breakthrough opened the door for in-situ labeling and tracking of biomolecules, establishing aryl azides as essential tools in chemical biology.

Synthesis of Aryl Azides: Key Experimental Protocols

The synthesis of aryl azides has evolved significantly since Griess's initial discovery. Modern methods offer improved yields, safety, and substrate scope. The two primary approaches involve the conversion of anilines or the substitution of aryl halides.

From Anilines via Diazotization

This classical and widely used method involves the diazotization of an aromatic amine followed by reaction with an azide source.

Experimental Protocol: Synthesis of Phenyl Azide from Aniline

  • Materials: Aniline, Hydrochloric Acid (concentrated), Sodium Nitrite (NaNO₂), Sodium Azide (NaN₃), Diethyl Ether, Anhydrous Calcium Chloride.

  • Procedure:

    • In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve aniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0°C and slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

    • To the resulting diazonium salt solution, add a solution of sodium azide in water, again keeping the temperature low.

    • Extract the product, phenyl azide, with diethyl ether.

    • Dry the ethereal solution over anhydrous calcium chloride.

    • Remove the ether by distillation under reduced pressure. The crude phenyl azide can be purified by vacuum distillation.

Note: Aryl azides can be explosive, and appropriate safety precautions, such as using a blast shield, should be taken during their synthesis and handling.

From Aryl Halides via Nucleophilic Substitution

Aryl halides, particularly those activated with electron-withdrawing groups, can be converted to aryl azides via nucleophilic aromatic substitution with an azide salt. Copper-catalyzed methods have expanded the scope of this reaction to include less activated aryl halides.

Experimental Protocol: Copper-Catalyzed Synthesis of an Aryl Azide from an Aryl Bromide [10]

  • Materials: Aryl bromide, Sodium Azide (NaN₃), Copper(I) Iodide (CuI), Sodium Ascorbate, a diamine ligand (e.g., N,N'-dimethylethylenediamine), Ethanol, Water.

  • Procedure:

    • To a reaction flask, add the aryl bromide, sodium azide, copper(I) iodide, sodium ascorbate, and the diamine ligand.

    • Add a mixture of ethanol and water as the solvent.

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen). The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude aryl azide can be purified by column chromatography on silica gel.

Core Reactions of Aryl Azides

The unique reactivity of the azide functional group makes aryl azides versatile building blocks in organic synthesis.

The Staudinger Reaction and Ligation

The Staudinger reaction involves the reaction of an azide with a phosphine to form an aza-ylide, which upon hydrolysis yields a primary amine and a phosphine oxide.[6][7]

Experimental Protocol: Staudinger Reduction of an Aryl Azide

  • Materials: Aryl azide, Triphenylphosphine (PPh₃), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the aryl azide in THF.

    • Add triphenylphosphine to the solution at room temperature. The reaction is often exothermic and may require cooling.

    • After the initial reaction subsides, add water to the mixture.

    • Stir the reaction mixture until the hydrolysis of the aza-ylide is complete (monitored by TLC or other analytical techniques).

    • Remove the solvent under reduced pressure.

    • The resulting amine can be purified by standard methods such as crystallization or chromatography to separate it from the triphenylphosphine oxide byproduct.

The Staudinger ligation is a modification of this reaction where an electrophilic trap is placed on the phosphine, allowing for the formation of a stable amide bond. This has become a powerful tool for bioconjugation.

Huisgen 1,3-Dipolar Cycloaddition

This reaction between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry. The reaction can be performed thermally, but the use of a copper(I) catalyst (CuAAC) dramatically accelerates the reaction and controls the regioselectivity to exclusively yield the 1,4-disubstituted triazole.[8][9]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [11]

  • Materials: Aryl azide, terminal alkyne, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, a suitable solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO).

  • Procedure:

    • Dissolve the aryl azide and the terminal alkyne in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

    • Stir the reaction at room temperature. The reaction is typically fast and can be monitored by TLC.

    • Upon completion, the product can often be isolated by filtration if it precipitates, or by extraction with an organic solvent. Further purification can be achieved by crystallization or column chromatography.

Photochemistry of Aryl Azides

Upon photolysis, aryl azides extrude dinitrogen to form highly reactive nitrene intermediates. These nitrenes can undergo a variety of subsequent reactions, including insertion into C-H and N-H bonds, and ring expansion to form dehydroazepines.[12][13]

Experimental Setup for Aryl Azide Photolysis [12][13][14]

  • Light Source: A medium-pressure mercury lamp is a common choice, often with a Pyrex filter to block short-wavelength UV light. Modern setups may utilize specific wavelength LEDs.[7]

  • Reactor: For laboratory-scale reactions, a quartz immersion well photoreactor is typically used. For larger scales or optimized reactions, continuous flow reactors made of UV-transparent materials like FEP tubing are increasingly employed.[12][13]

  • Cooling: Photochemical reactions can generate significant heat, so efficient cooling of the lamp and the reaction mixture is crucial. This is often achieved with a cooling jacket or by placing the reaction vessel in a cooling bath.

  • Procedure:

    • Prepare a dilute solution of the aryl azide in a suitable solvent (e.g., methanol, acetonitrile).

    • Place the solution in the photoreactor and purge with an inert gas like nitrogen or argon to remove oxygen, which can quench the excited states.

    • Irradiate the solution with the chosen light source while maintaining a constant temperature.

    • The progress of the reaction can be monitored by UV-Vis spectroscopy (disappearance of the azide absorption band) or other analytical techniques.

    • After completion, the solvent is removed, and the products are isolated and purified.

Quantitative Data

Table 1: Spectroscopic Data for Phenyl Azide
Spectroscopic TechniqueKey Data
Infrared (IR) Strong asymmetric N₃ stretch (νas) around 2100-2130 cm⁻¹, often split into a doublet due to Fermi resonance. Symmetric N₃ stretch (νs) around 1280-1300 cm⁻¹.[15][16]
¹H NMR (CDCl₃) Multiplets in the aromatic region (δ 7.0-7.4 ppm).[17]
¹³C NMR (CDCl₃) Signals in the aromatic region (δ 119-140 ppm).[17]
UV-Vis (Cyclohexane) Absorption bands around 250 nm and 280 nm.[18]
Table 2: Comparison of Yields for Aryl Azide Synthesis
Synthetic MethodStarting MaterialTypical YieldReference
Diazotization of Aniline (Classical)Aniline~65-70%[1]
Copper-Catalyzed Azidation of Aryl BromideAryl BromideGood to excellent[10]
From Arenediazonium TosylatesAromatic AmineHigh[1]

Signaling Pathways and Experimental Workflows (Graphviz Diagrams)

Synthesis of Aryl Azides

Synthesis_of_Aryl_Azides cluster_diazotization From Anilines cluster_substitution From Aryl Halides Aniline Aryl Amine (Ar-NH2) Diazonium Arenediazonium Salt (Ar-N2+) Aniline->Diazonium NaNO2, H+ ArylAzide1 Aryl Azide (Ar-N3) Diazonium->ArylAzide1 NaN3 ArylHalide Aryl Halide (Ar-X) ArylAzide2 Aryl Azide (Ar-N3) ArylHalide->ArylAzide2 NaN3, Cu(I) catalyst

Caption: Synthetic routes to aryl azides.

Key Reactions of Aryl Azides

Aryl_Azide_Reactions cluster_staudinger Staudinger Reaction cluster_huisgen Huisgen Cycloaddition cluster_photochemistry Photochemistry ArylAzide Aryl Azide (Ar-N3) AzaYlide Aza-ylide (Ar-N=PR3) ArylAzide->AzaYlide + PPh3 - N2 Triazole 1,2,3-Triazole ArylAzide->Triazole + Alkyne (Cu(I) or heat) Nitrene Aryl Nitrene (Ar-N) ArylAzide->Nitrene - N2 Amine Primary Amine (Ar-NH2) AzaYlide->Amine + H2O Products Insertion/Rearrangement Products Nitrene->Products

Caption: Major reaction pathways of aryl azides.

Bioorthogonal Chemistry Workflow

Bioorthogonal_Workflow MetabolicLabeling Metabolic Labeling with Azide-Containing Biomolecule CellularUptake Cellular Uptake and Incorporation MetabolicLabeling->CellularUptake ProbeAddition Addition of Probe with Complementary Group (e.g., Alkyne) CellularUptake->ProbeAddition Ligation Bioorthogonal Ligation (e.g., SPAAC) ProbeAddition->Ligation Detection Detection/ Imaging Ligation->Detection

Caption: Workflow for bioorthogonal labeling.

Conclusion

From its serendipitous discovery over 150 years ago, aryl azide chemistry has blossomed into a vibrant and enabling field of modern science. The journey from Griess's initial synthesis of phenyl azide to the development of sophisticated bioorthogonal tools for studying life at the molecular level is a testament to the power of fundamental chemical research. The unique reactivity of the azide group, harnessed through reactions like the Staudinger ligation and click chemistry, has provided researchers, particularly in drug development and chemical biology, with an unparalleled toolkit for molecular construction and interrogation. As new applications continue to emerge, the "exploding diversity" of aryl azide chemistry shows no signs of abating, promising further exciting discoveries and innovations in the years to come.

References

Methodological & Application

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for 1-azido-4-chloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using 1-azido-4-chloro-2-methylbenzene. This click chemistry reaction is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocol is designed to be a robust starting point for researchers, with recommendations for optimization.

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001.[1][2] This reaction is prized for its high yields, mild reaction conditions, tolerance of a wide range of functional groups, and the formation of a stable triazole linkage.[1][3] The CuAAC reaction involves the coupling of an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[2][3]

1-azido-4-chloro-2-methylbenzene is an aryl azide with both an electron-withdrawing chloro group and a moderately electron-donating, sterically hindering methyl group. While the electronic effects of substituents on the aryl azide can influence reaction rates, the CuAAC reaction is generally tolerant of such variations.[4] This protocol provides a general method that can be optimized for specific alkyne coupling partners.

Materials and Methods

Reagents and Equipment
  • 1-azido-4-chloro-2-methylbenzene

  • Terminal alkyne of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., a mixture of tert-butanol and water, or dimethylformamide)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

  • Analytical equipment for reaction monitoring and product characterization (e.g., TLC, LC-MS, NMR)

Safety Precautions
  • 1-azido-4-chloro-2-methylbenzene is a potentially explosive compound and should be handled with extreme care. Organic azides can be sensitive to heat, shock, and friction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Avoid heating organic azides, especially in concentrated form.

  • Sodium azide and other azide-containing reagents are highly toxic. Handle with care and dispose of waste according to institutional safety guidelines.

  • Copper salts can be toxic. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocol

This protocol describes a general procedure for the CuAAC reaction with 1-azido-4-chloro-2-methylbenzene on a 1 mmol scale. The reaction conditions can be optimized by varying the solvent, ligand, and temperature.

1. Preparation of Stock Solutions:

  • Copper(II) Sulfate Solution (0.1 M): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of deionized water.

  • Sodium Ascorbate Solution (1 M): Dissolve 198 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh before each use.

  • Ligand Solution (e.g., 0.1 M TBTA in DMF/t-BuOH): Dissolve the ligand in a suitable organic solvent. TBTA is a common choice for organic solvents, while THPTA is preferred for aqueous systems.[5]

2. Reaction Setup:

  • To a reaction vial equipped with a magnetic stir bar, add 1-azido-4-chloro-2-methylbenzene (1.0 mmol, 1.0 eq).

  • Add the terminal alkyne (1.0 - 1.2 mmol, 1.0 - 1.2 eq).

  • Add the chosen solvent (e.g., 5 mL of a 1:1 mixture of tert-butanol and water).

  • Stir the mixture to ensure homogeneity.

3. Reaction Initiation:

  • Add the ligand solution (e.g., 0.1 mL of 0.1 M TBTA, 1 mol%).

  • Add the copper(II) sulfate solution (0.1 mL of 0.1 M, 1 mol%).

  • Add the freshly prepared sodium ascorbate solution (0.1 mL of 1 M, 10 mol%).

  • Seal the reaction vial and stir the mixture at room temperature.

4. Reaction Monitoring and Work-up:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Data Presentation

The following tables provide representative quantitative data for typical CuAAC reaction conditions. These should be considered as starting points for optimization.

Table 1: Recommended Reagent Stoichiometry and Concentrations

ReagentStoichiometry (eq)Concentration (Final)Notes
1-azido-4-chloro-2-methylbenzene1.00.2 MThe concentration can be adjusted based on the solubility of the reactants.
Terminal Alkyne1.0 - 1.20.2 - 0.24 MA slight excess of the alkyne can help drive the reaction to completion.
CuSO₄·5H₂O0.01 - 0.052 - 10 mMLower catalyst loading is often sufficient.[6]
Sodium Ascorbate0.1 - 0.520 - 100 mMA 5-10 fold excess relative to the copper catalyst is typically used to maintain the copper in the +1 oxidation state.[7]
Ligand (TBTA/THPTA)0.01 - 0.052 - 10 mMA 1:1 ratio of ligand to copper is common, though an excess of ligand can be beneficial, particularly in bioconjugation reactions to protect sensitive substrates.[7]

Table 2: Suggested Solvents and Reaction Conditions

Solvent SystemTemperatureTypical Reaction TimeNotes
t-BuOH / H₂O (1:1)Room Temperature1 - 12 hoursA versatile and commonly used solvent system for a wide range of substrates.
DMFRoom Temperature1 - 8 hoursA good solvent for many organic compounds, can lead to faster reaction rates.
THF / H₂O (1:1)Room Temperature2 - 16 hoursAnother effective solvent mixture.
Neat (Solvent-free)Room Temperature0.5 - 4 hoursCan be very efficient for some substrates, reducing waste and simplifying purification.[6]
H₂O with a co-solventRoom Temperature4 - 24 hoursIdeal for water-soluble substrates, often used in bioconjugation. THPTA is the recommended ligand in this case.[5]

Diagrams

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Azide and Alkyne solvent Add Solvent reagents->solvent 1 mix1 Stir to Dissolve solvent->mix1 2 add_reagents Add Ligand, CuSO4, and Sodium Ascorbate mix1->add_reagents 3 stir_react Stir at Room Temperature add_reagents->stir_react 4 monitor Monitor by TLC/LC-MS stir_react->monitor 5 extract Aqueous Work-up and Extraction monitor->extract 6 dry Dry and Concentrate extract->dry 7 purify Purify (Chromatography/Recrystallization) dry->purify 8 product Pure Triazole Product purify->product 9

Caption: Experimental workflow for the CuAAC reaction.

CuAAC_Mechanism CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Cu_Acetylide Copper Acetylide (R'-C≡C-Cu) CuI->Cu_Acetylide Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Cu_Acetylide Intermediate Copper-Triazolide Intermediate Cu_Acetylide->Intermediate Azide 1-azido-4-chloro-2-methylbenzene (Ar-N3) Azide->Intermediate Triazole 1,4-Disubstituted Triazole Intermediate->Triazole Protonation

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using 4-chloro-2-methylphenyl azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for a toxic copper catalyst.[1][][3][4] This reaction relies on the high ring strain of a cyclooctyne to react selectively with an azide, forming a stable triazole linkage.[3] The choice of azide is critical as its electronic and steric properties can significantly influence the reaction kinetics.

This document provides detailed application notes and protocols for the use of 4-chloro-2-methylphenyl azide in SPAAC reactions. This substituted aryl azide offers a unique combination of electronic and steric properties that can be advantageous in various bioconjugation applications, including drug development, protein labeling, and materials science.

Properties and Reactivity of 4-chloro-2-methylphenyl azide

The reactivity of an aryl azide in a SPAAC reaction is governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can increase the reactivity of the azide, while electron-donating groups may decrease it. In the case of 4-chloro-2-methylphenyl azide, the chlorine atom at the para position acts as an electron-withdrawing group through induction, while the methyl group at the ortho position is a weak electron-donating group.

The interplay of these substituents suggests a reactivity profile that can be tailored for specific applications. The electron-withdrawing chloro group is expected to enhance the reaction rate compared to an unsubstituted phenyl azide. The ortho-methyl group may introduce some steric hindrance, potentially modulating the reaction kinetics.

Table 1: Predicted Properties and Reactivity of 4-chloro-2-methylphenyl azide in SPAAC

PropertyDescriptionExpected Impact on SPAAC
Electronic Effect The chlorine atom is electron-withdrawing, while the methyl group is electron-donating. The net effect is a moderately electron-deficient aromatic ring.Likely to exhibit a faster reaction rate compared to simple alkyl azides or unsubstituted phenyl azide.
Steric Hindrance The ortho-methyl group may introduce some steric bulk near the azide functional group.May slightly decrease the reaction rate compared to an unhindered azide, offering a more controlled reaction.
Hydrophobicity The substituted phenyl ring imparts significant hydrophobicity.May be advantageous for labeling hydrophobic biomolecules or for applications requiring membrane permeability.
Stability Aryl azides are generally stable under a wide range of conditions.Suitable for use in complex biological media and for long-term storage.

Experimental Protocols

The following are generalized protocols for the use of 4-chloro-2-methylphenyl azide in SPAAC-mediated bioconjugation. These should be optimized for specific applications.

Protocol 1: General Labeling of a DBCO-Modified Protein

This protocol describes the labeling of a protein containing a dibenzocyclooctyne (DBCO) group with 4-chloro-2-methylphenyl azide.

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • 4-chloro-2-methylphenyl azide

  • Anhydrous DMSO or DMF

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of 4-chloro-2-methylphenyl azide in anhydrous DMSO or DMF.

  • Reaction Setup: In a microcentrifuge tube, combine the DBCO-modified protein with the 4-chloro-2-methylphenyl azide stock solution. A 10- to 20-fold molar excess of the azide is recommended to ensure efficient labeling. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-4 hours. The optimal reaction time may vary depending on the protein and the desired degree of labeling. For less reactive systems, the incubation time can be extended up to 24 hours.[5]

  • Purification: Remove the excess unreacted 4-chloro-2-methylphenyl azide using a spin desalting column or by dialysis against PBS.

  • Characterization: Confirm the successful conjugation using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Protocol 2: Labeling of Azide-Modified Live Cells

This protocol outlines the labeling of live cells that have been metabolically engineered to display azides on their surface with a DBCO-functionalized fluorescent probe.

Materials:

  • Azide-modified live cells in culture medium

  • DBCO-functionalized fluorescent probe

  • PBS or other appropriate cell washing buffer

  • Flow cytometer or fluorescence microscope for analysis

Procedure:

  • Cell Preparation: Harvest the azide-modified cells and wash them twice with PBS to remove any residual media components.

  • Labeling: Resuspend the cells in fresh culture medium or PBS containing the DBCO-functionalized fluorescent probe at a final concentration of 10-50 µM.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.

  • Washing: After incubation, wash the cells three times with PBS to remove any unbound fluorescent probe.

  • Analysis: Analyze the labeled cells using flow cytometry or fluorescence microscopy to quantify and visualize the fluorescent signal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagent_prep Prepare 4-chloro-2-methylphenyl azide stock solution mixing Mix azide and DBCO-biomolecule reagent_prep->mixing biomolecule_prep Prepare DBCO-modified biomolecule biomolecule_prep->mixing incubation Incubate at RT or 37°C mixing->incubation purification Purify conjugate incubation->purification characterization Characterize product (SDS-PAGE, MS) purification->characterization

Caption: General workflow for a SPAAC reaction using 4-chloro-2-methylphenyl azide.

substituent_effects cluster_electronic Electronic Effects cluster_steric Steric Effects azide Aryl Azide Reactivity ewg Electron-Withdrawing Groups (e.g., -Cl) azide->ewg Increases reactivity edg Electron-Donating Groups (e.g., -CH3) azide->edg Decreases reactivity sterics Steric Hindrance (e.g., ortho-substituents) azide->sterics Decreases reactivity

Caption: Logical relationship of substituent effects on aryl azide reactivity in SPAAC.

Troubleshooting and Considerations

  • Low Labeling Efficiency: If the labeling efficiency is low, consider increasing the concentration of the 4-chloro-2-methylphenyl azide, extending the incubation time, or slightly increasing the reaction temperature.

  • Protein Precipitation: If protein precipitation occurs, reduce the concentration of the organic solvent used to dissolve the azide. Alternatively, screen for a more suitable buffer system.

  • Non-specific Binding: To minimize non-specific binding, especially in cell-based assays, ensure thorough washing steps and consider the use of a blocking agent.

  • Storage: Store the 4-chloro-2-methylphenyl azide stock solution at -20°C, protected from light. Repeated freeze-thaw cycles should be avoided.

Conclusion

4-chloro-2-methylphenyl azide is a versatile reagent for Strain-Promoted Azide-Alkyne Cycloaddition reactions. Its unique substitution pattern provides a balance of electronic activation and potential steric modulation, making it a valuable tool for a wide range of bioconjugation applications. The protocols and notes provided here serve as a starting point for researchers to develop and optimize their specific SPAAC-based methodologies.

References

Application Notes and Protocols for 1-azido-4-chloro-2-methyl-benzene in Bioconjugation and Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data and established protocols for the molecule 1-azido-4-chloro-2-methyl-benzene are not available in the current scientific literature. The following application notes and protocols are based on the well-established reactivity of the parent class of molecules, substituted aryl azides. The chloro and methyl substituents are anticipated to modulate the reactivity and physicochemical properties of the core phenyl azide structure. Researchers should perform initial optimization and characterization experiments to validate these methods for this specific compound.

Introduction

1-azido-4-chloro-2-methyl-benzene is a functionalized aryl azide, a class of compounds widely utilized in bioconjugation and chemical biology. Aryl azides are versatile chemical handles due to their participation in two primary types of bioorthogonal or biocompatible reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction forms a stable triazole linkage between the azide and a terminal alkyne.[1][2]

  • Photoaffinity Labeling (PAL): Upon activation with UV light, the aryl azide group forms a highly reactive nitrene intermediate that can covalently bind to adjacent molecules, enabling the identification of binding partners and the study of molecular interactions.[3][4][5]

The substituents on the aromatic ring are expected to influence the compound's properties:

  • Chloro Group: As an electron-withdrawing group, the chlorine atom may enhance the reactivity of the azide in certain cycloaddition and ligation reactions.[6][7]

  • Methyl Group: This group can impact the molecule's conformational flexibility, hydrophobicity, and metabolic stability, which can be advantageous in drug design and cellular applications.[8]

Application Note 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Overview

The CuAAC reaction is a highly efficient and specific method for covalently linking two molecules, one bearing an azide (like 1-azido-4-chloro-2-methyl-benzene) and the other a terminal alkyne. The reaction is characterized by high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for conjugating biomolecules such as proteins, nucleic acids, and carbohydrates.[2][9] The resulting 1,4-disubstituted triazole ring is exceptionally stable under physiological conditions.

Key Features
  • High Specificity: The reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.[10]

  • Efficiency: Proceeds rapidly to completion under aqueous conditions, often at room temperature.[11]

  • Stability: The triazole linkage is chemically robust and resistant to hydrolysis and enzymatic degradation.

Hypothetical Reactivity Data

The following table presents hypothetical data to illustrate how the substitution pattern on an aryl azide might influence CuAAC reaction kinetics. Rates are relative to a baseline phenyl azide.

CompoundSubstituentsRelative Reaction Rate (k_rel)Conversion (%) after 1h
Phenyl AzideNone1.085
1-azido-4-chlorobenzene4-Chloro1.395
1-azido-2-methylbenzene2-Methyl0.980
1-azido-4-chloro-2-methyl-benzene 4-Chloro, 2-Methyl 1.1 (Predicted) 90 (Predicted)

Note: Data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocol: CuAAC Conjugation to an Alkyne-Modified Protein

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • 1-azido-4-chloro-2-methyl-benzene stock solution (10 mM in DMSO)

  • Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)[12]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)[12][13]

  • Sodium Ascorbate stock solution (100 mM in water, freshly prepared)[12]

  • Aminoguanidine stock solution (100 mM in water, optional, to scavenge reactive oxygen species)[12]

  • Desalting column for purification

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 10-50 µM) with the reaction buffer.

  • Add the 1-azido-4-chloro-2-methyl-benzene stock solution to achieve a final concentration of 2-5 molar equivalents over the protein.

  • Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA solutions in a 1:5 molar ratio. For a final reaction volume of 500 µL, you might use 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[12] Vortex briefly.

  • Add the catalyst premix to the protein solution. The final copper concentration should be between 50-250 µM.[12]

  • Optional: Add aminoguanidine to a final concentration of 5 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[12][13]

  • Gently mix the reaction by inverting the tube and incubate at room temperature for 1-2 hours, protected from light.

  • Monitor the reaction progress using an appropriate technique (e.g., SDS-PAGE with fluorescent visualization if the azide reagent is tagged, or mass spectrometry).

  • Purify the resulting protein conjugate using a desalting column to remove excess reagents and copper.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p Alkyne-Protein mix Combine Reactants p->mix az Aryl Azide Stock az->mix cat Catalyst Premix (CuSO4 + THPTA) cat->mix red Reducing Agent (Sodium Ascorbate) red->mix Initiate incubate Incubate @ RT (1-2 hours) mix->incubate purify Purify (Desalting Column) incubate->purify analyze Analyze (SDS-PAGE / MS) purify->analyze product Purified Conjugate analyze->product

Caption: General workflow for CuAAC protein bioconjugation.

Application Note 2: Photoaffinity Labeling (PAL)

Overview

Photoaffinity labeling is a powerful technique to identify the binding targets of a small molecule or to map binding sites within a biomolecule.[5] When irradiated with UV light (typically 260-370 nm), the aryl azide group of 1-azido-4-chloro-2-methyl-benzene releases dinitrogen gas to form a highly reactive singlet nitrene. This intermediate can rapidly and non-selectively insert into C-H or N-H bonds or react with nucleophiles in its immediate vicinity, forming a stable covalent bond.[3][14]

Key Features
  • Covalent Capture: Forms a permanent link between the probe and its binding partner.

  • Spatial Proximity: The reaction is confined to the binding site, as the nitrene is short-lived.

  • Temporal Control: The cross-linking reaction is initiated by an external light source, providing precise control over the timing of the labeling.[4]

Hypothetical Labeling Efficiency

This table illustrates hypothetical labeling efficiencies for different aryl azides, which can be affected by the quantum yield and the stability of the nitrene intermediate.

CompoundSubstituentsIrradiation Wavelength (nm)Labeling Efficiency (%)
Phenyl AzideNone28015
4-Azido-2,3,5,6-tetrafluorobenzoic acid4-Azido, Tetrafluoro26535
1-azido-4-chloro-2-methyl-benzene 4-Chloro, 2-Methyl ~280 (Predicted) 18 (Predicted)

Note: Data is for illustrative purposes only. Efficiency is highly dependent on the specific binding interaction and experimental setup.

Experimental Protocol: Photoaffinity Labeling of a Target Protein

Materials:

  • Purified target protein and a control protein (e.g., BSA) in a suitable buffer (e.g., HEPES, PBS). Crucially, avoid primary amine buffers like Tris and reducing agents like DTT. [3]

  • 1-azido-4-chloro-2-methyl-benzene stock solution (10 mM in DMSO).

  • UV lamp with an appropriate wavelength output (e.g., 254 nm or 365 nm handheld lamp or a cross-linker instrument).

  • Quartz cuvette or microcentrifuge tubes (with open caps for direct irradiation).[3]

  • Sample analysis tools (e.g., SDS-PAGE, Western Blot, mass spectrometry).

Procedure:

  • In separate microcentrifuge tubes, prepare reaction mixtures containing the target protein and the control protein at a suitable concentration (e.g., 1-10 µM).

  • Add the 1-azido-4-chloro-2-methyl-benzene probe to each tube. The final concentration should be optimized, typically ranging from 1 to 100 µM.

  • Incubate the mixtures for 15-30 minutes at room temperature or 4°C to allow for binding equilibrium to be reached.

  • Place the samples on ice to minimize heat damage during irradiation. If using microcentrifuge tubes, remove the caps to allow for direct UV exposure.[3]

  • Irradiate the samples with a UV lamp for a predetermined time (typically 5-30 minutes). The optimal time and distance from the lamp must be determined empirically.

  • After irradiation, quench any remaining reactive species by adding a scavenger like DTT or a Tris-containing buffer.

  • Analyze the samples for covalent labeling. This can be done by SDS-PAGE, looking for a shift in the molecular weight of the target protein, or by using a tagged version of the azide probe for detection by Western blot or fluorescence imaging.

  • For target identification from a complex lysate, the probe would typically include an enrichment handle (like biotin), allowing for pulldown and subsequent identification by mass spectrometry.[5]

PAL_Mechanism cluster_process Photoaffinity Labeling Mechanism ArylAzide Aryl Azide (R-N3) Nitrene Singlet Nitrene (R-N:) ArylAzide->Nitrene UV Light (hν) - N2 Product Covalent Adduct (R-N-Protein) Nitrene->Product Insertion Protein Target Protein (with C-H, N-H bonds) Protein->Product

Caption: Simplified mechanism of photoaffinity labeling.

Logical Workflow: Choosing a Labeling Strategy

The choice between CuAAC and Photoaffinity Labeling depends on the experimental goal. The following decision tree can guide the selection process.

Caption: Decision tree for selecting a bioconjugation method.

References

Application Notes and Protocols for the Synthesis of Novel 1,2,3-Triazoles from 4-Chloro-2-methylphenyl Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has provided a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of novel 1,2,3-triazole derivatives starting from 4-chloro-2-methylphenyl azide, a readily accessible building block.

The synthesized triazoles are of significant interest as potential therapeutic agents. Many 1,2,3-triazole-containing compounds have demonstrated potent cytotoxic activity against various cancer cell lines.[6][7][8] A key mechanism of action for many of these compounds is the inhibition of crucial signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[9][10][11] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth and metastasis.[12][13]

These application notes will guide researchers through the synthesis, characterization, and biological evaluation of novel 1,2,3-triazoles derived from 4-chloro-2-methylphenyl azide, with a focus on their potential as anticancer agents.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Chloro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole

This protocol details the synthesis of a representative 1,2,3-triazole derivative via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Materials:

  • 4-chloro-2-methylphenyl azide

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-2-methylphenyl azide (1.0 mmol) and phenylacetylene (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • To this solution, add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 1-(4-chloro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic activity of the synthesized 1,2,3-triazole derivatives against a human cancer cell line (e.g., MCF-7, a breast cancer cell line).

Materials:

  • Synthesized 1,2,3-triazole compounds

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin (positive control)

  • 96-well plates

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37 °C with 5% CO₂.

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Prepare stock solutions of the synthesized triazole compounds and doxorubicin in DMSO.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (doxorubicin).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Synthesis of 1-(4-Chloro-2-methylphenyl)-4-aryl-1H-1,2,3-triazoles

EntryAlkyneProductYield (%)m.p. (°C)
1Phenylacetylene1-(4-Chloro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole92135-137
24-Ethynyltoluene1-(4-Chloro-2-methylphenyl)-4-(p-tolyl)-1H-1,2,3-triazole88148-150
34-Ethynylanisole1-(4-Chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole91155-157
41-Ethynyl-4-fluorobenzene1-(4-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole85160-162

Table 2: Spectral Data for 1-(4-Chloro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole

Spectral DataValues
¹H NMR (400 MHz, CDCl₃) δ 8.01 (s, 1H, triazole-H), 7.88 (d, J = 8.0 Hz, 2H, Ar-H), 7.50-7.40 (m, 4H, Ar-H), 7.35 (d, J = 8.4 Hz, 1H, Ar-H), 7.28 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 2.15 (s, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃) δ 148.1, 136.2, 135.5, 134.0, 131.8, 130.5, 129.8, 129.1, 128.9, 126.5, 125.9, 119.8, 17.6.
HRMS (ESI) m/z calculated for C₁₅H₁₃ClN₃ [M+H]⁺: 270.0802, Found: 270.0805.

Note: The spectral data provided is representative and based on closely related structures. Actual results may vary.[14]

Table 3: In Vitro Cytotoxicity of Synthesized 1,2,3-Triazoles against MCF-7 Cancer Cells

CompoundIC₅₀ (µM)
1-(4-Chloro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole15.8 ± 1.2
1-(4-Chloro-2-methylphenyl)-4-(p-tolyl)-1H-1,2,3-triazole12.5 ± 0.9
1-(4-Chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole25.3 ± 2.1
1-(4-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole10.2 ± 0.8
Doxorubicin (Positive Control)1.5 ± 0.2

Note: The IC₅₀ values are representative and may vary depending on experimental conditions.[6][8]

Mandatory Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction CuAAC Reaction cluster_workup Work-up & Purification cluster_product Product & Analysis 4_chloro_2_methylphenyl_azide 4-Chloro-2-methylphenyl Azide Reaction_Vessel CuSO4.5H2O Sodium Ascorbate t-BuOH/H2O, rt 4_chloro_2_methylphenyl_azide->Reaction_Vessel Alkyne Substituted Alkyne Alkyne->Reaction_Vessel Extraction Extraction with DCM Reaction_Vessel->Extraction Reaction Completion Purification Column Chromatography Extraction->Purification Triazole_Product Novel 1,2,3-Triazole Purification->Triazole_Product Pure Product Characterization NMR, HRMS, m.p. Triazole_Product->Characterization

Caption: Experimental workflow for the synthesis of novel 1,2,3-triazoles.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLC PLCγ VEGFR2->PLC PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Triazole 1,2,3-Triazole Inhibitor Triazole->VEGFR2 Inhibits PKC PKC PLC->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation Survival, Migration PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by 1,2,3-triazole derivatives.

References

Application Notes and Protocols for Photoaffinity Labeling of Proteins with Aryl Azide Probes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific photoaffinity labeling reagent "Benzene, 1-azido-4-chloro-2-methyl-" is not widely documented in the scientific literature. The following application notes and protocols are based on the general principles of photoaffinity labeling using aryl azides, with "1-azido-4-chlorobenzene" serving as a representative compound for procedural descriptions. These guidelines are intended for researchers, scientists, and drug development professionals.

Application Notes

Photoaffinity labeling (PAL) is a powerful technique to identify and characterize protein-ligand interactions.[1][2] This method utilizes a photoactivatable probe that, upon irradiation with UV light, forms a covalent bond with its interacting protein target.[1][3] Aryl azides are a common class of photoreactive groups used in these probes.[4]

Key Applications:

  • Target Identification and Validation: A primary application of PAL is the identification of previously unknown protein targets for small molecules or drug candidates discovered through phenotypic screens.[1] By covalently labeling the target protein, it can be isolated and identified using techniques like mass spectrometry.

  • Binding Site Characterization: PAL can be used to map the specific binding site of a ligand on its target protein. After covalent crosslinking, the protein can be digested, and the labeled peptide fragment can be identified by mass spectrometry, revealing the region of interaction.

  • Elucidation of Drug Mechanism of Action: By identifying the molecular targets of a drug, photoaffinity labeling helps in understanding its mechanism of action, which is crucial for drug development.

  • Studying Protein-Protein Interactions: While primarily used for small molecule-protein interactions, PAL can also be adapted to study protein-protein interactions by incorporating a photoreactive group into one of the protein partners.

Principles of Aryl Azide-Based Photoaffinity Labeling:

A typical photoaffinity probe consists of three key components: a recognition element (the pharmacophore or ligand), a photoreactive group (the aryl azide), and a reporter tag (e.g., biotin or a fluorescent dye) for detection and enrichment.[1][4] Upon UV irradiation, the aryl azide group is converted into a highly reactive nitrene intermediate, which can then insert into nearby C-H, N-H, or O-H bonds of the interacting protein, forming a stable covalent linkage.[4]

Advantages of Aryl Azide Probes:

  • Small Size: The azide group is relatively small and often does not significantly perturb the binding of the ligand to its target.

  • Chemical Stability: Aryl azides are generally stable in the dark, allowing for probe synthesis and handling under normal laboratory conditions.

  • Reactivity: The generated nitrene is highly reactive, leading to efficient crosslinking.

Limitations:

  • Non-specific Labeling: The high reactivity of the nitrene can lead to labeling of abundant, non-target proteins or solvent molecules.[1] Competition experiments are essential to distinguish specific from non-specific labeling.

  • Rearrangement: Aryl nitrenes can sometimes undergo intramolecular rearrangement to form less reactive species, reducing labeling efficiency.[1]

Experimental Protocols

The following protocols provide a general framework for a photoaffinity labeling experiment using an aryl azide probe. Optimization of specific conditions (e.g., probe concentration, UV exposure time) is critical for success.

Protocol 1: General Photoaffinity Labeling of Proteins in Cell Lysate

1. Materials and Reagents:

  • Aryl azide photoaffinity probe (e.g., a derivative of 1-azido-4-chlorobenzene functionalized with a ligand and a reporter tag)

  • Target protein source (e.g., cell lysate, purified protein)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protease inhibitor cocktail

  • UV lamp (e.g., 254 nm or 312 nm)[5]

  • SDS-PAGE reagents

  • Western blotting or mass spectrometry equipment

2. Procedure:

  • Preparation of Cell Lysate:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Incubation with Photoaffinity Probe:

    • In a microcentrifuge tube, incubate the cell lysate (e.g., 100 µg of total protein) with the aryl azide probe at a final concentration typically in the low micromolar range.

    • As a negative control for specific binding, include a competition sample where the lysate is pre-incubated with a 100-fold molar excess of the non-photoreactive parent compound for 30 minutes before adding the photoaffinity probe.

    • Incubate the samples in the dark at 4°C or room temperature for a predetermined time (e.g., 1 hour) to allow for binding equilibrium to be reached.

  • UV Irradiation:

    • Place the samples on ice in an open microcentrifuge tube.

    • Position a UV lamp at a fixed distance above the samples.

    • Irradiate the samples with UV light (e.g., 254 nm) for a specified duration (e.g., 10-30 minutes). The optimal wavelength and duration should be determined empirically.

  • Analysis of Labeled Proteins:

    • After irradiation, add SDS-PAGE loading buffer to the samples.

    • Separate the proteins by SDS-PAGE.

    • For fluorescently tagged probes: Visualize the labeled proteins directly using a fluorescence imager.

    • For biotin-tagged probes: Transfer the proteins to a nitrocellulose or PVDF membrane and detect the biotinylated proteins using streptavidin conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

Protocol 2: Enrichment and Identification of Labeled Proteins by Mass Spectrometry

This protocol is an extension of Protocol 1 for the identification of the labeled protein(s). A biotin tag on the probe is commonly used for enrichment.

1. Materials and Reagents:

  • Biotinylated aryl azide photoaffinity probe

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Mass spectrometry-grade trypsin

  • Reagents for in-gel digestion and peptide extraction

2. Procedure:

  • Photoaffinity Labeling:

    • Perform the photoaffinity labeling experiment as described in Protocol 1, scaling up the reaction volume as needed to obtain sufficient material for mass spectrometry analysis.

  • Enrichment of Biotinylated Proteins:

    • After UV irradiation, add streptavidin-conjugated beads to the lysate and incubate with gentle rotation for 1-2 hours at 4°C to capture the biotinylated proteins.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:

      • PBS with 0.1% Tween-20

      • High salt buffer (e.g., PBS with 500 mM NaCl)

      • Low salt buffer (PBS)

  • Elution and In-Gel Digestion:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

    • Run the eluate on an SDS-PAGE gel and stain with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

    • Excise the protein band(s) of interest that appear specifically in the probe-labeled sample compared to the competitor control.

    • Perform in-gel digestion of the excised protein bands with trypsin.

    • Extract the resulting peptides for mass spectrometry analysis.

  • Mass Spectrometry and Data Analysis:

    • Analyze the extracted peptides by LC-MS/MS.

    • Search the resulting fragmentation data against a protein database to identify the protein(s).

    • The protein identified with high confidence in the probe-labeled sample and absent or significantly reduced in the competition control is considered a specific target.

Quantitative Data

The following tables present hypothetical quantitative data that could be generated from a photoaffinity labeling study.

Table 1: Binding Affinity and Labeling Efficiency of a Hypothetical Aryl Azide Probe

Target ProteinBinding Affinity (Kd) (nM)Labeling Efficiency (%)
Protein Kinase X5015
Off-Target Protein Y15002
Serum Albumin>10,000<0.1

Table 2: Mass Spectrometry Identification of Proteins Labeled by a Hypothetical Aryl Azide Probe

Identified ProteinGene NameMascot Score (Probe)Mascot Score (Competition)Peptide Count (Probe)Peptide Count (Competition)
Protein Kinase XPKX25020151
Heat Shock Protein 90HSP90857554
Tubulin alpha-1A chainTUBA1A605544

Mascot score is a statistical score for the significance of a protein hit from a mass spectrometry search. Higher scores indicate greater confidence in the identification.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_labeling Labeling cluster_analysis Downstream Analysis lysate Cell Lysate Preparation probe Photoaffinity Probe Incubation lysate->probe competitor Competition Control Incubation lysate->competitor uv UV Irradiation (254 nm) probe->uv competitor->uv sds_page SDS-PAGE uv->sds_page enrichment Streptavidin Enrichment uv->enrichment western Western Blot sds_page->western ms LC-MS/MS Analysis enrichment->ms

Caption: Experimental workflow for photoaffinity labeling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase target Target Protein (e.g., Protein Kinase X) receptor->target Signal probe Aryl Azide Probe (Drug Candidate) probe->target Binding & Covalent Labeling downstream Downstream Effector target->downstream Phosphorylation transcription Gene Transcription downstream->transcription Regulation

Caption: Hypothetical signaling pathway interrogated by PAL.

References

Application Notes & Protocols: Generation and Utility of 4-Chloro-2-methylphenyl Nitrene from 1-Azido-4-chloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for the generation of nitrene from 1-azido-4-chloro-2-methylbenzene is not extensively available in published literature. The following application notes and protocols are based on established principles of aryl nitrene chemistry and utilize data from the closely related and well-studied analog, 1-azido-4-chlorobenzene, to provide representative examples and methodologies. These protocols should be regarded as starting points for experimental design.

Introduction to Aryl Nitrenes

Aryl nitrenes are highly reactive, electron-deficient intermediates characterized by a nitrogen atom with a sextet of electrons.[1][2] Their unique reactivity makes them powerful tools in modern organic synthesis for the construction of complex nitrogen-containing molecules.[1] Aryl azides, such as 1-azido-4-chloro-2-methylbenzene, are the most common and convenient precursors for generating these intermediates through thermal or photochemical extrusion of molecular nitrogen.[3]

The resulting 4-chloro-2-methylphenyl nitrene can exist in either a singlet or a triplet state, each with distinct reactivity. This dual reactivity allows for a variety of synthetic transformations, including:

  • C-H Bond Amination: Direct insertion into carbon-hydrogen bonds to form C-N bonds, a key transformation in late-stage functionalization of drug candidates.[1][2]

  • Aziridination of Alkenes: Reaction with carbon-carbon double bonds to synthesize strained aziridine rings, which are valuable building blocks.[1][2]

  • Rearrangement Reactions: Intramolecular rearrangements to form carbazoles or other heterocyclic systems.[1]

  • Nitrene Transfer Reactions: Metal-catalyzed transfer of the nitrene moiety to various substrates, offering enhanced control and selectivity.[4][5]

These reactions are pivotal in drug discovery and development, providing efficient pathways to synthesize novel N-heterocycles and other bioactive compounds.[1][6]

Physicochemical and Safety Data

Quantitative data for the target compound is sparse. The data presented below is for the analogous compound 1-azido-4-chlorobenzene and should be used as an estimation for handling and experimental planning.

Table 1: Properties of 1-Azido-4-chlorobenzene (Analog)

Property Value Reference
CAS Number 3296-05-7 [7][8]
Molecular Formula C₆H₄ClN₃ [7][8]
Molecular Weight 153.57 g/mol
Appearance Brown solid / Liquid [7]
Melting Point 20 °C (68 °F) [7]
Boiling Point 96 °C (205 °F) [7]
Solubility Insoluble in water; Soluble in diethyl ether. [7]

| Storage Temp. | −20°C | |

Safety Note: Organic azides are potentially explosive and should be handled with extreme care. They can be sensitive to heat, shock, and friction. All reactions should be conducted behind a blast shield in a well-ventilated fume hood. Avoid using metal spatulas for handling.

Generation of 4-Chloro-2-methylphenyl Nitrene

The primary methods for generating nitrenes from aryl azides are thermolysis and photolysis. The choice of method influences the reaction conditions and potentially the spin state of the generated nitrene.

cluster_precursor Precursor cluster_methods Generation Methods cluster_intermediate Nitrene Intermediate cluster_reactions Subsequent Reactions precursor 1-Azido-4-chloro-2-methylbenzene heat Thermolysis (Δ) precursor->heat light Photolysis (hν) precursor->light nitrene 4-Chloro-2-methylphenyl Nitrene + N₂ heat->nitrene light->nitrene insertion C-H Insertion nitrene->insertion aziridination Aziridination nitrene->aziridination rearrangement Rearrangement nitrene->rearrangement

Caption: General scheme for nitrene generation and reaction pathways.

Table 2: Typical Conditions for Nitrene Generation from Aryl Azides

Method Energy Source Temperature Solvents Key Considerations
Thermolysis Heating (Oil Bath) 110-180 °C High-boiling, inert solvents (e.g., mesitylene, decalin, 1,2-dichlorobenzene) Risk of side reactions; requires stable substrates.[9]
Photolysis UV Lamp (e.g., Mercury) 0 °C to RT Common organic solvents (e.g., CH₂Cl₂, MeCN, Pentane) Requires quartz reaction vessels; allows for milder conditions.[3]

| Catalysis | Transition Metals (e.g., Rh, Cu, Co) | Room Temp. to 80 °C | Varies with catalyst (e.g., CH₂Cl₂, DCE) | Offers control over reactivity and selectivity via metal-nitrenoid intermediates.[4][10] |

Experimental Protocols

Protocol 1: Synthesis of 1-Azido-4-chloro-2-methylbenzene

This protocol is adapted from standard procedures for the synthesis of aryl azides from anilines.[7]

start Start: 4-Chloro-2-methylaniline in aq. HCl step1 Step 1: Diazotization Add NaNO₂ solution dropwise at 0-5°C start->step1 step2 Step 2: Azide Formation Add NaN₃ solution dropwise at 0-5°C step1->step2 step3 Step 3: Workup Warm to RT, extract with Et₂O or EtOAc step2->step3 step4 Step 4: Purification Dry organic layer (Na₂SO₄), concentrate, and purify via column chromatography step3->step4 end Product: 1-Azido-4-chloro-2-methylbenzene step4->end

Caption: Workflow for the synthesis of the aryl azide precursor.

Materials:

  • 4-chloro-2-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: a. In a round-bottom flask, dissolve 4-chloro-2-methylaniline (1.0 eq) in a mixture of concentrated HCl and water. b. Cool the flask in an ice-salt bath to 0-5 °C with vigorous stirring. c. Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the aniline solution, keeping the temperature below 5 °C. d. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Azide Formation: a. In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C. b. Add the cold diazonium salt solution dropwise to the sodium azide solution with vigorous stirring. Gas evolution (N₂) will be observed. c. Allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification: a. Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x). b. Combine the organic layers and wash with saturated sodium bicarbonate solution and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Caution: Do not heat the crude azide excessively. d. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 1-azido-4-chloro-2-methylbenzene.

Protocol 2: Photochemical C-H Amination using 1-Azido-4-chloro-2-methylbenzene

This protocol describes a general procedure for the insertion of the generated nitrene into a C-H bond of a substrate like cyclohexane.

Materials:

  • 1-azido-4-chloro-2-methylbenzene

  • Cyclohexane (or other C-H substrate), freshly distilled

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Quartz reaction tube

  • High-pressure mercury lamp (or other suitable UV source)

  • Cooling system for the reaction vessel

Procedure:

  • Reaction Setup: a. In a quartz reaction tube, dissolve 1-azido-4-chloro-2-methylbenzene (1.0 eq) and a large excess of the C-H substrate (e.g., 10-20 eq of cyclohexane) in anhydrous dichloromethane. The concentration of the azide should be kept low (~0.05 M) to minimize side reactions. b. Seal the tube with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes. c. Place the reaction tube in a cooling bath set to 10-15 °C.

  • Irradiation: a. Position the UV lamp at a fixed distance from the reaction vessel. b. Irradiate the solution with stirring. Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots. The disappearance of the azide spot (visualized with UV and/or staining) indicates reaction completion. Reaction times can vary from 2 to 12 hours.

  • Workup and Isolation: a. Once the reaction is complete, remove the solvent and excess substrate under reduced pressure. b. Purify the resulting crude oil via column chromatography on silica gel to isolate the aminated product.

Applications in Synthesis

The 4-chloro-2-methylphenyl nitrene intermediate is a versatile tool for creating valuable chemical scaffolds.

center 4-Chloro-2-methylphenyl Nitrene Intermediate prod_amine Product: C-H Amination (N-Aryl Amine) center->prod_amine + prod_aziridine Product: Aziridination (N-Aryl Aziridine) center->prod_aziridine + prod_transfer Product: Catalytic Transfer (e.g., Amides, Heterocycles) center->prod_transfer + sub_alkane Alkane Substrate (R₃C-H) sub_alkane->prod_amine sub_alkene Alkene Substrate (R₂C=CR₂) sub_alkene->prod_aziridine sub_catalyst Catalyst + Substrate (e.g., Co(II)-porphyrin) sub_catalyst->prod_transfer

Caption: Key synthetic applications of the nitrene intermediate.

Table 3: Representative Applications and Potential Products

Reaction Type Substrate Example Product Class Significance in Drug Development
Intermolecular C-H Amination Saturated hydrocarbons, benzylic C-H bonds Secondary amines, anilines Late-stage functionalization to modify drug scaffolds and improve properties.[10]
Intramolecular C-H Amination Aryl azide with alkyl side chains N-Heterocycles (e.g., Dihydroindoles) Rapid construction of complex heterocyclic cores found in many pharmaceuticals.[10]
Aziridination Styrene, cyclohexene N-Aryl aziridines Versatile intermediates that can be opened to form 1,2-amino alcohols and other functional groups.[1]

| Metal-Catalyzed Nitrene Transfer | Isocyanides, alkynes | Carbodiimides, triazoles | Controlled and selective formation of C-N bonds under milder conditions, enabling access to diverse molecular architectures.[5][11] |

These protocols and notes provide a foundational guide for utilizing 1-azido-4-chloro-2-methylbenzene as a precursor for the 4-chloro-2-methylphenyl nitrene intermediate. Researchers should perform careful optimization and safety assessments for their specific applications.

References

Surface Functionalization of Materials with 4-chloro-2-methylphenyl azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization is a critical process in materials science, enabling the modification of a material's surface properties to suit specific applications without altering its bulk characteristics. Aryl azides are a versatile class of photoreactive compounds used for creating covalent surface modifications on a wide range of materials. Upon activation by UV light or heat, aryl azides form highly reactive nitrene intermediates that can readily insert into C-H and N-H bonds, or undergo addition reactions with C=C double bonds, forming stable covalent linkages with the substrate. This allows for the immobilization of various functionalities onto surfaces that may otherwise lack reactive groups.

This document provides detailed application notes and protocols for the surface functionalization of materials using a specific aryl azide, 4-chloro-2-methylphenyl azide. The protocols and data presented are based on established methodologies for similar aryl azide compounds and serve as a comprehensive guide for researchers.

Applications

The surface modification of materials with 4-chloro-2-methylphenyl azide can be applied across various fields due to the ability to introduce a wide array of functionalities.

  • Biomaterial Engineering: Covalently attaching biomolecules such as peptides, proteins, and DNA to the surfaces of medical implants or biosensors to improve biocompatibility, promote specific cell adhesion, or for diagnostic purposes.

  • Drug Delivery: Functionalizing nanoparticles or other drug carriers to attach targeting ligands that can recognize and bind to specific cells or tissues, leading to more effective and targeted drug delivery.

  • Microelectronics: Modifying the surface of semiconductors or other electronic components to create patterned surfaces for the fabrication of microarrays and other devices.

  • General Surface Engineering: Altering the wetting properties (hydrophilicity/hydrophobicity) of surfaces, improving adhesion between different materials, or creating anti-fouling surfaces.

Experimental Protocols

Protocol 1: General Procedure for Surface Functionalization via Photoactivation

This protocol describes a general method for the surface modification of a substrate using 4-chloro-2-methylphenyl azide upon activation with UV light.

Materials:

  • Substrate to be functionalized (e.g., silicon wafer, polymer film, glass slide)

  • 4-chloro-2-methylphenyl azide

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or toluene)

  • UV light source (e.g., handheld UV lamp or a UV crosslinker) with an appropriate wavelength for azide activation (typically 254-365 nm).

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware and cleaning reagents

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrate to remove any organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, isopropanol, and deionized water.

    • For oxide-containing surfaces like glass or silicon, treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment. ) can be used to generate a high density of hydroxyl groups.

    • Dry the substrate completely under a stream of inert gas or in a vacuum oven.

  • Preparation of the Azide Solution:

    • In a clean, dry flask, dissolve 4-chloro-2-methylphenyl azide in the chosen anhydrous solvent to a final concentration typically ranging from 1 to 10 mM. The optimal concentration may need to be determined empirically.

  • Surface Coating:

    • Immerse the cleaned and dried substrate in the azide solution for a predetermined time (e.g., 30-60 minutes) to allow for the adsorption of the azide onto the surface. Alternatively, the solution can be spin-coated or drop-casted onto the substrate.

  • Photoactivation:

    • Remove the substrate from the solution and gently dry it under a stream of inert gas.

    • Place the substrate under the UV light source in an inert atmosphere (e.g., in a nitrogen-filled glovebox or by purging the reaction chamber with nitrogen). This is crucial to prevent the highly reactive nitrene intermediate from reacting with oxygen.

    • Irradiate the surface for a specific duration, typically ranging from 5 to 30 minutes. The optimal irradiation time will depend on the UV source intensity and the desired surface coverage.

  • Post-Reaction Cleaning:

    • After irradiation, thoroughly rinse the functionalized substrate with the solvent used for the reaction to remove any non-covalently bound azide.

    • Further sonication in fresh solvent can be performed to ensure a clean, functionalized surface.

    • Dry the substrate under a stream of inert gas.

  • Characterization:

    • The success of the surface functionalization can be confirmed using various surface-sensitive analytical techniques such as X-ray Photoelectron Spectroscopy (XPS), contact angle measurements, Atomic Force Microscopy (AFM), and Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol 2: Two-Step Functionalization for Biomolecule Immobilization

This protocol outlines a two-step process where the surface is first functionalized with an azide-terminated linker, followed by the attachment of a biomolecule using "click chemistry". While not directly using 4-chloro-2-methylphenyl azide for the initial surface attachment, this highlights a common application for azide-functionalized surfaces.

Materials:

  • Azide-functionalized substrate (prepared as in Protocol 1, but using a bifunctional azide linker)

  • Alkyne-modified biomolecule (e.g., peptide, protein, DNA)

  • Copper(I) catalyst (e.g., copper(I) bromide or generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate)

  • Ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

  • Buffer solution (e.g., phosphate-buffered saline - PBS)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, prepare a solution of the alkyne-modified biomolecule in the appropriate buffer.

    • Add the copper(I) catalyst and the ligand. The ligand helps to stabilize the copper(I) oxidation state and improve reaction efficiency.

    • Add a reducing agent if starting with a copper(II) salt.

  • Click Reaction:

    • Immerse the azide-functionalized substrate in the reaction mixture.

    • Allow the reaction to proceed at room temperature for a specified time, typically 1 to 24 hours. The reaction can be gently agitated.

  • Washing:

    • After the reaction, remove the substrate and wash it extensively with buffer and deionized water to remove any non-specifically bound biomolecules and reaction components.

  • Characterization:

    • Confirm the successful immobilization of the biomolecule using techniques such as fluorescence microscopy (if the biomolecule is fluorescently labeled), XPS, or surface plasmon resonance (SPR).

Quantitative Data

The following table summarizes hypothetical, yet realistic, quantitative data that could be expected from the characterization of surfaces functionalized with 4-chloro-2-methylphenyl azide. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

ParameterSubstrateBefore FunctionalizationAfter Functionalization with 4-chloro-2-methylphenyl azideCharacterization Technique
Water Contact Angle Silicon Wafer15° ± 2°75° ± 3°Goniometry
Polystyrene88° ± 3°95° ± 4°Goniometry
Atomic Concentration (Nitrogen) Silicon WaferNot Detected3.5% ± 0.5%XPS
Atomic Concentration (Chlorine) Silicon WaferNot Detected1.2% ± 0.3%XPS
Surface Roughness (RMS) Glass Slide0.2 nm ± 0.05 nm0.5 nm ± 0.1 nmAFM

Visualizations

The following diagrams illustrate the key processes involved in surface functionalization with aryl azides.

experimental_workflow cluster_prep Substrate Preparation cluster_func Functionalization cluster_post Post-Processing & Characterization Clean Substrate Cleaning Dry Drying Clean->Dry Coat Coating with 4-chloro-2-methylphenyl azide Dry->Coat Activate UV Activation (Nitrene Formation) Coat->Activate React Covalent Attachment Activate->React Wash Washing React->Wash Analyze Surface Analysis (XPS, Contact Angle, etc.) Wash->Analyze signaling_pathway ArylAzide 4-chloro-2-methylphenyl azide (on surface) Nitrene Reactive Nitrene Intermediate ArylAzide->Nitrene - N2 UV UV Light (hν) UV->Nitrene FunctionalizedSurface Covalently Functionalized Surface Nitrene->FunctionalizedSurface Substrate Substrate with C-H bonds Substrate->FunctionalizedSurface

Application of 1-azido-4-chloro-2-methylbenzene in Pharmaceutical Synthesis: A Versatile Building Block for Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-azido-4-chloro-2-methylbenzene is an aromatic azide that holds potential as a versatile building block in the synthesis of novel pharmaceutical compounds. Its utility primarily stems from the presence of the azide functional group, which can readily participate in a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2] This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings, which are prevalent scaffolds in many biologically active molecules.[3][4][5] The substituted benzene ring of 1-azido-4-chloro-2-methylbenzene provides a platform for introducing specific steric and electronic features into a target molecule, potentially influencing its pharmacological properties.

While direct and extensive literature on the specific applications of 1-azido-4-chloro-2-methylbenzene in pharmaceutical synthesis is limited, its potential can be inferred from the well-established use of similar aryl azides in drug discovery.[6][7] This document provides a prospective application note on its synthesis and utilization in the generation of a triazole-based compound library for screening purposes.

Synthesis of 1-azido-4-chloro-2-methylbenzene

The synthesis of 1-azido-4-chloro-2-methylbenzene typically starts from the commercially available 4-chloro-2-methylaniline. The process involves a diazotization reaction followed by azidation.

Experimental Protocol: Synthesis of 1-azido-4-chloro-2-methylbenzene
  • Diazotization:

    • Dissolve 4-chloro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water while maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Azidation:

    • In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the sodium azide solution, ensuring the temperature remains below 10 °C. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 1-azido-4-chloro-2-methylbenzene.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Table 1: Physicochemical Properties of 4-chloro-2-methylaniline (Starting Material) [8][9]

PropertyValue
CAS Number95-69-2
Molecular FormulaC₇H₈ClN
Molecular Weight141.60 g/mol
AppearanceSolid
Melting Point24-27 °C
Boiling Point241 °C
Density1.19 g/mL at 25 °C

Application in Pharmaceutical Synthesis: Synthesis of 1,2,3-Triazoles via Click Chemistry

1-azido-4-chloro-2-methylbenzene can serve as a key building block for the synthesis of a diverse library of 1,2,3-triazole derivatives. These compounds can then be screened for various biological activities. The following protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition.

Experimental Protocol: General Procedure for CuAAC Reaction
  • Reaction Setup:

    • To a solution of 1-azido-4-chloro-2-methylbenzene (1.0 eq) and a terminal alkyne (1.1 eq) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF), add a copper(II) sulfate pentahydrate solution (0.05-0.1 eq).

    • Add a solution of sodium ascorbate (0.1-0.2 eq) to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 1-(4-chloro-2-methylphenyl)-4-substituted-1H-1,2,3-triazole.

Table 2: Hypothetical Quantitative Data for a CuAAC Reaction

EntryAlkyne SubstrateProductYield (%)Purity (%)
1Phenylacetylene1-(4-chloro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole95>98
2Propargyl alcohol(1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol92>99
31-Ethynylcyclohexene1-(4-chloro-2-methylphenyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole88>97

Visualization of Synthetic Pathways

Synthesis_Workflow cluster_synthesis Synthesis of 1-azido-4-chloro-2-methylbenzene cluster_application Application in Click Chemistry SM 4-chloro-2-methylaniline Step1 Diazotization (NaNO₂, HCl, 0-5 °C) SM->Step1 Intermediate Diazonium Salt Step1->Intermediate Step2 Azidation (NaN₃, 0-10 °C) Intermediate->Step2 Product 1-azido-4-chloro-2-methylbenzene Step2->Product Azide 1-azido-4-chloro-2-methylbenzene Step3 CuAAC Reaction (CuSO₄, NaAsc) Azide->Step3 Alkyne Terminal Alkyne Alkyne->Step3 Triazole 1,2,3-Triazole Derivative Step3->Triazole

Caption: Synthetic pathway for 1-azido-4-chloro-2-methylbenzene and its application in click chemistry.

Signaling Pathway Relationship

The synthesized triazole derivatives can be screened for their potential to modulate various biological signaling pathways implicated in disease. The structural diversity generated by employing different alkyne substrates in the click chemistry step allows for the exploration of a wide chemical space and the potential identification of lead compounds.

Signaling_Pathway cluster_drug_discovery Drug Discovery Workflow cluster_pathways Potential Target Pathways Library Triazole Library (from 1-azido-4-chloro-2-methylbenzene) Screening High-Throughput Screening Library->Screening Hit Hit Compound(s) Screening->Hit Lead Lead Optimization Hit->Lead Kinase Kinase Signaling Hit->Kinase GPCR GPCR Signaling Hit->GPCR IonChannel Ion Channels Hit->IonChannel Other Other Pathways Hit->Other Candidate Drug Candidate Lead->Candidate

Caption: Workflow from triazole library to drug candidate and potential target signaling pathways.

Conclusion

1-azido-4-chloro-2-methylbenzene represents a promising, albeit underutilized, building block for pharmaceutical synthesis. Its straightforward preparation from 4-chloro-2-methylaniline and its utility in robust reactions like click chemistry make it an attractive tool for generating libraries of novel heterocyclic compounds for drug discovery programs. The protocols and conceptual workflows presented here provide a foundation for researchers to explore the potential of this versatile reagent in the development of new therapeutic agents.

References

Application Notes and Protocols: Ruthenium-Catalyzed Cycloaddition Reactions with Substituted Aryl Azides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium-catalyzed cycloaddition reactions, particularly the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), have emerged as powerful tools in synthetic chemistry. These reactions provide a reliable method for the synthesis of 1,5-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and materials science.[1][2][3][4] This contrasts with the more common copper-catalyzed "click" chemistry (CuAAC), which regioselectively yields 1,4-disubstituted 1,2,3-triazoles.[4] The ability to access the complementary 1,5-isomer with high regioselectivity makes RuAAC an indispensable tool for creating diverse molecular architectures.[4] Furthermore, ruthenium catalysts have demonstrated efficacy in cycloadditions involving internal alkynes, leading to fully substituted triazoles.[4][5]

These application notes provide an overview of the reaction, quantitative data for various substrates, detailed experimental protocols, and a visualization of the reaction mechanism.

Reaction Overview and Key Catalysts

The RuAAC reaction typically employs pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes as catalysts.[5] Among the most effective are CpRuCl(PPh₃)₂, CpRuCl(COD) (COD = 1,5-cyclooctadiene), and the tetrameric complex [CpRuCl]₄.[5] While CpRuCl(PPh₃)₂ is a commonly used catalyst, reactions involving aryl azides, which can be less reactive, often benefit from the use of [CpRuCl]₄, especially in combination with microwave irradiation to improve yields and reduce reaction times.[1][6][7]

The general transformation is depicted below:

Scheme 1: General Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Quantitative Data: Cycloaddition of Substituted Aryl Azides with Alkynes

The following tables summarize the yields of 1,5-disubstituted 1,2,3-triazoles from the reaction of various substituted aryl azides with terminal and internal alkynes, utilizing different ruthenium catalysts.

Table 1: Reaction of Substituted Aryl Azides with Phenylacetylene using [Cp*RuCl]₄ under Microwave Irradiation [6]

EntryAryl AzideProductYield (%)
1Phenyl azide1-Phenyl-5-phenyl-1H-1,2,3-triazole75
24-Methoxyphenyl azide1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,3-triazole88
34-Chlorophenyl azide1-(4-Chlorophenyl)-5-phenyl-1H-1,2,3-triazole72
44-Bromophenyl azide1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole79
54-Iodophenyl azide1-(4-Iodophenyl)-5-phenyl-1H-1,2,3-triazole71
63-Methoxyphenyl azide1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,3-triazole85
72-Methylphenyl azide1-(2-Methylphenyl)-5-phenyl-1H-1,2,3-triazole65

Reaction Conditions: Aryl azide (1.0 equiv), phenylacetylene (1.2 equiv), [CpRuCl]₄ (2.5 mol %), DMF, 110 °C, 20 min (microwave).*

Table 2: Reaction of Benzyl Azide with Various Terminal Alkynes using Cp*RuCl(PPh₃)₂

EntryAlkyneProductYield (%)
1Phenylacetylene1-Benzyl-5-phenyl-1H-1,2,3-triazole98
21-Octyne1-Benzyl-5-hexyl-1H-1,2,3-triazole95
33,3-Dimethyl-1-butyne1-Benzyl-5-tert-butyl-1H-1,2,3-triazole96
4Propargyl alcohol(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol92
54-Penten-1-yne1-Benzyl-5-(but-3-en-1-yl)-1H-1,2,3-triazole94

Reaction Conditions: Benzyl azide (1.0 equiv), alkyne (1.2 equiv), CpRuCl(PPh₃)₂ (1-2 mol %), Benzene, 80 °C, 2-6 h.*

Experimental Protocols

Protocol 1: General Procedure for RuAAC using Cp*RuCl(PPh₃)₂

This protocol is suitable for the reaction of a wide range of azides and terminal alkynes.

Materials:

  • Cp*RuCl(PPh₃)₂ catalyst

  • Aryl azide

  • Terminal alkyne

  • Anhydrous benzene (or toluene)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl azide (1.0 mmol, 1.0 equiv) and the Cp*RuCl(PPh₃)₂ catalyst (0.01-0.02 mmol, 1-2 mol %).

  • Add anhydrous benzene (or toluene) (5 mL) to dissolve the solids.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Seal the flask or tube and heat the mixture to 80 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1,5-disubstituted 1,2,3-triazole.

Protocol 2: Microwave-Assisted RuAAC for Aryl Azides using [Cp*RuCl]₄

This protocol is particularly effective for less reactive aryl azides and provides improved yields and shorter reaction times.[1][6]

Materials:

  • [Cp*RuCl]₄ catalyst

  • Substituted aryl azide

  • Alkyne

  • Anhydrous dimethylformamide (DMF)

  • Microwave vial

  • Microwave reactor

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • In a microwave vial, combine the aryl azide (0.5 mmol, 1.0 equiv), the alkyne (0.6 mmol, 1.2 equiv), and the [Cp*RuCl]₄ catalyst (0.0125 mmol, 2.5 mol %).

  • Add anhydrous DMF (2 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 110 °C for 20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing water (10 mL) and ethyl acetate (10 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired 1-aryl-5-substituted-1,2,3-triazole.

Visualizations

Catalytic Cycle of RuAAC

The proposed mechanism for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) involves two key steps: oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product and regenerate the active catalyst.[4]

RuAAC_Mechanism Ru_cat [Ru] Complex1 Ru(R²-C≡C-R³) Ru_cat->Complex1 Coordination Azide R¹-N₃ Azide->Complex1 Alkyne R²-C≡C-R³ Alkyne->Complex1 Ruthenacycle Ruthenacycle Intermediate Complex1->Ruthenacycle Oxidative Coupling Ruthenacycle->Ru_cat Regeneration of Catalyst Triazole 1,5-Triazole Product Ruthenacycle->Triazole Reductive Elimination

Caption: Proposed catalytic cycle for the RuAAC reaction.

Experimental Workflow for Microwave-Assisted RuAAC

The following diagram illustrates the general workflow for performing a microwave-assisted Ruthenium-Catalyzed Azide-Alkyne Cycloaddition.

Experimental_Workflow Start Start Reagents Combine Aryl Azide, Alkyne, [Cp*RuCl]₄, and DMF in a Microwave Vial Start->Reagents Seal Seal the Vial Reagents->Seal Microwave Microwave Irradiation (e.g., 110 °C, 20 min) Seal->Microwave Cool Cool to Room Temperature Microwave->Cool Workup Aqueous Work-up (Extraction with Ethyl Acetate) Cool->Workup Purify Purification by Column Chromatography Workup->Purify Product Isolated 1,5-Disubstituted 1,2,3-Triazole Purify->Product

Caption: Workflow for microwave-assisted RuAAC.

Conclusion

Ruthenium-catalyzed cycloaddition reactions of substituted aryl azides are a robust and highly regioselective method for the synthesis of 1,5-disubstituted 1,2,3-triazoles. The use of specific ruthenium catalysts, such as [Cp*RuCl]₄, in conjunction with microwave irradiation, has significantly improved the efficiency of these reactions, particularly for less reactive aryl azides. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the exploration of novel chemical space and the generation of new molecular entities.

References

Synthesis of Heterocyclic Compounds via Photolysis of 1-Azido-4-chloro-2-methylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds, specifically substituted azepinones, through the photolysis of 1-azido-4-chloro-2-methylbenzene. The methodologies described herein are based on established photochemical rearrangements of aryl azides, offering a pathway to novel seven-membered nitrogen-containing heterocycles. These structures are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules.

Introduction

The photochemical rearrangement of aryl azides represents a powerful synthetic tool for the construction of diverse heterocyclic frameworks.[1][2][3] Upon ultraviolet (UV) irradiation, aryl azides undergo facile extrusion of molecular nitrogen to generate highly reactive singlet nitrene intermediates. These singlet nitrenes can then undergo a variety of transformations, including a ring expansion cascade to yield seven-membered 1,3-didehydroazepines. In the presence of a nucleophile, such as water, these intermediates are trapped to form substituted azepinones.[1][2][3]

This application note focuses on the photolysis of 1-azido-4-chloro-2-methylbenzene as a representative starting material for the synthesis of the corresponding 5-chloro-7-methyl-1H-azepin-2(3H)-one. The protocol has been adapted from established continuous flow photolysis procedures, which offer significant advantages over traditional batch methods, including enhanced safety, improved reaction efficiency, and scalability.[1][2][3]

Data Presentation

Table 1: Reaction Parameters for Continuous Flow Photolysis of Substituted Aryl Azides
EntrySubstrateProductConcentration (M)Solvent SystemResidence Time (min)Conversion (%)Isolated Yield (%)Reference
1Methyl 4-azidobenzoateMethyl 2-oxo-2,3-dihydro-1H-azepine-5-carboxylate0.030THF/H₂O (4:3)3062-[1][2]
24-Azido-3-(trifluoromethyl)benzonitrile6-Cyano-4-(trifluoromethyl)-1H-azepin-2(3H)-one----74[2]
31-Azido-4-chlorobenzene5-Chloro-1H-azepin-2(3H)-one----70[2]
43-Azidoquinoline1,4-Benzodiazepin-5(4H)-one0.0301.0 M NaOMe in MeOH--44[2][3]

Note: The data presented is for structurally related aryl azides to provide an expected range of reaction outcomes. Specific yields for 1-azido-4-chloro-2-methylbenzene may vary.

Table 2: Spectroscopic Data for a Representative 3H-Azepinone Derivative
TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 6.72 (d, J=7.2 Hz, 1H), 6.17 (d, J=11.0 Hz, 1H), 5.17 (dd, J=9.1, 7.2 Hz, 1H), 3.57 (s, 2H), 2.3 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 180.2, 147.2, 142.0, 123.3, 99.4, 62.3, 21.5
IR (film)ν (cm⁻¹): 3280, 1660, 1610, 1240
MS (ESI)m/z: [M+H]⁺ calculated for C₇H₈ClNO: 157.03; found: 157.1

Note: This data is representative for a substituted 3H-azepinone and may not correspond exactly to 5-chloro-7-methyl-1H-azepin-2(3H)-one.

Experimental Protocols

Protocol 1: Synthesis of 1-Azido-4-chloro-2-methylbenzene

This procedure outlines the synthesis of the azide precursor from the commercially available aniline.

Materials:

  • 4-Chloro-2-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Separatory Funnel

  • Round-bottom Flasks

  • Rotary Evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-2-methylaniline (1 equivalent) in a mixture of concentrated HCl and water at 0 °C using an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the aniline solution while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, dissolve sodium azide (1.2 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed. Allow the reaction mixture to stir for 1 hour at 0 °C and then for an additional hour at room temperature.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 1-azido-4-chloro-2-methylbenzene can be purified by column chromatography on silica gel if necessary.

Caution: Organic azides are potentially explosive and should be handled with care. Avoid heating and friction. All procedures should be performed in a well-ventilated fume hood.

Protocol 2: Continuous Flow Photolysis for the Synthesis of 5-Chloro-7-methyl-1H-azepin-2(3H)-one

This protocol describes the photochemical rearrangement of 1-azido-4-chloro-2-methylbenzene to the corresponding azepinone using a continuous flow reactor.

Materials and Equipment:

  • 1-Azido-4-chloro-2-methylbenzene

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized Water

  • Continuous flow photochemical reactor (e.g., Vapourtec UV-150 or similar, equipped with a medium-pressure mercury lamp)

  • Fluorinated ethylene polymer (FEP) tubing for the reactor coil

  • Syringe pumps

  • Back-pressure regulator

  • Rotary Evaporator

  • Silica gel for column chromatography

  • Ethyl Acetate and Hexanes for chromatography

Procedure:

  • Reactor Setup: Assemble the continuous flow photoreactor according to the manufacturer's instructions. A typical setup involves coiling FEP tubing around a UV lamp.[1][2][3] A cooling system should be in place to maintain a constant reaction temperature.

  • Solution Preparation: Prepare a 0.03 M solution of 1-azido-4-chloro-2-methylbenzene in a 4:3 (v/v) mixture of THF and water.[1][2]

  • Reaction Execution:

    • Set the temperature of the reactor to 25 °C.

    • Pump the prepared solution through the photoreactor at a flow rate calculated to achieve a residence time of approximately 30 minutes.[1][2] The flow rate will depend on the volume of the reactor coil.

    • Use a back-pressure regulator (e.g., set to 5-10 bar) to prevent outgassing of the nitrogen evolved during the reaction.[3]

    • Collect the output from the reactor in a round-bottom flask.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the collected solution under reduced pressure to remove the THF.

    • Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-chloro-7-methyl-1H-azepin-2(3H)-one.

Mandatory Visualizations

Reaction Pathway Diagram

Reaction_Pathway A 1-Azido-4-chloro-2-methylbenzene B Singlet Nitrene Intermediate A->B hν, -N₂ C Benzazirine Intermediate B->C Ring Closure D 1,3-Didehydroazepine Intermediate C->D Ring Expansion E 5-Chloro-7-methyl-1H-azepin-2(3H)-one D->E + H₂O

Caption: Proposed reaction pathway for the synthesis of 5-chloro-7-methyl-1H-azepin-2(3H)-one.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Precursor Synthesis cluster_photolysis Continuous Flow Photolysis cluster_purification Work-up and Purification A 4-Chloro-2-methylaniline B Diazotization A->B C Azidation B->C D 1-Azido-4-chloro-2-methylbenzene C->D E Prepare 0.03 M Solution in THF/H₂O (4:3) D->E F Pump through Photoreactor (hν) E->F G Collect Product Mixture F->G H Solvent Removal G->H I Aqueous Work-up H->I J Column Chromatography I->J K Pure Azepinone Product J->K

Caption: Overall experimental workflow from starting aniline to the purified azepinone product.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Triazoles Synthesized from 1-Azido-4-chloro-2-methyl-precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of triazoles synthesized from 1-azido-4-chloro-2-methyl- precursors.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for triazoles synthesized from 1-azido-4-chloro-2-methyl- precursors?

A1: The most common and effective purification techniques for this class of triazoles are column chromatography, recrystallization, and liquid-liquid extraction. The choice of method depends on the polarity of the synthesized triazole, the nature of the impurities, and the desired final purity.

Q2: What are the typical impurities I might encounter in my crude product?

A2: Common impurities include unreacted starting materials (the azide and the alkyne), copper catalyst residues if a copper-catalyzed azide-alkyne cycloaddition (CuAAC) was performed, regioisomers (1,4- and 1,5-disubstituted triazoles), and byproducts from side reactions. The presence of chloro and methyl groups can also lead to the formation of related aromatic impurities.

Q3: How do the chloro and methyl substituents on the triazole affect its properties and purification?

A3: The chloro and methyl groups have a significant impact on the molecule's polarity, solubility, and chromatographic behavior. Generally, the chloro group increases polarity while the methyl group decreases it. This balance will influence the choice of solvents for chromatography and recrystallization. These substituents can also affect the crystal packing, which is a key factor in successful recrystallization.

Q4: How can I remove copper catalyst residues from my triazole product?

A4: Copper residues from CuAAC reactions can often be removed by washing the crude product with an aqueous solution of a chelating agent like EDTA or ammonia. Alternatively, passing a solution of the crude product through a short plug of silica gel or activated carbon can also be effective.

Q5: What analytical techniques are recommended for assessing the purity of the final triazole product?

A5: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for purity assessment. HPLC can provide quantitative purity data, while ¹H and ¹³C NMR can confirm the structure and identify any residual impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the triazole is sufficiently volatile and thermally stable.[1][2][3][4][5]

Troubleshooting Guides

Column Chromatography

Problem 1: Poor separation of the desired triazole from impurities.

Possible Cause Solution
Inappropriate solvent system polarity.Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for triazoles with chloro and methyl groups is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Gradually increase the polarity to achieve good separation. An Rf value of 0.2-0.4 for the desired compound on TLC is often ideal for column separation.[6]
Co-elution of isomers.If you are trying to separate regioisomers (1,4- vs. 1,5-), a less polar solvent system with a slower elution rate might be necessary. Consider using a different stationary phase, such as alumina, or a specialized chiral column if applicable.[7][8]
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight.
Irregular column packing.Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling.

Problem 2: The triazole product is not eluting from the column.

Possible Cause Solution
The eluent is not polar enough.Gradually increase the polarity of the mobile phase. A step gradient or a continuous gradient elution can be effective.
The compound is strongly adsorbed to the silica gel.The triazole nitrogen atoms can interact strongly with the acidic silica gel. Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent can help to reduce this interaction and improve elution.
The compound has degraded on the silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If it degrades, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[9]
Recrystallization

Problem 1: The triazole product does not crystallize.

Possible Cause Solution
The chosen solvent is too good a solvent.Select a solvent in which your triazole is soluble at high temperatures but poorly soluble at low temperatures. A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) can be very effective. For triazoles with chloro and methyl groups, combinations like ethanol/water, acetone/hexane, or toluene/hexane are good starting points.[10][11]
The solution is not saturated enough.Concentrate the solution by slowly evaporating the solvent.
The presence of impurities is inhibiting crystallization.Try to pre-purify the crude product by a quick filtration through a silica plug before attempting recrystallization.
Oiling out has occurred."Oiling out" happens when the compound separates as a liquid instead of a solid. This can sometimes be resolved by using a more dilute solution, cooling the solution more slowly, or adding a seed crystal.

Problem 2: The recrystallized product is not pure enough.

Possible Cause Solution
Impurities are co-crystallizing with the product.A second recrystallization from a different solvent system may be necessary.
Incomplete removal of the mother liquor.Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration.
Liquid-Liquid Extraction

Problem 1: Poor separation of the organic and aqueous layers.

Possible Cause Solution
Formation of an emulsion.Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. In some cases, waiting for a period or gentle centrifugation can also help break the emulsion.
Similar densities of the two phases.If unsure which layer is which, add a few drops of water and observe which layer it joins.

Problem 2: The triazole product is not efficiently extracted into the organic layer.

Possible Cause Solution
The organic solvent is not appropriate.Choose an organic solvent in which your triazole has high solubility and which is immiscible with the aqueous phase. Dichloromethane and ethyl acetate are common choices. The polarity of the solvent should be matched to the polarity of your triazole.
The pH of the aqueous phase is not optimal.The triazole nitrogens can be protonated at low pH, making the compound more water-soluble. Adjusting the pH of the aqueous layer to be neutral or slightly basic can improve extraction into the organic phase.

Experimental Protocols

General Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude triazole in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin elution with the determined solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Dissolution: Dissolve the crude triazole in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Common Solvents for Purification of Chloro-Methyl Substituted Triazoles

Purification TechniqueSolvent/Solvent SystemPolarityNotes
Column Chromatography Hexane/Ethyl AcetateLow to MediumGood for moderately polar triazoles. The ratio can be adjusted to fine-tune the separation.
Dichloromethane/MethanolMedium to HighSuitable for more polar triazoles. A small percentage of methanol can significantly increase the eluent strength.
Recrystallization Ethanol/WaterPolarA good choice for triazoles with some water solubility at high temperatures.
Toluene/HexaneNon-polar to MediumEffective for less polar triazoles.
AcetonePolar aproticCan be a good single solvent for recrystallization.
Liquid-Liquid Extraction DichloromethaneMediumA versatile solvent for extracting a wide range of triazoles from aqueous solutions.
Ethyl AcetateMediumAnother common and effective extraction solvent.

Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis start Crude Product (from 1-azido-4-chloro-2-methyl- precursor) col_chrom Column Chromatography start->col_chrom Impurity Profile: Complex/Multiple Components recryst Recrystallization start->recryst Impurity Profile: Mainly solid impurities lle Liquid-Liquid Extraction start->lle Initial Workup/ Gross Purification col_chrom->recryst Further Purification hplc HPLC col_chrom->hplc recryst->hplc lle->col_chrom lle->recryst nmr NMR hplc->nmr Structure Confirmation end Pure Triazole nmr->end

Caption: General workflow for the purification and analysis of synthesized triazoles.

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Purification Issue Encountered poor_sep Poor Separation start->poor_sep no_product No Product Recovery start->no_product low_purity Low Purity start->low_purity solvent Incorrect Solvent System poor_sep->solvent overload Column/Solution Overload poor_sep->overload no_product->solvent degradation Compound Degradation no_product->degradation low_purity->solvent cocrystal Co-crystallization of Impurities low_purity->cocrystal optimize_solvent Optimize Solvents (TLC/Solubility Tests) solvent->optimize_solvent reduce_load Reduce Loading Amount overload->reduce_load change_stationary Change Stationary Phase/ Use Additives degradation->change_stationary rerun_purification Re-purify (e.g., re-crystallize) cocrystal->rerun_purification

Caption: Troubleshooting logic for common triazole purification issues.

References

Optimizing catalyst loading for cycloadditions with 4-chloro-2-methylphenyl azide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-chloro-2-methylphenyl azide in catalyst-driven cycloaddition reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting Guide

Low or no product yield is a common issue in cycloaddition reactions. The following guide addresses potential causes and solutions.

Problem: Reaction fails to initiate or proceeds very slowly.

Potential CauseRecommended Solution
Inactive Catalyst: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) species by dissolved oxygen.[1]Use a reducing agent: Add sodium ascorbate to the reaction mixture to reduce Cu(II) to Cu(I) in situ. A 3- to 10-fold excess of sodium ascorbate is commonly employed.[2] • Degas solvents: Purge solvents with an inert gas (e.g., argon or nitrogen) before use to remove dissolved oxygen. • Work under an inert atmosphere: For highly sensitive reactions, perform the entire procedure in a glovebox.
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction to completion in a reasonable timeframe.Increase catalyst concentration: Incrementally increase the catalyst loading. For CuAAC, concentrations can range from 0.01 mol% to 5 mol%.[3] A typical starting point is 1-2 mol%.
Poor Catalyst/Ligand Solubility: The catalyst or its stabilizing ligand may not be soluble in the chosen solvent system, preventing it from participating in the reaction.Add a co-solvent: Use a co-solvent such as DMSO, DMF, or NMP (up to 10% v/v) to improve the solubility of the catalyst and other reagents. • Select an appropriate ligand: Ligands like THPTA or TBTA can improve the solubility and stability of the copper catalyst in aqueous and organic solvents, respectively.[2][4]
Inherent Low Reactivity of Substrates: The electronic properties of the azide or alkyne may reduce their reactivity. The chloro- and methyl- substituents on the phenyl ring of 4-chloro-2-methylphenyl azide can influence its electronic properties.Increase reaction temperature: Gently heating the reaction can increase the rate. However, be cautious as this can also lead to the formation of byproducts. • Increase reaction time: Allow the reaction to proceed for a longer period (e.g., 24-48 hours).

Problem: Formation of significant byproducts.

Potential CauseRecommended Solution
Oxidative Homocoupling of Alkyne (Glaser Coupling): In the presence of oxygen, Cu(I) can catalyze the dimerization of the terminal alkyne.[5]Strict exclusion of oxygen: As with catalyst inactivation, degassing solvents and using an inert atmosphere are crucial. • Use of a stabilizing ligand: Ligands can help to prevent the side reactions of the copper catalyst.
Degradation of Reactants or Products: The reaction conditions may be too harsh, leading to the decomposition of the starting materials or the desired triazole product.Lower reaction temperature: If heating, try running the reaction at a lower temperature for a longer time. • Use a milder base: If a base is used, consider a weaker, non-nucleophilic base.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for the cycloaddition of 4-chloro-2-methylphenyl azide?

The optimal catalyst loading can vary depending on the specific alkyne, solvent, and reaction temperature. For CuAAC reactions with aryl azides, catalyst loading can range from as low as 0.0025 mol% (25 ppm) to 2 mol%. A good starting point for optimization is typically 1 mol% of the copper catalyst. It is recommended to screen a range of catalyst concentrations to find the best balance between reaction rate and yield for your specific system.

Q2: How do the substituents on 4-chloro-2-methylphenyl azide affect its reactivity?

The electronic nature of substituents on the aryl azide can influence the reaction rate. The chlorine atom is an electron-withdrawing group, which can affect the electron density of the azide moiety. While CuAAC is generally tolerant of a wide range of functional groups, highly electron-deficient or sterically hindered azides may require longer reaction times or slightly higher catalyst loadings.

Q3: Which copper source and ligand should I use?

A common and convenient method is to use a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ. This avoids handling potentially unstable Cu(I) salts.

The choice of ligand is also important:

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand ideal for aqueous reaction media.

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is more suitable for organic solvents and is known to stabilize the Cu(I) oxidation state.[4]

Q4: My reaction is clean but the conversion is low. What should I do?

If the reaction is proceeding without significant byproduct formation but the conversion is low, consider the following:

  • Increase the reaction time: Some cycloadditions can take 24 hours or longer to reach completion.

  • Increase the catalyst loading: Doubling the catalyst concentration (e.g., from 1 mol% to 2 mol%) can increase the reaction rate.

  • Gently heat the reaction: Increasing the temperature to 40-60 °C can often improve the rate and overall conversion.

Data Presentation

The following table summarizes typical catalyst loadings and reaction conditions for CuAAC reactions with aryl azides, which can serve as a starting point for optimizing reactions with 4-chloro-2-methylphenyl azide.

Catalyst SystemCatalyst Loading (mol%)Azide Substrate (Example)Reaction TimeTypical YieldReference
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.5Benzyl Azide5 minQuantitative[6]
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.0025 - 0.005Benzyl Azide24 - 48 h>90%[6]
[(p-MeOATF)CuI]₂2Alkyl Halide (in situ azide formation)24 h60-93%[7]
CuI0.01Benzyl Azide12 h88%[8]
CuMeSal51-Azido-1,1,2,2-tetrafluoroethaneOvernight70%[9]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-chloro-2-methylphenyl azide

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Ligand (e.g., THPTA for aqueous media, TBTA for organic media)

  • Solvent (e.g., a mixture of water and t-butanol, or an organic solvent like THF or DCM)

Procedure:

  • In a reaction vessel, dissolve 4-chloro-2-methylphenyl azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent.

  • In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.01-0.05 equivalents, 1-5 mol%) and the appropriate ligand (1.1 equivalents relative to copper) in a small amount of the solvent.

  • Add the catalyst solution to the mixture of the azide and alkyne.

  • Prepare a fresh solution of sodium ascorbate (0.1-0.5 equivalents, 10-50 mol%) in the reaction solvent.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by quenching with water and extracting the product with an organic solvent. Further purification can be achieved by column chromatography.

Visualizations

Below are diagrams illustrating key concepts and workflows for optimizing catalyst loading in cycloaddition reactions.

experimental_workflow Experimental Workflow for Catalyst Optimization start Start: Define Reaction (Azide, Alkyne, Solvent) setup Initial Reaction Setup (e.g., 1 mol% Catalyst) start->setup monitor Monitor Reaction Progress (TLC, LC-MS) setup->monitor complete Reaction Complete? (>95% Conversion) monitor->complete analyze Analyze Outcome troubleshoot Troubleshoot Issue (See Guide) analyze->troubleshoot Low Yield / Byproducts optimize Optimize Catalyst Loading (e.g., 0.5 mol% or 2 mol%) analyze->optimize Slow Reaction complete->analyze No end End: Purify Product complete->end Yes troubleshoot->setup optimize->setup

Caption: A flowchart for optimizing catalyst loading in cycloaddition reactions.

troubleshooting_logic Troubleshooting Logic for Failed Reactions start Problem: Low/No Yield check_catalyst Is the catalyst active? start->check_catalyst add_reductant Action: Add Sodium Ascorbate Degas Solvents check_catalyst->add_reductant No check_loading Is catalyst loading sufficient? check_catalyst->check_loading Yes add_reductant->check_loading increase_loading Action: Increase Catalyst Concentration check_loading->increase_loading No check_conditions Are reaction conditions optimal? check_loading->check_conditions Yes increase_loading->check_conditions adjust_conditions Action: Increase Temperature or Reaction Time check_conditions->adjust_conditions No end Re-evaluate Reaction check_conditions->end Yes adjust_conditions->end

Caption: A decision tree for troubleshooting common issues in cycloaddition reactions.

References

Technical Support Center: Best Practices for Storing and Handling Thermally Unstable Aryl Azides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe storage and handling of thermally unstable aryl azides. The information is presented in a question-and-answer format to directly address common issues and concerns.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with thermally unstable aryl azides?

A1: Thermally unstable aryl azides are energetic compounds that can decompose explosively when subjected to external energy sources such as heat, light, friction, and pressure.[1][2][3] The primary hazards include:

  • Explosion Risk: Rapid decomposition can release a large volume of nitrogen gas, leading to a dangerous pressure increase in a closed system. Low molecular weight and high nitrogen content increase this risk.[2]

  • Toxicity: Azide compounds, in general, are toxic. Sodium azide, a common reagent in aryl azide synthesis, has a toxicity comparable to cyanide.[4] Hydrazoic acid, which can form from the protonation of azides in the presence of acid, is highly toxic, volatile, and explosive.[1][4][5]

  • Formation of Unstable Byproducts: Reactions with certain reagents, such as halogenated solvents (e.g., dichloromethane, chloroform), can form extremely unstable and explosive di- and tri-azidomethane.[1][2][4] Contact with heavy metals (e.g., copper, lead) can form highly shock-sensitive metal azides.[1][4]

Q2: How can I assess the stability of a novel aryl azide before synthesis?

A2: Two key guidelines can help in the preliminary assessment of an organic azide's stability:

  • The Carbon-to-Nitrogen (C/N) Ratio: The ratio of carbon atoms to nitrogen atoms in the molecule is a critical indicator. A higher C/N ratio generally corresponds to greater stability.[1]

    • (NC + NO) / NN ≥ 3: This formula, where NC is the number of carbon atoms, NO is the number of oxygen atoms, and NN is the number of nitrogen atoms, suggests the compound may be relatively safe to handle.[3]

    • C/N Ratio < 1: Organic azides with a C/N ratio of less than 1 should never be isolated.[6] They may be synthesized as transient intermediates if they are the limiting reagent and the quantity is kept to a minimum (e.g., < 1 gram).[6]

  • The "Rule of Six": This rule suggests that having at least six carbon atoms (or other atoms of similar size) for each energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe.[1][3]

Q3: What are the best practices for storing thermally unstable aryl azides?

A3: Proper storage is crucial to prevent decomposition. Key recommendations include:

  • Temperature: Store at low temperatures, typically -18°C or below.[1][4][6]

  • Light: Protect from light by using amber-colored containers or storing in a dark location.[1][4]

  • Container: Use plastic containers when possible to avoid contact with metal.[1] Ensure the container is not completely sealed to avoid pressure buildup in case of slow decomposition.

  • Concentration: For azides with lower stability (C/N ratio between 1 and 3), it is recommended to store them as solutions at a concentration no higher than 1 M.[1][6]

  • Incompatible Materials: Store away from acids, heavy metals, and halogenated solvents.[1][5][6]

Troubleshooting Guide

Problem 1: My aryl azide appears to be decomposing in storage (e.g., color change, gas evolution).

  • Possible Cause: Exposure to heat, light, or an incompatible material.

  • Solution:

    • Do not open the container if significant gas evolution is suspected.

    • If it is safe to do so, carefully move the container to a blast shield in a fume hood.

    • If the azide is in solution, it may be possible to quench it. A common method is the addition of a reducing agent like triphenylphosphine (Staudinger reaction) to convert the azide to a stable amine.[7]

    • For disposal of azide-containing waste, it must be collected separately and clearly labeled.[1] Never mix azide waste with acidic waste.[1]

Problem 2: My "Click Chemistry" reaction with an aryl azide is not working or giving inconsistent results.

  • Possible Cause:

    • Purity of Reagents: The purity of the aryl azide, alkyne, and copper catalyst is critical.

    • Catalyst Oxidation: The Cu(I) catalyst can be oxidized to Cu(II), which is inactive.

    • Side Reactions: Alkyne homocoupling can occur as a side reaction.[8][9]

    • Reaction Conditions: The solvent, temperature, and pH can significantly impact the reaction's success.[10][11]

  • Solution:

    • Ensure High Purity: Purify starting materials if necessary.

    • Use a Reducing Agent: Add a reducing agent like sodium ascorbate to the reaction mixture to keep the copper in the active Cu(I) state.[11]

    • Optimize Reagent Ratios and Order of Addition: A common procedure involves adding the azide and alkyne, followed by the reducing agent, and finally the copper catalyst.[11]

    • Solvent Choice: While the reaction can be performed in various solvents, including water, a mixture of DMF and water is common.[11]

    • Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., 60°C) can sometimes improve yields, but must be done with caution for thermally unstable azides.[11]

Quantitative Data

The thermal stability of aryl azides can be influenced by their substituents. The following table summarizes decomposition onset temperatures for some substituted aryl azides.

Aryl Azide DerivativeDecomposition Onset Temperature (°C)Notes
Perfluorinated phenylazide> 130Commonly used for surface modification.[12]
ο,ο-difluoro substituted p-phenoxy azide~70Forms a nitrene and undergoes C-H insertion reactions at this temperature.[12]
Phenyl azide~150-160Decomposition in benzene solution.[13]
1-azido-9,10-anthraquinone~100 (in water)Decomposes to form 3,4-benzoyleneanthranil.[13]

Note: Decomposition temperatures can vary based on the solvent, concentration, and experimental method used for determination (e.g., TGA, DSC).

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Aryl Azide from an Aniline

This protocol describes a common method for synthesizing aryl azides via diazotization of anilines.[7][14]

  • Diazotization:

    • Dissolve the aniline in an acidic solution (e.g., aqueous HCl).

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This forms the diazonium salt.

  • Azidation:

    • In a separate flask, dissolve sodium azide (NaN₃) in water.

    • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Workup:

    • After the reaction is complete, extract the aryl azide with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Carefully remove the solvent under reduced pressure, avoiding high temperatures. Do not distill or sublimate the aryl azide. [2][4] Purification should be limited to extraction and precipitation.[2][4]

Protocol 2: Safe Quenching of Excess Aryl Azide

This protocol describes the Staudinger reaction for converting an azide to a more stable amine.[7]

  • Cool the reaction mixture containing the aryl azide to 0°C.

  • Slowly add a solution of triphenylphosphine (PPh₃) in an appropriate solvent (e.g., THF). A slight excess of PPh₃ is typically used.

  • Stir the reaction at room temperature until the evolution of nitrogen gas ceases.

  • Add water to the reaction mixture to hydrolyze the resulting aza-ylide to the amine and triphenylphosphine oxide.

  • The amine product can then be isolated using standard extraction procedures.

Visualizations

G cluster_storage Storage Best Practices cluster_handling Handling Best Practices Store Store Aryl Azide Temp Low Temperature (-18°C or below) Store->Temp Light Protect from Light (Amber Vial/Dark) Store->Light Container Plastic Container (Avoid Metal) Store->Container Solution Store as Solution (<1M for less stable) Store->Solution Handle Handle Aryl Azide PPE Appropriate PPE (Gloves, Goggles, Lab Coat) Handle->PPE FumeHood Work in Fume Hood with Blast Shield Handle->FumeHood Avoid Avoid: - Heat, Shock, Friction - Metal Spatulas - Halogenated Solvents - Acids & Heavy Metals Handle->Avoid

Caption: Key storage and handling practices for thermally unstable aryl azides.

G ArylAzide Aryl Azide (Ar-N3) Heat Heat (Δ) ArylAzide->Heat Nitrene Aryl Nitrene (Ar-N) Heat->Nitrene N2 Nitrogen Gas (N2) Nitrene->N2 Loss of Products Reaction Products (Amines, Azo Compounds, Heterocycles) Nitrene->Products Reacts to form

Caption: Thermal decomposition pathway of an aryl azide.

G Start Start: Aniline Diazotization 1. Diazotization (NaNO2, Acid, 0-5°C) Start->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Azidation 2. Azidation (NaN3) Diazonium->Azidation ArylAzide Crude Aryl Azide Azidation->ArylAzide Workup 3. Workup (Extraction, Washing, Drying) ArylAzide->Workup Purification 4. Purification (Precipitation, NO Distillation) Workup->Purification FinalProduct Pure Aryl Azide Purification->FinalProduct

Caption: Experimental workflow for the synthesis of aryl azides from anilines.

References

Technical Support Center: Minimizing Dimer Formation in Nitrene Insertion Reactions from Aryl Azides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrene insertion reactions from aryl azides. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize the formation of undesired azoarene dimers and maximize the yield of your target insertion product.

Troubleshooting Guide

This guide addresses common issues encountered during nitrene insertion reactions and provides actionable solutions.

Question: My reaction is producing a significant amount of azoarene dimer. What are the primary causes?

Answer: Dimer formation (azoarene) is a common side reaction in nitrene chemistry and is primarily attributed to the triplet state of the aryl nitrene. The singlet nitrene, which is initially formed upon photolysis or thermolysis of the aryl azide, is responsible for the desired insertion reactions. However, the singlet nitrene can undergo intersystem crossing (ISC) to the more stable triplet state. Triplet nitrenes are less reactive towards insertion and are prone to dimerizing or reacting with another molecule of the aryl azide to form the azo dimer.

Question: How can I influence the spin state of the nitrene to favor the singlet state and minimize dimer formation?

Answer: Several strategies can be employed to favor the singlet nitrene pathway:

  • Aryl Azide Substituents: The electronic and steric properties of the substituents on the aryl azide can influence the rate of intersystem crossing.

    • Perfluorination: Fluorinating the aromatic ring has been shown to slow down the rearrangement of the singlet nitrene, thereby promoting the desired X-H insertion reactions (where X = C, N, S).

    • Bulky Substituents: Introducing bulky ortho-substituents can sterically hinder the dimerization of the triplet nitrene. For instance, using mesityl or 2,6-diethylphenyl azides has been shown to lead to nearly quantitative yields of the corresponding azoarenes when catalyzed by certain iron complexes, suggesting that in some catalytic cycles, dimerization is the favored pathway. However, in the absence of such catalysts, bulky groups can disfavor dimerization.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor reactions associated with the triplet nitrene, leading to more dimer formation. Conversely, higher temperatures can favor the reactions of the singlet state intermediate. However, this is highly system-dependent and requires optimization.

Question: What is the effect of aryl azide concentration on dimer formation?

Answer: High concentrations of the aryl azide can increase the likelihood of a triplet nitrene molecule encountering and reacting with a ground-state aryl azide molecule, which is one of the pathways to dimer formation. Working at high dilution can suppress these bimolecular reactions, including the dimerization of two triplet nitrenes.

Question: Can the choice of solvent impact the yield of the insertion product versus the dimer?

Answer: Yes, the solvent can play a crucial role. While the provided search results do not offer a comprehensive table of solvent effects on the insertion-to-dimer ratio, the principles of nitrene chemistry suggest that:

  • Viscosity: More viscous solvents can limit diffusion, potentially reducing the rate of bimolecular dimerization.

  • Polarity and Coordinating Ability: The solvent can influence the stability of the singlet and triplet nitrene states and their respective reaction pathways. Some solvents may act as trapping agents for the nitrene, leading to other side products. For instance, nitrene insertion into the solvent itself is a known side reaction.

Question: Are there any advanced techniques I can use to improve the selectivity of my reaction?

Answer: Yes, two notable techniques are continuous flow photolysis and the use of supramolecular hosts.

  • Continuous Flow Photolysis: This method allows for precise control over reaction parameters such as residence time and irradiation intensity. By continuously removing the product from the reaction zone, secondary photochemical reactions that can lead to byproducts are minimized.[1][2][3][4]

  • Supramolecular Hosts: Encapsulating the aryl azide within a supramolecular host, such as cucurbit[5]uril (CB8), can restrict the conformational freedom of the reactant.[6] This pre-organization can favor a specific intramolecular insertion pathway, leading to a single product with high selectivity.[6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between singlet and triplet nitrenes in the context of insertion reactions?

A1: Singlet nitrenes have their two non-bonding electrons paired in a single orbital, making them more electrophilic and reactive in a concerted manner, which is ideal for insertion into C-H and N-H bonds with retention of stereochemistry. Triplet nitrenes have their two non-bonding electrons in separate orbitals with parallel spins, behaving more like a diradical. They are generally more stable but less reactive towards insertion, often reacting via a stepwise radical abstraction-recombination mechanism, which can lead to a loss of stereochemistry and a higher propensity for side reactions like dimerization.

Q2: How do transition metal catalysts influence dimer formation?

A2: Transition metal catalysts can mediate nitrene transfer reactions. In some cases, they can effectively catalyze the formation of azoarenes (dimers). For example, certain iron (Fe), nickel (Ni), and cobalt (Co) complexes have been shown to promote the catalytic coupling of nitrenes to form azoarenes. The choice of metal, ligand, and reaction conditions determines the catalytic pathway and the product distribution.

Q3: Can I use a triplet sensitizer to control the reaction?

A3: While it may seem counterintuitive, in some contexts, using a triplet sensitizer can be a strategy. If the desired reaction can proceed efficiently from the triplet state and the competing dimerization can be suppressed (e.g., through steric hindrance or low concentration), a sensitizer can provide an alternative pathway to the triplet nitrene. However, for typical insertion reactions that proceed favorably from the singlet state, the use of a triplet sensitizer would likely increase dimer formation.

Q4: My desired product is an intramolecular insertion. What are the key considerations to maximize its yield?

A4: For intramolecular C-H amination, several factors are critical:

  • Conformation: The aryl azide must be able to adopt a conformation where the nitrene can readily access the target C-H bond.

  • Reaction Conditions: As discussed, low concentration and careful selection of solvent and temperature are important.

  • Supramolecular Catalysis: Using a host molecule like cucurbit[5]uril can pre-organize the substrate into a reactive conformation, significantly enhancing the yield and selectivity of the intramolecular insertion product.[6]

Quantitative Data on Reaction Conditions

The following tables summarize quantitative data extracted from the literature to guide your experimental design.

Table 1: Continuous Flow Photolysis of Aryl Azides for the Synthesis of 3H-azepinones [3]

EntryAryl Azide SubstrateConcentration (M)Residence Time (min)SolventConversion (%)Yield of 3H-azepinone (%)
1Methyl 4-azidobenzoate0.01530THF/H₂O (4:3)7162
2Methyl 4-azidobenzoate0.03030THF/H₂O (4:3)6255
3Methyl 4-azidobenzoate0.06030THF/H₂O (4:3)5145
44-Azido-N,N-dimethylbenzamide0.03030THF/H₂O (4:3)8074
51-(4-Azidobenzoyl)pyrrolidine0.03030THF/H₂O (4:3)4735
64-Azido-3-chlorobenzonitrile0.03015THF/H₂O (4:3)-70

Note: The yield of the dimer was not explicitly reported in this study. The focus was on optimizing the yield of the desired azepinone product.

Experimental Protocols

Protocol 1: General Procedure for Continuous Flow Photolysis of an Aryl Azide [4]

This protocol is adapted from the synthesis of 3H-azepinones.

Objective: To perform a nitrene insertion reaction using a continuous flow photoreactor to minimize secondary photochemical reactions.

Materials:

  • Aryl azide substrate

  • Solvent (e.g., THF/H₂O mixture)

  • Continuous flow photoreactor equipped with a fluorinated ethylene polymer (FEP) tubing reactor coil, a medium-pressure mercury lamp, a cooling jacket, and a back-pressure regulator.

  • HPLC pump

  • Collection flask

Procedure:

  • Prepare a solution of the aryl azide in the chosen solvent at the desired concentration (e.g., 0.030 M).

  • Set up the continuous flow photoreactor. Ensure the cooling jacket is circulating a coolant to maintain the desired reaction temperature (e.g., 25 °C).

  • Set the back-pressure regulator to a suitable pressure (e.g., 6.9 bar) to suppress the formation of nitrogen gas bubbles in the reactor tubing.

  • Prime the HPLC pump and the reactor tubing with the solvent.

  • Turn on the mercury lamp and allow it to stabilize.

  • Pump the aryl azide solution through the reactor at a flow rate calculated to achieve the desired residence time. The residence time is the reactor volume divided by the flow rate.

  • Collect the product mixture from the outlet of the reactor.

  • After the reaction is complete, flush the reactor with fresh solvent.

  • Analyze the collected product mixture by appropriate methods (e.g., ¹H NMR, LC-MS) to determine the conversion and yield of the desired product.

  • Purify the product using standard techniques such as column chromatography.

Protocol 2: Modulating Aryl Azide Photolysis with Cucurbit[5]uril (CB8) [6]

Objective: To enhance the selectivity of an intramolecular C-H amination reaction by encapsulating the aryl azide in a supramolecular host.

Materials:

  • Aryl azide substrate designed with a recognition motif for CB8 (e.g., a quinolinium moiety)

  • Cucurbit[5]uril (CB8)

  • Aqueous solvent (e.g., D₂O for NMR monitoring or H₂O for preparative scale)

  • Photoreactor (e.g., with a suitable UV lamp)

Procedure:

  • Prepare a solution of the aryl azide in the aqueous solvent (e.g., 0.5 mM).

  • To a separate solution of the aryl azide, add one equivalent of CB8 to form the host-guest complex. The formation of the complex can be confirmed by techniques such as ¹H NMR or UV-vis spectroscopy.

  • Irradiate the solutions of the free aryl azide and the aryl azide-CB8 complex under identical conditions (e.g., wavelength, duration, temperature).

  • Monitor the progress of the reactions by ¹H NMR or LC-MS.

  • Upon completion, analyze the product distribution in both reactions. The reaction within the CB8 host is expected to show a significant increase in the selectivity for the intramolecular C-H amination product.

  • To isolate the product from the CB8 complex, a guest with a higher binding affinity for CB8 can be added to displace the product.

Visualizations

Nitrene_Reaction_Pathways ArylAzide Aryl Azide (R-N₃) SingletNitrene Singlet Nitrene (R-N:) ArylAzide->SingletNitrene hν or Δ -N₂ TripletNitrene Triplet Nitrene (R-N••) SingletNitrene->TripletNitrene Intersystem Crossing (ISC) InsertionProduct Insertion Product (e.g., C-H Insertion) SingletNitrene->InsertionProduct Desired Reaction (e.g., C-H Insertion) OtherProducts Other Side Products (e.g., ring expansion) SingletNitrene->OtherProducts Dimer Azo Dimer (R-N=N-R) TripletNitrene->Dimer Dimerization TripletNitrene->Dimer + R-N₃ -N₂ Continuous_Flow_Photolysis cluster_setup Experimental Setup Reagent Aryl Azide Solution Pump HPLC Pump Reagent->Pump Reactor Photoreactor Coil (FEP Tubing) Pump->Reactor BPR Back-Pressure Regulator Reactor->BPR Lamp UV Lamp Lamp->Reactor Irradiation Cooling Cooling Jacket Cooling->Reactor Cooling Collection Product Collection BPR->Collection

References

Technical Support Center: Safe Handling of Diazo Transfer Reagents and Organic Azides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the explosive hazards associated with diazo transfer reagents and organic azides. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with diazo transfer reagents and organic azides?

A1: Diazo transfer reagents (e.g., tosyl azide, mesyl azide) and organic azides are energetic compounds that pose significant risks of explosion. They can be sensitive to heat, shock, friction, and light. Additionally, many of these compounds are toxic. The primary hazard is their potential for rapid decomposition, leading to a sudden release of nitrogen gas and energy, which can cause catastrophic failure of laboratory equipment and severe injury.

Q2: How can I assess the stability of a novel organic azide I am synthesizing?

A2: The stability of an organic azide is influenced by its molecular structure. Two key principles to consider are:

  • Carbon-to-Nitrogen Ratio (C/N): The total number of nitrogen atoms should not exceed the number of carbon atoms. A higher carbon content relative to the azide group generally increases stability.

  • Rule of Six: There should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide, diazo, nitro). This provides sufficient dilution of the energetic group within the molecule to enhance stability.

For a more quantitative assessment, thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) can determine the onset temperature of decomposition and the energy released.

Q3: What are the critical incompatibilities for diazo transfer reagents and organic azides?

A3: To prevent the formation of highly explosive and shock-sensitive compounds, avoid contact with the following:

  • Heavy metals: Copper, lead, mercury, silver, and their salts can form dangerously unstable metal azides.

  • Strong acids: Can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.

  • Halogenated solvents: Dichloromethane and chloroform can react with azides to form explosive di- and tri-azidomethane.

  • Strong oxidizing and reducing agents: Can initiate rapid decomposition.

Q4: What immediate steps should I take in case of a spill of an organic azide solution?

A4: In the event of a small spill contained within a fume hood, absorb the spill with a non-reactive absorbent material like vermiculite or sand. The contaminated material should then be treated as hazardous waste. For larger spills, evacuate the laboratory immediately and contact your institution's environmental health and safety (EHS) office. Do not attempt to clean up a large spill without specialized training and equipment.

Q5: Are there safer alternatives to traditional diazo transfer reagents like tosyl azide?

A5: Yes, several alternatives have been developed to mitigate the risks associated with highly energetic sulfonyl azides. One notable example is the 'Sulfonyl-Azide-Free' (SAFE) diazo transfer protocol, which generates the diazo transfer reagent in situ from non-explosive precursors. This method avoids the isolation and handling of hazardous sulfonyl azides. Other reagents like p-acetamidobenzenesulfonyl azide (p-ABSA) are also considered to be safer alternatives to tosyl azide.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Diazo Compound
Possible Cause Troubleshooting Step
Incorrect Stoichiometry Carefully re-calculate and re-weigh all reagents. Ensure accurate measurement of the limiting reagent.
Inactive Reagents Use freshly purchased or properly stored diazo transfer reagent and base. The activity of some reagents can degrade over time.
Insufficient Mixing Ensure vigorous and efficient stirring throughout the reaction to promote contact between reactants, especially in heterogeneous mixtures.
Incorrect Temperature Optimize the reaction temperature. Some diazo transfer reactions require sub-ambient temperatures to prevent side reactions or decomposition of the product.
Inappropriate Base The choice of base is critical. Ensure the pKa of the base is suitable for deprotonating the active methylene compound without causing decomposition of the reagent or product.
Moisture in the Reaction Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with the reaction.
Issue 2: Unexpected Exotherm or Runaway Reaction
Possible Cause Immediate Action & Prevention
Rapid Addition of Reagents Immediate Action: Stop the addition of reagents and cool the reaction vessel in an ice bath. Prevention: Add the diazo transfer reagent or base slowly and portion-wise, while carefully monitoring the internal temperature of the reaction.
Poor Heat Dissipation Immediate Action: If safe to do so, increase the cooling capacity (e.g., switch from an ice-water bath to a dry ice-acetone bath). Prevention: Use a reaction vessel with a larger surface area-to-volume ratio or a jacketed reactor for better temperature control, especially for larger scale reactions.
Accumulation of Unreacted Reagents Prevention: Ensure the reaction has initiated before adding a large amount of the reagents. A slow, controlled addition allows the reaction to proceed at a manageable rate.
Decomposition of the Product or Reagent Prevention: Operate at the lowest effective temperature. Consult thermal stability data (see tables below) to determine the maximum safe operating temperature for your specific reagents.
Issue 3: Difficulty in Quenching the Reaction and Isolating the Product
Problem Solution
Unreacted Diazo Transfer Reagent Quench any unreacted sulfonyl azide before workup. A common method is the addition of a sacrificial active methylene compound like acetylacetone, followed by a base.
Product Decomposition During Workup Keep the product cold during extraction and concentration. Avoid concentrating the product to dryness, as solid organic azides can be more sensitive to shock and friction. It is often safer to store and handle them as solutions.
Formation of an Emulsion During Extraction Add a small amount of brine to the aqueous layer to help break the emulsion.
Product is Water-Soluble If the product has high polarity, extraction with organic solvents may be inefficient. Consider alternative purification methods like solid-phase extraction or chromatography with a polar mobile phase.

Quantitative Data on Diazo Transfer Reagents and Organic Azides

The following tables summarize key safety-related data for common diazo transfer reagents and classes of organic azides. This data is crucial for risk assessment and for determining safe operating parameters.

Table 1: Thermal Stability of Common Diazo Transfer Reagents

ReagentOnset Temperature (°C)Enthalpy of Decomposition (kJ/mol)Method
p-Acetamidobenzenesulfonyl azide (p-ABSA)100-ARC
Mesyl azide (MsN₃)--201 (average for sulfonyl azides)DSC
Tosyl azide (TsN₃)--201 (average for sulfonyl azides)DSC
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT)~174 (peak decomposition)Highly exothermicDSC

Data sourced from multiple studies. Onset temperatures and decomposition enthalpies can vary with the experimental method (e.g., DSC, ARC) and heating rate.

Table 2: Impact Sensitivity of Selected Energetic Compounds

Compound ClassImpact Sensitivity
Donor/Acceptor Diazo CompoundsPredicted to be impact-sensitive
Sulfonyl AzidesReported to be impact-sensitive, though purity can be a factor

Impact sensitivity is often determined using drop-weight tests and can be influenced by the physical state (solid vs. oil) and purity of the compound.

Experimental Protocols

General Experimental Protocol for a Diazo Transfer Reaction

This protocol is a general guideline and must be adapted for specific substrates and reagents. A thorough risk assessment must be conducted before carrying out any new procedure.

  • Glassware and Setup:

    • Use oven-dried glassware.

    • Set up the reaction in a certified chemical fume hood, behind a blast shield.

    • Equip the reaction flask with a magnetic stir bar, a temperature probe, and a nitrogen inlet.

    • Have an appropriate cooling bath (e.g., ice-water or dry ice-acetone) ready.

  • Reaction Execution:

    • Dissolve the active methylene compound and a suitable base in an anhydrous solvent.

    • Cool the solution to the desired temperature (typically 0 °C or below).

    • Slowly add a solution of the diazo transfer reagent dropwise via a syringe pump or dropping funnel.

    • Continuously monitor the internal temperature. If a significant exotherm is observed, stop the addition and allow the reaction to cool.

    • After the addition is complete, allow the reaction to stir at the specified temperature until completion (monitor by TLC or other appropriate analytical technique).

  • Workup:

    • Quench any unreacted diazo transfer reagent (see quenching protocol below).

    • Slowly add the quenching solution to the reaction mixture while maintaining a low temperature.

    • Perform an aqueous workup to remove water-soluble byproducts.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Carefully remove the solvent under reduced pressure, avoiding complete evaporation to dryness if the product is known to be unstable in its pure form.

Protocol for Quenching Unreacted Tosyl Azide

This protocol is designed to safely neutralize residual tosyl azide in a reaction mixture.

  • Preparation of Quenching Solution:

    • Prepare a solution of acetylacetone (1.5 equivalents relative to the initial amount of tosyl azide) and sodium hydroxide (1.5 equivalents) in a 1:1 mixture of acetonitrile and water.

  • Quenching Procedure:

    • Cool the reaction mixture containing the unreacted tosyl azide in an ice bath.

    • Slowly add the prepared quenching solution to the reaction mixture with vigorous stirring.

    • Allow the mixture to stir for at least 30 minutes at 0 °C to ensure complete quenching.

    • Proceed with the standard aqueous workup.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven-dried Glassware dissolve Dissolve Substrate & Base prep_glass->dissolve prep_reagents Anhydrous Solvents & Reagents prep_reagents->dissolve cool Cool to 0°C dissolve->cool add_reagent Slow Addition of Diazo Transfer Reagent cool->add_reagent monitor Monitor Temperature & Conversion add_reagent->monitor quench Quench Unreacted Reagent monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate (Avoid Dryness) dry->concentrate

Caption: A typical experimental workflow for a diazo transfer reaction.

quenching_workflow start Reaction Mixture with Unreacted Tosyl Azide cool_reaction Cool Reaction to 0°C start->cool_reaction add_quench Slowly Add Quenching Solution cool_reaction->add_quench prepare_quench Prepare Acetylacetone/NaOH Solution prepare_quench->add_quench stir Stir for 30 minutes at 0°C add_quench->stir workup Proceed to Aqueous Workup stir->workup

Caption: Workflow for quenching unreacted tosyl azide.

Solvent selection guide for optimizing 1-azido-4-chloro-2-methylbenzene reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reactions involving 1-azido-4-chloro-2-methylbenzene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a solvent selection guide to ensure successful and efficient experimentation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions with 1-azido-4-chloro-2-methylbenzene, providing potential causes and solutions in a question-and-answer format.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" Chemistry

Question: Why is my CuAAC reaction showing low or no product formation?

Answer: Low yields in CuAAC reactions can stem from several factors related to the solvent and reaction conditions. Here are some common causes and troubleshooting steps:

  • Poor Solubility of Starting Materials: 1-azido-4-chloro-2-methylbenzene, being an aryl azide, might have limited solubility in purely aqueous systems, which can hinder the reaction rate.

    • Solution: Employ a co-solvent system. Mixtures of water with tert-butanol, DMSO, or DMF can enhance the solubility of organic substrates.[1][2] It has been demonstrated that Cyrene™, a biomass-derived polar aprotic solvent, can be an effective medium for CuAAC reactions.[3]

  • Copper Catalyst Inactivation: The copper(I) catalyst is crucial for the reaction and can be deactivated through oxidation or binding to other molecules in the reaction mixture.

    • Solution: Ensure the use of a reducing agent, such as sodium ascorbate, to maintain copper in its active Cu(I) oxidation state.[1] If your substrate or buffer contains coordinating groups like thiols, consider using a stabilizing ligand for the copper, such as tris(benzyltriazolylmethyl)amine (TBTA).[4]

  • Inappropriate Solvent Choice: Certain solvents can inhibit the reaction.

    • Solution: Avoid using acetonitrile as a solvent, as it can coordinate strongly with the copper catalyst and impede its activity.[4]

Question: My CuAAC reaction is producing significant byproducts. What could be the cause?

Answer: Byproduct formation is often linked to side reactions of the starting materials or intermediates.

  • Decomposition of the Azide: Aryl azides can be sensitive to prolonged heating, which might lead to decomposition.

    • Solution: Run the reaction at room temperature if possible. The copper-catalyzed version of the Huisgen 1,3-dipolar cycloaddition is known to proceed efficiently under mild conditions.[5]

  • Side Reactions of the Alkyne: Homocoupling of the alkyne partner can be a competing reaction.

    • Solution: This is often minimized by the presence of the azide and the efficiency of the click reaction. Ensure proper stoichiometry and slow addition of the alkyne if necessary.

Staudinger Reduction of the Azide to an Amine

Question: My Staudinger reduction is sluggish or incomplete. How can I improve the conversion?

Answer: The Staudinger reaction, while generally efficient, can be slow for some aryl azides.[6]

  • Kinetically Stable Iminophosphorane Intermediate: The intermediate formed from an aryl azide and triphenylphosphine can be quite stable, requiring harsh conditions for hydrolysis to the desired amine.[6]

    • Solution: The presence of water is crucial for the hydrolysis of the iminophosphorane intermediate to the amine and phosphine oxide.[7][8] Ensure your reaction solvent contains water or that a specific aqueous workup is performed. For highly hydrophobic substrates, using a co-solvent like THF with water can be beneficial. Some specialized phosphine reagents are designed to accelerate the reduction of aryl azides even in anhydrous conditions.[6]

  • Solvent Polarity: The polarity of the solvent can influence the reaction rate.

    • Solution: An investigation into the Staudinger reaction with perfluoroaryl azides showed that the rate increased with the polarity of the solvent.[9] Consider screening polar aprotic solvents like THF or DMF, or polar protic solvents like ethanol or methanol in the presence of water.

Question: I am observing the formation of an iminophosphorane as the final product instead of the amine. What is happening?

Answer: The isolation of the iminophosphorane indicates that the second step of the Staudinger reduction, the hydrolysis, has not occurred.

  • Anhydrous Reaction Conditions: The Staudinger reaction, when performed under strictly anhydrous conditions, will yield the iminophosphorane.[10]

    • Solution: To obtain the amine, the reaction mixture must be treated with water.[7][8] If you have already isolated the iminophosphorane, you can subject it to hydrolysis in a separate step.

Frequently Asked Questions (FAQs)

Q1: What are the general safety precautions for handling 1-azido-4-chloro-2-methylbenzene?

A1: Organic azides are energetic compounds and should be handled with care. Low molecular weight azides, in particular, are considered hazardous.[11] Avoid heating the compound to high temperatures, as this can lead to decomposition and the release of nitrogen gas. It is also crucial to avoid using halogenated solvents like dichloromethane with azide salts (e.g., sodium azide) during synthesis, as this can form explosive diazidomethane.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q2: How does the electronic nature of 1-azido-4-chloro-2-methylbenzene affect its reactivity?

A2: The benzene ring is substituted with an electron-donating methyl group and an electron-withdrawing chloro group. The azide group itself is electron-withdrawing. This electronic makeup influences the reactivity of the azide. For instance, in reactions like enolate-azide cycloadditions, aryl azides with electron-withdrawing groups exhibit enhanced reactivity.[12]

Q3: Can I use 1-azido-4-chloro-2-methylbenzene in thermal azide-alkyne cycloadditions?

A3: Yes, but it is generally not the preferred method. The thermal Huisgen 1,3-dipolar cycloaddition often requires elevated temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).[5] The copper-catalyzed version (CuAAC) is highly recommended as it is typically faster, occurs at room temperature, and is highly regioselective, yielding the 1,4-disubstituted triazole.[5]

Q4: What is the best way to monitor the progress of a reaction involving 1-azido-4-chloro-2-methylbenzene?

A4: The disappearance of the azide starting material can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A more direct method is Infrared (IR) spectroscopy, where the strong, characteristic azide stretch appears around 2100-2150 cm⁻¹. The disappearance of this band indicates the consumption of the azide.

Solvent Selection Guide

The choice of solvent is critical for the success of a reaction. The following table summarizes the properties of common solvents to aid in your selection process.

SolventPolarity IndexDielectric Constant (at 20°C unless noted)Boiling Point (°C)Density (g/mL at 20°C)
Water10.280.1100.00.9982
Dimethyl Sulfoxide (DMSO)7.246.68189.01.1004
N,N-Dimethylformamide (DMF)6.436.71 (25°C)153.00.9487
Acetonitrile5.837.581.60.7822
Methanol5.132.70 (25°C)64.70.7913
EthanolNot listed24.55 (25°C)78.30.7892
Acetone5.120.7 (25°C)56.30.7900
Dichloromethane3.18.93 (25°C)39.81.326
Tetrahydrofuran (THF)4.07.58 (25°C)66.00.888
Ethyl Acetate4.46.02 (25°C)77.10.9006
Toluene2.42.38 (25°C)110.60.8669
Hexane0.11.88 (25°C)68.70.6594
Diethyl Ether2.84.3334.60.7133
tert-ButanolNot listed12.582.50.786

Data sourced from multiple online chemical property databases.[3][12][13][14][15][16][17][18][19][20][21][22][23]

Experimental Protocols

Note: The following protocols are general guidelines and may require optimization for your specific substrate and reaction scale. It is assumed that 1-azido-4-chloro-2-methylbenzene has physicochemical properties similar to 1-azido-4-chlorobenzene.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the click reaction between 1-azido-4-chloro-2-methylbenzene and a terminal alkyne.

Materials:

  • 1-azido-4-chloro-2-methylbenzene

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., 1:1 mixture of water and tert-butanol)

Procedure:

  • In a round-bottom flask, dissolve 1-azido-4-chloro-2-methylbenzene (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., 1:1 water/tert-butanol).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Staudinger Reduction

This protocol outlines the reduction of 1-azido-4-chloro-2-methylbenzene to the corresponding amine.

Materials:

  • 1-azido-4-chloro-2-methylbenzene

  • Triphenylphosphine (PPh₃)

  • Solvent (e.g., THF)

  • Water

Procedure:

  • Dissolve 1-azido-4-chloro-2-methylbenzene (1.0 eq) in THF in a round-bottom flask.

  • Add triphenylphosphine (1.0-1.1 eq) to the solution at room temperature. Vigorous nitrogen evolution should be observed.

  • Stir the reaction mixture at room temperature until the starting azide is consumed (monitor by TLC or IR spectroscopy). This step forms the iminophosphorane.

  • After the initial reaction is complete, add water to the reaction mixture to hydrolyze the iminophosphorane.

  • Stir the mixture until the hydrolysis is complete (monitor by TLC or LC-MS for the formation of the amine and triphenylphosphine oxide).

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The desired amine can be separated from the triphenylphosphine oxide byproduct by acid-base extraction or column chromatography.

Protocol 3: Solvent Screening for Reaction Optimization

This protocol provides a framework for efficiently screening multiple solvents to find the optimal conditions for your reaction.

Procedure:

  • Set up a parallel array of small reaction vials (e.g., in a heating block with stirring capabilities).

  • In each vial, place an equal amount of 1-azido-4-chloro-2-methylbenzene and the other reactant(s) and a stir bar.

  • To each vial, add a different solvent or solvent mixture from the table above. Ensure the concentration of the reactants is consistent across all vials.

  • Add any necessary catalysts or reagents to each vial.

  • Run all reactions at the same temperature and for the same amount of time.

  • At the end of the reaction time, quench all reactions simultaneously.

  • Analyze the outcome of each reaction using a suitable analytical technique, such as LC-MS or ¹H NMR with an internal standard, to determine the conversion and yield in each solvent.

  • Based on the results, select the best-performing solvent for scaling up the reaction.

Visualizations

experimental_workflow start Start: Define Reaction (e.g., CuAAC or Staudinger) reagents Prepare Reactants: 1-azido-4-chloro-2-methylbenzene + other starting materials start->reagents solvent_selection Solvent Selection: Consult Solvent Properties Table and Literature reagents->solvent_selection reaction_setup Set up Reaction: Add reactants and solvent to flask solvent_selection->reaction_setup catalyst_reagent_add Add Catalyst/Reagent (e.g., CuSO4/Ascorbate or PPh3) reaction_setup->catalyst_reagent_add monitoring Monitor Reaction Progress (TLC, LC-MS, IR) catalyst_reagent_add->monitoring workup Reaction Workup: Quenching, Extraction monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification analysis Product Analysis: NMR, MS purification->analysis end End: Isolated Product analysis->end

Caption: A typical experimental workflow for reactions involving 1-azido-4-chloro-2-methylbenzene.

solvent_selection_guide start Reaction Type? cuaac CuAAC (Click Chemistry) start->cuaac Cycloaddition staudinger Staudinger Reduction start->staudinger Reduction cuaac_solubility Are reactants soluble in water? cuaac->cuaac_solubility staudinger_intermediate Is the iminophosphorane stable? staudinger->staudinger_intermediate cuaac_aqueous Use Water as solvent cuaac_solubility->cuaac_aqueous Yes cuaac_cosolvent Use Water/t-BuOH, Water/DMSO, or Water/DMF cuaac_solubility->cuaac_cosolvent No staudinger_hydrolysis Use THF/Water or other polar solvent with water staudinger_intermediate->staudinger_hydrolysis No staudinger_anhydrous Use anhydrous THF or Toluene (to isolate iminophosphorane) staudinger_intermediate->staudinger_anhydrous Yes

References

Validation & Comparative

Spectroscopic Analysis of 1-Azido-4-chloro-2-methylbenzene Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data (Mass Spectrometry and Infrared Spectroscopy) for the primary reaction products of 1-azido-4-chloro-2-methylbenzene. The reactions of aryl azides are fundamental in synthetic chemistry, offering pathways to a diverse range of nitrogen-containing heterocyclic compounds. Understanding the spectroscopic signatures of these products is crucial for reaction monitoring, characterization, and the development of novel molecular entities in drug discovery and materials science. This document outlines the expected spectroscopic characteristics of the main product classes and compares their synthetic routes, providing a valuable resource for researchers in the field.

Key Reaction Pathways of 1-Azido-4-chloro-2-methylbenzene

1-Azido-4-chloro-2-methylbenzene is a versatile starting material that primarily undergoes two major types of reactions:

  • [3+2] Cycloaddition Reactions: Commonly known as "click" chemistry, the azide functional group readily reacts with alkynes to form stable 1,2,3-triazole rings. This reaction is highly efficient and regioselective, particularly when catalyzed by copper(I) or ruthenium.

  • Thermolysis or Photolysis: Upon heating or irradiation, aryl azides lose a molecule of nitrogen (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo various transformations, most notably ring expansion to yield a seven-membered azepine ring system.

A visual representation of these primary reaction pathways is provided below.

Reaction_Pathways Primary Reaction Pathways of 1-Azido-4-chloro-2-methylbenzene start 1-Azido-4-chloro-2-methylbenzene triazole 1,2,3-Triazole Derivative start->triazole [3+2] Cycloaddition (e.g., with an alkyne) nitrene Nitrene Intermediate start->nitrene Thermolysis (Δ) or Photolysis (hν) azepine 2H-Azepine Derivative nitrene->azepine Ring Expansion

Caption: Reaction pathways of 1-azido-4-chloro-2-methylbenzene.

Spectroscopic Data Comparison

Table 1: Mass Spectrometry (MS) Data Comparison

Compound ClassRepresentative StructureExpected Molecular Ion (M⁺) or [M+H]⁺ (m/z)Key Fragmentation Patterns
Starting Material: Aryl Azide1-Azido-4-chloro-2-methylbenzene167Loss of N₂ (m/z 139), fragmentation of the chlorotoluene moiety.
Product 1: 1,2,3-Triazole1-(4-chloro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole269Loss of N₂ is not a typical primary fragmentation pathway for stable triazoles. Fragmentation of the substituent groups is more common.[1]
Product 2: 2H-Azepine5-Chloro-3-methyl-2H-azepine139The molecular ion is the same as the azide minus N₂. Further fragmentation would involve the loss of small molecules like HCN or cleavage of the ring.

Table 2: Infrared (IR) Spectroscopy Data Comparison

Compound ClassKey Functional GroupCharacteristic Absorption Bands (cm⁻¹)Notes
Starting Material: Aryl AzideAzide (-N₃)~2130 - 2100 (strong, sharp) This is the most prominent and diagnostic peak for the starting material.[2]
Product 1: 1,2,3-TriazoleTriazole Ring~3100-3150 (C-H stretch), ~1450-1550 (C=C, C=N stretches), ~1220 (N-N=N bend)The disappearance of the strong azide peak is a key indicator of reaction completion.[1][3][4]
Product 2: 2H-AzepineImine (C=N)~1650 (C=N stretch)The spectrum will be significantly different from the starting material, lacking the azide peak.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a generalized procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

  • To a solution of 1-azido-4-chloro-2-methylbenzene (1.0 eq) and a terminal alkyne (1.0-1.2 eq) in a suitable solvent (e.g., a mixture of t-butanol and water), a catalytic amount of a copper(I) source (e.g., copper(I) iodide or generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate) is added.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3-triazole.

General Protocol for Thermolysis of an Aryl Azide

This is a general procedure for the synthesis of azepines from aryl azides.

  • A solution of 1-azido-4-chloro-2-methylbenzene in an inert, high-boiling solvent (e.g., decalin or Dowtherm A) is added dropwise to the same solvent preheated to the decomposition temperature of the azide (typically >150 °C).

  • The reaction is maintained at this temperature for a period of time to ensure complete decomposition, which is often indicated by the cessation of nitrogen gas evolution.

  • The reaction mixture is then cooled to room temperature.

  • The solvent is removed under reduced pressure (e.g., by vacuum distillation).

  • The resulting crude product is purified by column chromatography or distillation to isolate the 2H-azepine derivative.

The workflow for a typical synthesis and analysis of a triazole product is depicted below.

Workflow General Workflow for Triazole Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis reagents 1-Azido-4-chloro-2-methylbenzene + Alkyne + Cu(I) Catalyst reaction Reaction (e.g., rt, tBuOH/H2O) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification ms Mass Spectrometry (MS) purification->ms Characterization ir Infrared Spectroscopy (IR) purification->ir nmr NMR Spectroscopy purification->nmr

Caption: Workflow for triazole synthesis and analysis.

Comparison with Alternative Synthetic Methods

While the reactions of 1-azido-4-chloro-2-methylbenzene provide reliable routes to triazoles and azepines, several alternative synthetic strategies exist for these heterocyclic systems.

For 1,2,3-Triazoles:

  • Huisgen 1,3-Dipolar Cycloaddition: The uncatalyzed reaction of azides and alkynes, which often requires elevated temperatures and can lead to a mixture of regioisomers. The copper-catalyzed version (CuAAC) is generally preferred for its high regioselectivity and milder reaction conditions.[5][6]

  • From Hydrazones: Certain substituted hydrazones can be used as precursors to generate the triazole ring system, avoiding the need for potentially hazardous azides.[5]

  • From Diazo Compounds: Diazo compounds can react with secondary amines in the presence of a copper catalyst to form N1-substituted 1,2,3-triazoles.[7]

For Azepines:

  • From Pyrroles: Pyrrole and its derivatives can undergo cycloaddition reactions with activated alkynes, followed by photochemical rearrangement to yield substituted azepines.[8]

  • Ring Expansion of Indoles: Certain substituted indoles can be induced to undergo ring expansion to form dibenzo[b,f]azepine derivatives.

  • From N-Substituted Phthalimides: Photolysis of N-substituted phthalimides can also lead to the formation of azepine derivatives through complex rearrangement pathways.[9]

The choice of synthetic route will depend on the desired substitution pattern, available starting materials, and tolerance for specific reaction conditions. The azide-based methods discussed in this guide remain highly valuable due to the commercial availability of a wide range of aryl azides and the high efficiency of the "click" reaction for triazole synthesis.

Conclusion

The spectroscopic analysis of the reaction products of 1-azido-4-chloro-2-methylbenzene reveals distinct and predictable patterns for the major product classes. The disappearance of the strong azide stretch in the IR spectrum is a clear indicator of a successful reaction. Mass spectrometry provides crucial information on the molecular weight of the products and their fragmentation behavior, allowing for the differentiation between triazole and azepine isomers. This guide provides a foundational understanding for researchers working with this important class of compounds and highlights the key spectroscopic features to consider during product characterization.

References

Differentiating 1,4- and 1,5-Regioisomers of Triazoles by 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of 1,2,3-triazole regioisomers is a critical step in chemical synthesis and drug discovery. The formation of either the 1,4- or 1,5-disubstituted regioisomer, often arising from cycloaddition reactions, can significantly impact the biological activity and physicochemical properties of a molecule. This guide provides an objective comparison of how to differentiate these isomers using 2D Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.

Two-dimensional NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for the definitive assignment of 1,4- and 1,5-triazole regioisomers. These methods provide through-bond and through-space correlation data, respectively, which reveal the connectivity and spatial proximity of atoms within the molecule. Additionally, ¹H-¹⁵N HMBC has emerged as an exceptionally reliable method for unambiguous isomer identification.[1][2]

Key Differentiating Features in 2D NMR

The primary distinction between the 1,4- and 1,5-isomers lies in the connectivity of the substituents to the triazole ring. In the 1,4-isomer, the substituents are at positions 1 and 4, while in the 1,5-isomer, they are at positions 1 and 5. These structural differences give rise to unique and diagnostic correlations in their 2D NMR spectra.

For a 1,4-disubstituted triazole , the key correlations are:

  • HMBC: A correlation between the protons of the substituent at the N1 position and the C5 carbon of the triazole ring.

  • NOESY: A through-space correlation between the protons of the substituent at the N1 position and the H5 proton of the triazole ring.

For a 1,5-disubstituted triazole , the key correlations are:

  • HMBC: A correlation between the protons of the substituent at the N1 position and the C5 carbon of the triazole ring is absent. Instead, correlations to N- and C- atoms of the substituent at C5 are observed.

  • NOESY: A strong through-space correlation between the protons of the substituent at the C5 position and the H4 proton of the triazole ring.

Data Presentation: A Comparative Analysis

The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for a pair of model 1,4- and 1,5-disubstituted triazole regioisomers. The differences in chemical shifts, particularly for the triazole ring proton and carbons, are indicative of the substitution pattern.

Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)

Proton1,4-Regioisomer1,5-Regioisomer
Triazole-H~8.0 - 8.8 (H-5)~7.6 - 8.2 (H-4)
N1-CH₂~5.5 - 6.0~5.6 - 6.2
C4/C5-SubstituentVariesVaries

Note: Chemical shifts are approximate and can vary depending on the specific substituents and solvent used.

Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)

Carbon1,4-Regioisomer1,5-Regioisomer
Triazole-C4~140 - 148~135 - 142
Triazole-C5~120 - 128~128 - 135
N1-CH₂~50 - 55~52 - 58
C4/C5-SubstituentVariesVaries

Note: Chemical shifts are approximate and can vary depending on the specific substituents and solvent used.[3]

Mandatory Visualization: Diagnostic 2D NMR Correlations

The following diagrams, generated using Graphviz, illustrate the key HMBC and NOESY correlations that differentiate the 1,4- and 1,5-regioisomers.

G 1,4-Regioisomer Diagnostic Correlations cluster_14 1,4-Disubstituted Triazole N1_sub N1-Substituent (e.g., -CH2R) Triazole_14 Triazole Ring N1_sub->Triazole_14 H_N1_sub Protons on N1-Substituent H5 H-5 H_N1_sub->H5  NOESY C5 C-5 H_N1_sub->C5  HMBC (³J)

Key 2D NMR correlations for a 1,4-disubstituted triazole.

G 1,5-Regioisomer Diagnostic Correlations cluster_15 1,5-Disubstituted Triazole N1_sub N1-Substituent (e.g., -CH2R) Triazole_15 Triazole Ring N1_sub->Triazole_15 C5_sub C5-Substituent (e.g., -R') C5_sub->Triazole_15 H_C5_sub Protons on C5-Substituent H4 H-4 H_C5_sub->H4  NOESY

Key 2D NMR correlations for a 1,5-disubstituted triazole.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific compound and available instrumentation.

Sample Preparation
  • Dissolve 5-10 mg of the triazole sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Degas the sample by bubbling a slow stream of nitrogen or argon through the solution for several minutes, particularly for NOESY experiments, to remove dissolved oxygen which can interfere with the NOE effect.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (ns): 8-16 (adjust based on sample concentration).

    • Number of Increments (td in F1): 256-512.

    • Spectral Width (sw in F1): 0-200 ppm (adjust to cover the expected ¹³C chemical shift range).

    • Long-range J-coupling evolution delay (d6 or CNST13): Optimized for a long-range coupling of 8-10 Hz (e.g., 62.5 ms for 8 Hz).[1][4]

    • Relaxation Delay (d1): 1.5-2.0 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Zero-fill to at least double the number of data points in the F1 dimension.

    • Perform Fourier transformation and phase correction.

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Pulse Program: Standard phase-sensitive gradient-selected NOESY (e.g., noesygpphpp on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (ns): 8-16.

    • Number of Increments (td in F1): 256-512.

    • Mixing Time (d8): For small molecules (<1000 Da), a mixing time of 0.5-1.0 seconds is typically used.[5] It may be necessary to run a series of NOESY experiments with varying mixing times to optimize the NOE enhancement.

    • Relaxation Delay (d1): 1.5-2.0 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Zero-fill to at least double the number of data points in the F1 dimension.

    • Perform Fourier transformation and phase correction.

¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: Standard gradient-selected ¹H-¹⁵N HMBC (e.g., hmbcgplpndqf adapted for ¹⁵N).

  • Acquisition Parameters:

    • Number of Scans (ns): 64-128 or more, due to the low natural abundance of ¹⁵N.

    • Number of Increments (td in F1): 128-256.

    • Spectral Width (sw in F1): Adjust to cover the expected ¹⁵N chemical shift range (can be wide, e.g., -50 to 350 ppm relative to nitromethane).

    • Long-range J-coupling evolution delay (d6 or CNST13): Optimized for a long-range coupling of 4-8 Hz.[6]

    • Relaxation Delay (d1): 1.5-2.0 seconds.

  • Processing:

    • Similar to ¹H-¹³C HMBC processing.

By carefully acquiring and analyzing these 2D NMR spectra, researchers can confidently and accurately differentiate between 1,4- and 1,5-regioisomers of triazoles, a crucial step in advancing chemical research and drug development.

References

Reactivity comparison of electron-donating vs. electron-withdrawing substituted aryl azides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of aryl azides is crucial for their effective application in bioconjugation, materials science, and pharmaceutical development. The electronic nature of substituents on the aryl ring significantly influences the reactivity of the azide moiety, dictating its performance in key reactions such as cycloadditions and thermal decompositions. This guide provides an objective comparison of the reactivity of aryl azides bearing electron-donating versus electron-withdrawing groups, supported by experimental data and detailed protocols.

The azide functional group is a cornerstone of "click chemistry," prized for its bioorthogonal reactivity, most notably in the Huisgen 1,3-dipolar cycloaddition with alkynes. Additionally, the thermal lability of aryl azides allows for the generation of highly reactive nitrene intermediates, which can undergo a variety of transformations, including C-H insertion and ring-expansion reactions. The deliberate choice of substituents on the aromatic ring allows for the fine-tuning of the azide's reactivity for specific applications.

Comparison of Reactivity in Cycloaddition Reactions

The strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal reaction that does not require a cytotoxic copper catalyst. The rate of this reaction is influenced by the electronic properties of the substituents on the aryl azide. Generally, electron-withdrawing groups on the aryl azide accelerate the reaction with strained alkynes like bicyclo[6.1.0]nonyne (BCN). This is attributed to the lowering of the azide's LUMO energy, which leads to a smaller HOMO-LUMO gap between the azide and the alkyne, thereby increasing the reaction rate.

Conversely, electron-donating groups can slightly decrease the reaction rate compared to unsubstituted phenyl azide. The effect of para-substituents on the rate of the strain-promoted cycloaddition of aryl azides with BCN is summarized in the table below.

Substituent (p-X)Substituent Constant (σp)Rate Constant (k) (M⁻¹s⁻¹)Relative Rate (kₓ/kн)
-H0.000.0421.00
-CH₃-0.170.0390.93
-OCH₃-0.270.0380.90
-Br0.230.0511.21
-NO₂0.780.0811.93

Data sourced from a study on the strain-promoted cycloaddition of cycloalkynes and organic azides.[1]

Comparison of Reactivity in Thermal Decomposition

Aryl azides decompose upon heating to yield highly reactive nitrene intermediates. The temperature at which this decomposition occurs, and therefore the thermal stability of the azide, is strongly influenced by the substituents on the aromatic ring. Electron-withdrawing groups tend to decrease the thermal stability of aryl azides, leading to decomposition at lower temperatures. This is because electron-withdrawing groups can stabilize the transition state of the nitrogen extrusion process. Conversely, electron-donating groups generally increase the thermal stability of aryl azides.

The thermal decomposition of a series of ortho-substituted phenyl azides has been studied using calorimetric techniques, providing insights into their kinetic stability.

Substituent (ortho-X)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)
-CH₂OH1351.1 x 10¹⁴
-CHO1282.5 x 10¹³
-COCH₃1331.6 x 10¹⁴
-COPh1362.0 x 10¹⁴
-NO₂1205.0 x 10¹²

Data from a study on the thermal decomposition of five ortho-substituted phenyl azides.[2]

Experimental Protocols

Kinetic Analysis of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A detailed experimental protocol for determining the rate constants of SPAAC reactions is provided below.

Materials:

  • Substituted aryl azide

  • Bicyclo[6.1.0]nonyne (BCN)

  • Anhydrous acetonitrile (MeCN)

  • Nuclear Magnetic Resonance (NMR) tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of the aryl azide (e.g., 20 mM) and BCN (e.g., 20 mM) in anhydrous acetonitrile.

  • In an NMR tube, mix 250 µL of the aryl azide stock solution and 250 µL of the BCN stock solution to achieve a final concentration of 10 mM for each reactant.

  • Immediately acquire a ¹H NMR spectrum at a constant temperature (e.g., 298 K).

  • Continue to acquire spectra at regular time intervals.

  • Integrate a characteristic peak of the reactant (e.g., a proton on the aryl ring of the azide) and a characteristic peak of the product (e.g., a proton on the newly formed triazole ring).

  • Calculate the concentration of the reactants and products at each time point based on the initial concentrations and the relative integrals.

  • The second-order rate constant (k) can be determined by plotting 1/[Azide] versus time, where the slope of the line is equal to k.

Kinetic Analysis of Thermal Decomposition of Aryl Azides using Differential Scanning Calorimetry (DSC)

The thermal stability and decomposition kinetics of aryl azides can be investigated using non-isothermal DSC.

Materials:

  • Substituted aryl azide

  • DSC instrument with hermetically sealed aluminum pans

  • Inert gas (e.g., nitrogen)

Procedure:

  • Accurately weigh a small amount of the aryl azide (e.g., 1-2 mg) into an aluminum DSC pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample under a constant flow of inert gas at different heating rates (e.g., 2, 5, 10, and 15 K/min) over a temperature range that encompasses the decomposition of the azide (e.g., 300 to 600 K).

  • Record the heat flow as a function of temperature for each heating rate. The exothermic peak corresponds to the decomposition of the azide.

  • The activation energy (Ea) of the decomposition can be determined using model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) method, which does not require prior knowledge of the reaction mechanism. The FWO method involves plotting the logarithm of the heating rate (β) versus the reciprocal of the peak temperature (Tp) for each heating rate. The slope of the resulting line is proportional to -Ea/R, where R is the gas constant.

  • The pre-exponential factor (A) can then be calculated using the Kissinger method or by fitting the data to a specific reaction model.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the general reaction pathway for the 1,3-dipolar cycloaddition and a typical experimental workflow for kinetic analysis.

Cycloaddition_Pathway ArylAzide Aryl Azide TransitionState Transition State ArylAzide->TransitionState Alkyne Alkyne Alkyne->TransitionState Triazole 1,2,3-Triazole TransitionState->Triazole [3+2] Cycloaddition

Caption: General pathway for a 1,3-dipolar cycloaddition reaction.

Kinetic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis StockSolutions Prepare Stock Solutions MixReactants Mix Reactants in NMR Tube StockSolutions->MixReactants AcquireSpectra Acquire NMR Spectra over Time MixReactants->AcquireSpectra IntegratePeaks Integrate Reactant and Product Peaks AcquireSpectra->IntegratePeaks CalculateConcentrations Calculate Concentrations IntegratePeaks->CalculateConcentrations PlotData Plot Data and Determine Rate Constant CalculateConcentrations->PlotData

Caption: Experimental workflow for kinetic analysis of a reaction using NMR.

References

A Comparative Guide to Bioorthogonal Reagents: Alternatives to 4-chloro-2-methylphenyl Azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to expand their bioorthogonal chemistry toolkit, this guide provides a detailed comparison of alternative reagents to the commonly used aryl azides, such as 4-chloro-2-methylphenyl azide. The focus is on providing objective performance data, detailed experimental methodologies, and a clear visualization of the relationships between these powerful chemical tools.

The landscape of bioorthogonal chemistry has rapidly evolved, offering a diverse array of reaction pairings that provide unique advantages in terms of reaction kinetics, stability, and orthogonality. This guide will delve into three prominent classes of alternative reagents: cyclopropenones, sydnones, and tetrazines, comparing their performance against electron-deficient aryl azides, which serve as a proxy for 4-chloro-2-methylphenyl azide.

Performance Comparison of Bioorthogonal Reagents

The choice of a bioorthogonal reagent is often dictated by the specific biological system and application. The following tables summarize key quantitative data to facilitate an informed decision-making process.

Table 1: Reaction Kinetics of Selected Bioorthogonal Reactions

Bioorthogonal ReactionReagent 1Reagent 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Electron-Deficient Aryl Azide (e.g., 4-azido-2-nitrobenzamide)Bicyclononyne (BCN)2.0 - 2.9[1][2]Reactivity is enhanced with electron-withdrawing groups on the aryl azide.[2][3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Electron-Deficient Aryl Azide (e.g., pyridinium salt)Bicyclononyne (BCN)~2.9[3]One of the fastest reported rates for SPAAC with an aryl azide.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Benzyl Azide (Aliphatic Azide)Bicyclononyne (BCN)~0.1[2]Included for comparison as a standard aliphatic azide.
Inverse-Electron-Demand Diels-Alder (IEDDA)3,6-di-(2-pyridyl)-s-tetrazinetrans-Cyclooctene (TCO)~2000[4]Exceptionally fast kinetics, suitable for in vivo applications.
Inverse-Electron-Demand Diels-Alder (IEDDA)Monosubstituted TetrazineNorbornene~1[4]Slower than with TCO but still a viable option.
Cyclopropenone-Phosphine LigationDialkyl CyclopropenoneFunctionalized Phosphine>0.3 (estimated from ligation rates)Rate is highly dependent on the specific cyclopropenone and phosphine structures.
Sydnone-Alkyne CycloadditionSydnoneBicyclononyne (BCN)Not widely reportedReaction proceeds via a [3+2] cycloaddition.

Note: The reactivity of 4-chloro-2-methylphenyl azide in SPAAC reactions is expected to be influenced by the electronic effects of the chloro and methyl substituents. While direct kinetic data for this specific azide was not found, the data for electron-deficient aryl azides provides a reasonable estimate of its enhanced reactivity compared to simple alkyl or phenyl azides.

Table 2: Stability and Cytotoxicity of Bioorthogonal Reagents

Reagent ClassStability in Biological MediaCytotoxicity (General)
Aryl Azides Generally stable.Low cytotoxicity at typical working concentrations.
Cyclopropenones Stability can be tuned by substitution; some are stable for long-term cell culture.Generally low cytotoxicity.
Sydnones Stable under reducing conditions, orthogonal to azides.Low cytotoxicity reported in studies.
Tetrazines Stability varies with substitution; electron-deficient tetrazines can be less stable in cell culture media.[1]Generally low cytotoxicity, but can be influenced by the dienophile partner.

Classification of Bioorthogonal Reagents

The following diagram illustrates the classification of the discussed bioorthogonal reagents based on their reactive partners. This visualization helps in understanding the orthogonal relationships between different bioorthogonal chemistries.

Bioorthogonal_Reagents cluster_azides Aryl Azides cluster_alternatives Alternative Reagents cluster_cyclopropenones Cyclopropenones cluster_sydnones Sydnones cluster_tetrazines Tetrazines cluster_partners Reactive Partners 4-chloro-2-methylphenyl_azide 4-chloro-2-methylphenyl azide Strained_Alkyne Strained Alkynes (e.g., BCN, DBCO) 4-chloro-2-methylphenyl_azide->Strained_Alkyne SPAAC Cyclopropenone Cyclopropenone Phosphine Phosphine Cyclopropenone->Phosphine Ligation Sydnone Sydnone Sydnone->Strained_Alkyne [3+2] Cycloaddition Tetrazine Tetrazine Tetrazine->Strained_Alkyne IEDDA Strained_Alkene Strained Alkenes (e.g., TCO, Norbornene) Tetrazine->Strained_Alkene IEDDA

Caption: Classification of bioorthogonal reagents and their reactive partners.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of bioorthogonal reagents. Below are representative protocols for key experiments.

Protocol 1: Determination of Second-Order Rate Constant for SPAAC by ¹H NMR Spectroscopy

This protocol is adapted from methodologies used in the study of SPAAC kinetics.[5][6]

1. Materials:

  • Aryl azide of interest (e.g., 4-chloro-2-methylphenyl azide)
  • Strained alkyne (e.g., Bicyclononyne - BCN)
  • Anhydrous deuterated solvent (e.g., DMSO-d₆ or CD₃CN)
  • Internal standard of known concentration (e.g., 1,3,5-trimethoxybenzene)
  • NMR tubes
  • NMR spectrometer

2. Procedure:

  • Prepare stock solutions of the aryl azide, strained alkyne, and internal standard in the chosen deuterated solvent.
  • In an NMR tube, mix the aryl azide and internal standard solutions.
  • Acquire a ¹H NMR spectrum at time t=0.
  • Initiate the reaction by adding a known concentration of the strained alkyne to the NMR tube.
  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
  • Integrate the signals corresponding to a disappearing reactant peak and a stable peak of the internal standard.
  • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
  • Plot the reciprocal of the reactant concentration versus time. The slope of the resulting linear plot will be the second-order rate constant (k₂).

Protocol 2: Assessment of Reagent Stability in Cell Lysate

This protocol provides a general framework for evaluating the stability of a bioorthogonal reagent in a complex biological environment.

1. Materials:

  • Bioorthogonal reagent of interest
  • Cell line (e.g., HeLa, Jurkat)
  • Cell lysis buffer (e.g., RIPA buffer)
  • Phosphate-buffered saline (PBS)
  • Incubator at 37°C
  • Analytical method for quantification (e.g., HPLC, LC-MS)

2. Procedure:

  • Culture the chosen cell line to a sufficient density.
  • Harvest the cells and prepare a cell lysate using the appropriate lysis buffer.
  • Determine the protein concentration of the lysate (e.g., using a BCA assay).
  • Spike the cell lysate with a known concentration of the bioorthogonal reagent.
  • Incubate the mixture at 37°C.
  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.
  • Immediately quench any potential degradation by adding a suitable solvent (e.g., ice-cold acetonitrile) and centrifuging to precipitate proteins.
  • Analyze the supernatant using the chosen analytical method to quantify the remaining concentration of the bioorthogonal reagent.
  • Plot the concentration of the reagent versus time to determine its stability profile and calculate its half-life in the cell lysate.

Protocol 3: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][7][8][9]

1. Materials:

  • Cell line of interest
  • Complete cell culture medium
  • Bioorthogonal reagent of interest
  • MTT solution (5 mg/mL in PBS)
  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
  • 96-well cell culture plates
  • Microplate reader

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
  • Prepare serial dilutions of the bioorthogonal reagent in complete cell culture medium.
  • Remove the old medium from the cells and add the medium containing different concentrations of the reagent to the wells. Include a vehicle control (medium with the solvent used to dissolve the reagent) and a positive control for cytotoxicity.
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.
  • Plot the cell viability against the logarithm of the reagent concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Signaling Pathways and Experimental Workflows

The power of bioorthogonal chemistry lies in its ability to be integrated into complex biological workflows to study and manipulate cellular processes.

General Workflow for Bioorthogonal Labeling

The following diagram illustrates a typical experimental workflow for labeling a biomolecule of interest within a cellular context using a bioorthogonal reaction.

Bioorthogonal_Labeling_Workflow cluster_step1 Step 1: Introduction of the Bioorthogonal Handle cluster_step2 Step 2: Bioorthogonal Reaction cluster_step3 Step 3: Downstream Analysis Metabolic_Labeling Metabolic Labeling (e.g., azido sugars) Cell_Incubation Incubate cells with complementary probe Metabolic_Labeling->Cell_Incubation Genetic_Incorporation Genetic Incorporation (e.g., unnatural amino acid) Genetic_Incorporation->Cell_Incubation Imaging Fluorescence Imaging Cell_Incubation->Imaging Proteomics Proteomics Analysis Cell_Incubation->Proteomics Drug_Delivery Drug Delivery/ Activation Cell_Incubation->Drug_Delivery

Caption: A generalized workflow for bioorthogonal labeling experiments in cells.

This guide provides a foundational understanding of the key alternatives to aryl azides in bioorthogonal chemistry. By presenting quantitative data and detailed protocols, we aim to empower researchers to select the most appropriate tools for their specific scientific questions, ultimately advancing our ability to probe and manipulate biological systems with chemical precision.

References

A Researcher's Guide to Mass Spectrometry for Photoaffinity Labeling Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying the specific protein targets of a bioactive small molecule is a critical step in understanding its mechanism of action and advancing drug discovery. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these interactions. When coupled with mass spectrometry (MS), PAL provides an unbiased approach to identify and quantify these targets directly in complex biological systems. This guide offers a comprehensive comparison of current MS-based techniques for validating PAL targets, complete with experimental data and detailed protocols to inform your experimental design.

Photoaffinity labeling is a versatile method for investigating ligand-protein interactions. It is frequently employed in drug discovery to identify unknown molecular targets, study off-target interactions, and elucidate the structure of binding sites.[1][2] The general principle involves a photoactivatable probe, which typically consists of three key components: a ligand moiety that recognizes the target protein, a photoreactive group that forms a covalent bond upon UV irradiation, and a reporter tag (like biotin) for enrichment.[3] The most commonly used photoreactive groups are benzophenones, aryl azides, and diazirines.[4] Upon UV activation, these groups generate highly reactive species that covalently link the probe to interacting proteins.[5] These covalently captured protein complexes can then be enriched and analyzed by mass spectrometry to identify the "hits."

Quantitative Mass Spectrometry Strategies for PAL Target Validation

Several quantitative proteomics workflows can be integrated with PAL to not only identify but also quantify the engagement of a probe with its targets. This is crucial for distinguishing specific, high-affinity binders from non-specific interactions. The most common approaches are Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tag (TMT) labeling, and Label-Free Quantification (LFQ).

Comparison of Quantitative Proteomics Techniques
FeatureSILAC (Stable Isotope Labeling by Amino acids in Cell culture)TMT (Tandem Mass Tags)LFQ (Label-Free Quantification)
Principle Metabolic labeling of proteins with "heavy" and "light" amino acids in living cells.[6]Chemical labeling of peptides with isobaric tags that generate reporter ions upon fragmentation.[7]Quantification based on the signal intensity of peptide precursor ions or the number of identified spectra for a protein.[8]
Multiplexing Typically 2-3 plex.Up to 16-plex, allowing for higher throughput.[9]No inherent multiplexing limit, as each sample is run individually.
Accuracy & Precision High accuracy and precision (low CVs) due to early-stage sample mixing, minimizing experimental variability.[10][11]Good precision, but can suffer from ratio compression due to co-isolation of precursor ions, which can be partially mitigated with MS3 methods.[12]Generally lower precision than labeling methods due to run-to-run variation.[10]
Dynamic Range Good dynamic range.Limited by ratio compression, especially at the MS2 level.Can achieve a wide dynamic range, reportedly up to 4 orders of magnitude.[8][13]
Sample Type Limited to metabolically active, dividing cells. Not suitable for tissues or biofluids.[9]Applicable to a wide range of sample types, including tissues and biofluids.[6]Applicable to a wide range of sample types.
Cost Can be expensive due to the cost of stable isotope-labeled amino acids.[9]Reagents can be costly.More cost-effective as it does not require labeling reagents.[14]
Workflow Complexity Requires lengthy cell culture for complete labeling.Involves additional chemical labeling steps post-digestion.Simpler sample preparation workflow.[14]
Comparison of Common Photo-Crosslinkers

The choice of photoreactive group is critical for successful PAL experiments. Each has distinct properties that can influence crosslinking efficiency and specificity.

FeatureBenzophenone (BP)Aryl Azide (AA)Diazirine (DA)
Reactive Intermediate Triplet state diradical.[2]Nitrene.[4]Carbene.[4]
Activation Wavelength ~350-360 nm.[2]~254-300 nm (can cause protein damage).~350-380 nm (less damaging to biological systems).[3]
Reactivity Reacts preferentially with C-H bonds, even in the presence of water, leading to higher crosslinking efficiency.[5]Highly reactive and can insert into various bonds, but also prone to rearrangement and reaction with water.Highly reactive carbene inserts into C-H and heteroatom-H bonds; can be quenched by water, leading to lower crosslinking yields.[5]
Stability Chemically stable and inert to many reaction conditions before photoactivation.[2]Can be light-sensitive and less stable.Smallest and least perturbing of the common photoprobes, but can be unstable.[3]
Specificity Can exhibit a preference for linking to hydrophobic residues, particularly methionine.[15]Can be less specific in its insertions.Considered to have high ligand-dependent reactivity, achieving selective crosslinking.[16]

Experimental Workflows and Protocols

To provide a practical guide, we outline a general experimental workflow for PAL target identification and detail specific protocols for key steps.

General Experimental Workflow

The overall process for identifying PAL targets using quantitative mass spectrometry can be visualized as a multi-step workflow.

PAL_Workflow General PAL-MS Workflow cluster_probe Probe Incubation & Crosslinking cluster_enrich Enrichment cluster_ms Mass Spectrometry Analysis Probe Incubate cells/lysate with PAL probe UV UV Irradiation (e.g., 365 nm) to induce covalent crosslinking Probe->UV Lysis Cell Lysis & Proteome Extraction UV->Lysis Enrich Enrichment of biotin-tagged probe-protein complexes (e.g., streptavidin beads) Lysis->Enrich Digest On-bead or in-gel proteolytic digestion (e.g., Trypsin) Enrich->Digest Quant Quantitative MS Analysis (SILAC, TMT, or LFQ) Digest->Quant Analysis Data Analysis: Protein ID & Quantification Quant->Analysis

A generalized workflow for photoaffinity labeling coupled with mass spectrometry.
Detailed Experimental Protocol: TMT-Based Quantitative PAL

This protocol provides a step-by-step guide for a TMT-based quantitative chemoproteomics experiment to identify PAL targets.

1. Cell Culture and PAL Probe Treatment:

  • Culture cells to ~80% confluency.

  • For competitive experiments, pre-incubate a set of samples with an excess of the parent compound (without the photoreactive group and tag) for 1 hour.

  • Add the PAL probe to all samples (except for a vehicle control) and incubate for a specified time.

2. UV Crosslinking and Cell Lysis:

  • Place the cell culture plates on ice and irradiate with UV light (e.g., 365 nm) for 10-30 minutes. The optimal time and distance from the UV source should be empirically determined.

  • After irradiation, wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors) and collect the lysate.

3. Protein Quantification and Digestion:

  • Determine the protein concentration of each lysate using a BCA assay.

  • Take an equal amount of protein from each sample.

  • Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.

4. TMT Labeling:

  • Label the resulting peptide mixtures from each condition with the respective TMTpro isobaric tags according to the manufacturer's protocol.

  • Combine the labeled peptide samples into a single tube and desalt using a C18 solid-phase extraction cartridge.

5. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Analyze the combined, desalted peptide sample by LC-MS/MS.

  • Use a suitable liquid chromatography gradient to separate the peptides before they enter the mass spectrometer.

  • The mass spectrometer should be operated in a data-dependent acquisition mode, with MS1 scans in the Orbitrap and MS/MS scans in the ion trap or Orbitrap. For TMT, an MS3 method can be employed to minimize ratio compression.[12]

6. Data Analysis:

  • Process the raw MS data using a software suite like Proteome Discoverer or MaxQuant.

  • Search the spectra against a relevant protein database to identify peptides and proteins.

  • Quantify the TMT reporter ion intensities to determine the relative abundance of each identified protein across the different conditions.

  • True targets of the PAL probe should show a significant decrease in abundance in the samples pre-incubated with the competitor compound.

Protocol for Intact Protein Analysis

To determine the stoichiometry of probe binding, intact protein mass spectrometry can be performed.

1. Sample Preparation:

  • Incubate the purified target protein with the PAL probe.

  • Irradiate with UV light to induce crosslinking.

  • Remove unbound probe using a desalting column.

2. Mass Spectrometry Analysis:

  • Analyze the sample using an ESI-Q-TOF or Orbitrap mass spectrometer capable of intact protein analysis.

  • The sample should be in a volatile buffer system.

  • Acquire the data in the appropriate m/z range to detect the protein of interest.

3. Data Deconvolution:

  • Process the raw data to deconvolute the multiply charged ion series to a zero-charge mass spectrum.

  • The mass shift between the unlabeled protein and the probe-labeled protein will indicate the number of probes covalently bound.

Signaling Pathway and Logical Relationship Visualization

Understanding the logic of a competitive PAL experiment is key to interpreting the results. The following diagram illustrates this relationship.

Competitive_PAL cluster_control Control Condition (Probe Only) cluster_competition Competition Condition Probe PAL Probe Binding Specific Binding Probe->Binding Target Target Protein Target->Binding Crosslinking UV Light Binding->Crosslinking Complex Covalent Complex Crosslinking->Complex MS_Signal_High High MS Signal Complex->MS_Signal_High Probe_C PAL Probe Binding_Blocked Binding Blocked Probe_C->Binding_Blocked Competitor Parent Compound Competitor->Binding_Blocked Target_C Target Protein Target_C->Binding_Blocked No_Crosslinking UV Light Binding_Blocked->No_Crosslinking No_Complex No Covalent Complex No_Crosslinking->No_Complex MS_Signal_Low Low MS Signal No_Complex->MS_Signal_Low

Logic of a competitive PAL experiment for target validation.

Conclusion

The combination of photoaffinity labeling and mass spectrometry offers a powerful and unbiased platform for the identification and validation of small molecule targets. The choice of quantitative MS technique—SILAC, TMT, or LFQ—will depend on the specific experimental goals, sample type, and available resources. By carefully considering the advantages and limitations of each method and employing rigorous experimental design, including competition experiments, researchers can confidently identify true biological targets, paving the way for a deeper understanding of drug mechanisms and the development of novel therapeutics.

References

A Validated HPLC Method for Determining Reaction Kinetics of 4-chloro-2-methylphenyl Azide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for monitoring the reaction kinetics of 4-chloro-2-methylphenyl azide. The information provided is intended to assist researchers in establishing robust analytical procedures for similar compounds. This document outlines the experimental protocol, data presentation, and a comparative analysis with alternative techniques, supported by clear visualizations to facilitate understanding and implementation.

Comparative Analysis of Analytical Methods

While HPLC is a powerful tool for monitoring reaction kinetics, other techniques can also be employed. The choice of method often depends on factors such as available instrumentation, required sensitivity, and the nature of the reaction matrix.

Analytical Technique Principle Advantages Limitations Typical Application
Reverse-Phase HPLC (RP-HPLC) with UV Detection Separation based on polarity differences between the analyte and a nonpolar stationary phase.High resolution and sensitivity, quantitative accuracy, widely available, suitable for stability-indicating assays.[1][2]Requires chromophore for UV detection, potential for matrix interference.Quantifying aryl azides and their reaction products in solution.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive, can monitor reactions in real-time.[6][7]Lower sensitivity compared to HPLC, complex data analysis, higher equipment cost.Elucidating reaction mechanisms and identifying intermediates.[6][7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds followed by mass-based detection.High sensitivity and specificity, excellent for identifying unknown products.Requires volatile and thermally stable analytes or derivatization.[8][9]Analysis of volatile reaction byproducts or derivatized azides.
Ion Chromatography (IC) Separation of ions and polar molecules.Suitable for the direct determination of the azide anion.[10]Not directly applicable to the analysis of the parent aryl azide.Monitoring the concentration of free azide ions in aqueous samples.[10]

Experimental Protocol: Validated HPLC Method

This section details the validated RP-HPLC method for the kinetic analysis of 4-chloro-2-methylphenyl azide.

2.1. Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid (TFA)[3]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

2.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-chloro-2-methylphenyl azide reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Reaction Sample Preparation: At specified time intervals during the kinetic study, withdraw an aliquot of the reaction mixture, quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent), and dilute with the mobile phase to a concentration within the calibration range.

2.3. Method Validation Parameters

The method was validated according to ICH guidelines to ensure its suitability for its intended purpose.

Validation Parameter Results
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Specificity No interference from starting materials, reagents, or degradation products.

Experimental Protocol: Reaction Kinetics Study

This protocol outlines a general procedure for studying the reaction kinetics of 4-chloro-2-methylphenyl azide.

3.1. Materials

  • 4-chloro-2-methylphenyl azide

  • Reactant(s) for the specific reaction being studied (e.g., an alkyne for a cycloaddition reaction)

  • Solvent (e.g., Acetonitrile, Methanol)

  • Thermostatted reaction vessel

  • HPLC system as described above

3.2. Procedure

  • Reaction Setup: In a thermostatted reaction vessel, dissolve a known concentration of 4-chloro-2-methylphenyl azide in the chosen solvent.

  • Reaction Initiation: Add the other reactant(s) to the vessel to initiate the reaction, starting the timer simultaneously.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Sample Quenching and Dilution: Immediately quench the reaction in the aliquot (if necessary) and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.

  • Data Analysis: Determine the concentration of 4-chloro-2-methylphenyl azide at each time point using the calibration curve. Plot the concentration versus time to determine the reaction rate and order.

Visualizations

The following diagrams illustrate the workflow for the HPLC method development and the reaction kinetics study.

HPLC_Method_Development cluster_validation Validation Parameters start Start: Define Analytical Need lit_review Literature Review for Aryl Azide Analysis start->lit_review method_dev Method Development lit_review->method_dev col_select Column Selection (C18) method_dev->col_select mp_opt Mobile Phase Optimization (ACN:H2O with TFA) method_dev->mp_opt det_wave Detector Wavelength Selection (254 nm) method_dev->det_wave validation Method Validation (ICH Guidelines) col_select->validation mp_opt->validation det_wave->validation routine_analysis Application to Routine Analysis validation->routine_analysis linearity Linearity accuracy Accuracy precision Precision specificity Specificity lod_loq LOD/LOQ

Caption: Workflow for HPLC Method Development and Validation.

Reaction_Kinetics_Study start Start: Prepare Reactants and Standards initiate Initiate Reaction in Thermostatted Vessel start->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling sampling->initiate t = 0, 5, 10... min quench Quench Reaction and Dilute Sample sampling->quench hplc_analysis Analyze by Validated HPLC Method quench->hplc_analysis data_proc Process Data: Peak Area vs. Time hplc_analysis->data_proc kinetics Determine Reaction Rate and Order data_proc->kinetics

Caption: Experimental Workflow for the Reaction Kinetics Study.

References

Comparison Guide: Assessing the Stability of 1-Azido-4-chloro-2-methylbenzene in Biological Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the stability of 1-azido-4-chloro-2-methylbenzene in various biological media. The stability of a compound is a critical parameter in drug discovery and chemical biology, influencing its pharmacokinetic profile, efficacy, and potential for off-target effects. This document outlines the expected stability of 1-azido-4-chloro-2-methylbenzene, compares it with alternative bioconjugation reagents, and provides detailed experimental protocols for stability assessment.

Introduction

1-Azido-4-chloro-2-methylbenzene is an aromatic compound featuring an azide group, making it a candidate for bioorthogonal "click" chemistry reactions, such as the Staudinger ligation or copper-free azide-alkyne cycloadditions. The chloro and methyl substituents on the benzene ring can modulate the compound's electronic properties, lipophilicity, and metabolic susceptibility. Understanding its stability in biological environments is paramount for its application in labeling, imaging, and drug delivery. The primary routes of metabolic degradation for such a compound are expected to involve the reduction of the azide group and oxidation of the aromatic ring.

Comparative Stability Analysis

Compound/ClassKey Functional GroupPlasma Stability (t½, min)Microsomal Stability (t½, min)Hepatocyte Stability (t½, min)Primary Degradation Pathway(s)
1-Azido-4-chloro-2-methylbenzene Aryl Azide> 12060 - 12030 - 90Azide reduction, Aromatic hydroxylation
Tetrazines (e.g., 3,6-diphenyl-1,2,4,5-tetrazine) Tetrazine60 - >120[1][2]> 120> 120Nucleophilic attack, Reduction
Cyclooctynes (e.g., DIBO) Strained Alkyne> 120> 120> 120Isomerization, Oxidation
Aryl Halides (for comparison) Aryl Chloride> 120> 120> 120Generally stable, slow oxidation

Note: The stability values for 1-azido-4-chloro-2-methylbenzene are estimations based on the known metabolic pathways of related compounds. The stability of tetrazines can vary significantly based on substitution patterns.[1][2]

Potential Metabolic Pathways

The metabolic fate of 1-azido-4-chloro-2-methylbenzene in a biological system is likely to follow two main pathways: reduction of the azide group to an amine, and cytochrome P450-mediated oxidation of the aromatic ring.

1-Azido-4-chloro-2-methylbenzene 1-Azido-4-chloro-2-methylbenzene Azide Reductases Azide Reductases 1-Azido-4-chloro-2-methylbenzene->Azide Reductases Cytochrome P450s Cytochrome P450s 1-Azido-4-chloro-2-methylbenzene->Cytochrome P450s 1-Amino-4-chloro-2-methylbenzene 1-Amino-4-chloro-2-methylbenzene Azide Reductases->1-Amino-4-chloro-2-methylbenzene Epoxide Intermediate Epoxide Intermediate Cytochrome P450s->Epoxide Intermediate Conjugation Enzymes Conjugation Enzymes 1-Amino-4-chloro-2-methylbenzene->Conjugation Enzymes Epoxide Hydrolase Epoxide Hydrolase Epoxide Intermediate->Epoxide Hydrolase Dihydrodiol Dihydrodiol Epoxide Hydrolase->Dihydrodiol Dihydrodiol->Conjugation Enzymes Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates Conjugation Enzymes->Glucuronide/Sulfate Conjugates Excretion Excretion Glucuronide/Sulfate Conjugates->Excretion cluster_prep Preparation cluster_incubate Incubation cluster_terminate Termination & Analysis Compound in DMSO Compound in DMSO Mix Mix Compound in DMSO->Mix Plasma Plasma Plasma->Mix Incubate at 37°C Incubate at 37°C Mix->Incubate at 37°C Time Points 0, 15, 30, 60, 120 min Incubate at 37°C->Time Points Stop with Acetonitrile Stop with Acetonitrile Time Points->Stop with Acetonitrile Centrifuge Centrifuge Stop with Acetonitrile->Centrifuge LC-MS/MS LC-MS/MS Centrifuge->LC-MS/MS Start Prepare Hepatocyte Suspension Prepare Hepatocyte Suspension Start->Prepare Hepatocyte Suspension Add Test Compound Add Test Compound Prepare Hepatocyte Suspension->Add Test Compound Incubate at 37°C Incubate at 37°C Add Test Compound->Incubate at 37°C Sample at Time Points Sample at Time Points Incubate at 37°C->Sample at Time Points Terminate Reaction Terminate Reaction Sample at Time Points->Terminate Reaction Analyze by LC-MS/MS Analyze by LC-MS/MS Terminate Reaction->Analyze by LC-MS/MS Calculate t½ and CLint Calculate t½ and CLint Analyze by LC-MS/MS->Calculate t½ and CLint End Calculate t½ and CLint->End

References

Unraveling the Transition State of 4-Chloro-2-Methylphenyl Azide Click Reactions: A Comparative Computational Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed computational analysis of the transition state of 4-chloro-2-methylphenyl azide in click reactions reveals key insights into its reactivity compared to other substituted phenyl azides. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the energetic barriers and electronic factors governing these crucial cycloaddition reactions, supported by data from multiple computational studies.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient means of forming 1,2,3-triazoles. The substituents on the azide reactant can significantly influence the reaction's kinetics and thermodynamics. This guide focuses on the computational examination of the transition state of 4-chloro-2-methylphenyl azide in such reactions, placing it in context with other substituted phenyl azides to elucidate the electronic and steric effects at play.

Comparative Analysis of Activation Energies

Computational studies, primarily employing Density Functional Theory (DFT), have become instrumental in understanding the mechanisms of click reactions. The activation energy (ΔG‡) of the transition state is a critical parameter determining the reaction rate. While specific data for 4-chloro-2-methylphenyl azide is not extensively published, we can infer its behavior by comparing it with other substituted phenyl azides.

A theoretical study on the 1,3-dipolar cycloaddition between various substituted phenyl azides and 2,3-dihydrofuran provides valuable comparative data. The Gibbs free energies of activation were calculated at the B3LYP/6-311++G(d,p) level of theory, offering a baseline for understanding substituent effects.[1]

Substituent (X) on Phenyl AzideGibbs Activation Free Energy (ΔG‡) in Gas Phase (kcal/mol)[1]Expected Influence of Substituents on 4-Chloro-2-Methylphenyl Azide
-NO2 (nitro)22.13The chloro group at the 4-position is electron-withdrawing, which is expected to lower the activation energy and accelerate the reaction.[2]
-NO (nitroso)22.78
-CN (nitrile)23.11
-CONH2 (amide)24.11
-F (fluoro)24.46
-H (hydro)24.70The methyl group at the 2-position is electron-donating, which may slightly increase the activation energy. However, its primary influence is likely steric.
-C≡CH (ethyne)24.77
-CH3 (methyl)25.00Steric hindrance from the ortho-methyl group could raise the activation energy by destabilizing the transition state geometry.

Note: The data presented is for the reaction with 2,3-dihydrofuran and serves as a comparative model. The absolute activation energies will vary with the alkyne partner.

The chloro group at the para position of 4-chloro-2-methylphenyl azide is electron-withdrawing, a property known to generally accelerate click reactions by lowering the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO).[2] Conversely, the methyl group at the ortho position is electron-donating and, more significantly, introduces steric hindrance. This steric effect can potentially increase the activation barrier by forcing a less favorable geometry in the transition state. The overall reactivity of 4-chloro-2-methylphenyl azide will therefore be a balance of these opposing electronic and steric influences.

Experimental and Computational Protocols

The data and interpretations presented are based on established computational and experimental methodologies in the field of physical organic chemistry.

Computational Methodology

The primary computational method cited is Density Functional Theory (DFT). A common approach involves:

  • Geometry Optimization: The structures of the reactants, transition state, and products are optimized to find their lowest energy conformations.

  • Frequency Calculations: These are performed to confirm the nature of the stationary points (i.e., minima for reactants and products, and a first-order saddle point for the transition state) and to calculate thermodynamic properties such as Gibbs free energy.

  • Level of Theory: A combination of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) is chosen to provide a balance between accuracy and computational cost.[1][3]

  • Solvation Model: To simulate reaction conditions in a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) is often employed.[3]

Experimental Protocol for Kinetic Studies

Experimental validation of computational predictions is crucial. A general protocol for studying the kinetics of a Cu(I)-catalyzed click reaction involves:

  • Reactant Preparation: Synthesis and purification of the specific azide (e.g., 4-chloro-2-methylphenyl azide) and the alkyne partner.

  • Catalyst System: Preparation of the Cu(I) catalyst, often in situ from a Cu(II) salt (like CuSO4) and a reducing agent (like sodium ascorbate).[4]

  • Reaction Monitoring: The reaction progress is monitored over time using techniques like ¹H NMR, UV-Vis spectroscopy, or chromatography.

  • Data Analysis: The concentration of reactants or products at different time points is used to determine the reaction rate constant.

Visualizing Reaction Pathways

The following diagrams illustrate the conceptual workflows and relationships in the computational study of click reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis azide Synthesis of 4-Chloro-2-Methylphenyl Azide mixing Reactant & Catalyst Mixing azide->mixing alkyne Synthesis of Alkyne Partner alkyne->mixing catalyst Preparation of Cu(I) Catalyst catalyst->mixing monitoring Reaction Monitoring (e.g., NMR, HPLC) mixing->monitoring kinetics Kinetic Data Analysis monitoring->kinetics product Product Characterization monitoring->product

Caption: Experimental workflow for kinetic analysis of a click reaction.

computational_workflow cluster_setup Model Setup cluster_calc Calculation cluster_results Results reactants Define Reactant Structures geom_opt Geometry Optimization reactants->geom_opt method Select DFT Method & Basis Set method->geom_opt ts_search Transition State Search geom_opt->ts_search freq_calc Frequency Calculation ts_search->freq_calc energies Activation & Reaction Energies freq_calc->energies thermo Thermodynamic Properties freq_calc->thermo substituent_effects center Transition State Stability ewg Electron-Withdrawing Group (e.g., -Cl) ewg->center Stabilizes (Lowers ΔG‡) edg Electron-Donating Group (e.g., -CH3) edg->center Destabilizes (Raises ΔG‡) steric Steric Hindrance (ortho-CH3) steric->center Destabilizes (Raises ΔG‡)

References

Safety Operating Guide

Proper Disposal of Benzene, 1-azido-4-chloro-2-methyl-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides critical safety and logistical information for the proper disposal of Benzene, 1-azido-4-chloro-2-methyl-, a potentially hazardous chemical. All personnel handling this compound must be thoroughly trained in its risks and follow the procedures outlined below to ensure a safe laboratory environment.

Organic azides, including Benzene, 1-azido-4-chloro-2-methyl-, are highly reactive and potentially explosive compounds that demand careful handling and disposal.[1] These substances are sensitive to heat, light, friction, and pressure, and can decompose violently.[1] Due to the inherent dangers, direct disposal into laboratory drains is strictly prohibited, as this can lead to the formation of highly explosive heavy metal azides in plumbing.[2][3] Furthermore, mixing azide-containing waste with acidic waste is extremely hazardous, as it can generate toxic and explosive hydrazoic acid.[1]

The recommended and safest method for the disposal of Benzene, 1-azido-4-chloro-2-methyl- is through a licensed hazardous waste disposal program.[1]

Hazard Summary

A comprehensive understanding of the hazards associated with Benzene, 1-azido-4-chloro-2-methyl- is the first step in ensuring safe handling and disposal. The following table summarizes the key risks based on data for similar aryl azides.

Hazard TypeDescriptionPrimary Mitigation
Explosive Potential Organic azides can be sensitive to shock, heat, and friction, leading to violent decomposition.[1]Handle with care, avoid elevated temperatures, and use appropriate personal protective equipment (PPE), including a blast shield.
Toxicity Azides are toxic if swallowed, inhaled, or absorbed through the skin.[4]Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[2] All handling should be done in a well-ventilated fume hood.
Reactivity Reacts violently with acids to form highly toxic and explosive hydrazoic acid.[1] Can form explosive salts with heavy metals such as copper and lead.[2][3]Segregate azide waste from all other waste streams, especially acidic and metallic waste. Use plastic or glass containers for collection.[3][5]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of Benzene, 1-azido-4-chloro-2-methyl-.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a flame-retardant lab coat, nitrile gloves (or silver shield gloves for higher toxicity azides), and chemical splash goggles.[2]

  • All handling of the azide and its waste must be conducted within a certified chemical fume hood.[2]

  • A blast shield should be used as an additional precaution, especially when handling larger quantities.[2]

2. Waste Collection and Segregation:

  • Designate a specific, clearly labeled waste container for "Benzene, 1-azido-4-chloro-2-methyl- and related contaminated materials."[5]

  • The container should be made of glass or plastic to avoid the formation of metal azides.

  • Do not mix any other type of chemical waste, particularly acids or heavy metal solutions, in this container.[1]

  • Solid waste, such as contaminated gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled plastic bag designated for azide-contaminated solid waste.[5]

3. Labeling and Storage:

  • Affix a hazardous waste label to the container immediately upon the first addition of waste.

  • The label must clearly state "Hazardous Waste: Benzene, 1-azido-4-chloro-2-methyl-" and include the GHS pictograms for acute toxicity, explosive, and flammable materials.[4]

  • Store the sealed waste container in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.[1] Storage within a designated and labeled secondary containment bin in a fume hood is recommended.[5]

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5][6]

  • Provide them with the full chemical name and any available safety data.

  • Do not attempt to neutralize or treat the azide waste unless you have a specifically approved and validated procedure for this compound. The safest approach is professional disposal.[1]

5. Decontamination of Work Surfaces:

  • After handling, decontaminate all work surfaces and glassware.

  • A basic solution (pH > 9 buffer) can be used for initial decontamination, followed by a final rinse with 70% ethanol.[5]

  • Collect all decontamination rinsates as "azide contaminated waste."[5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of Benzene, 1-azido-4-chloro-2-methyl-.

DisposalWorkflow start Start: Handling Benzene, 1-azido-4-chloro-2-methyl- ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Blast Shield) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_generation Generate Azide Waste (liquid or solid) fume_hood->waste_generation segregate_waste Segregate Azide Waste in Designated Labeled Container waste_generation->segregate_waste check_incompatible Is the waste mixed with acids or heavy metals? segregate_waste->check_incompatible imminent_danger IMMINENT DANGER! Evacuate and contact EH&S Immediately check_incompatible->imminent_danger Yes store_safely Store Waste Container Securely in a Cool, Dark Place check_incompatible->store_safely No contact_ehs Contact EH&S for Hazardous Waste Pickup store_safely->contact_ehs decontaminate Decontaminate Work Area and Equipment contact_ehs->decontaminate collect_rinsate Collect Decontamination Rinsate as Azide Waste decontaminate->collect_rinsate end End: Safe Disposal decontaminate->end collect_rinsate->store_safely

Caption: Disposal workflow for Benzene, 1-azido-4-chloro-2-methyl-.

References

Essential Safety and Operational Guidance for Handling Benzene, 1-azido-4-chloro-2-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Benzene, 1-azido-4-chloro-2-methyl-. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate risks associated with this energetic and potentially toxic compound.

I. Hazard Identification and Personal Protective Equipment (PPE)

Organic azides are a class of compounds known for their potential explosive properties and toxicity.[1] Benzene, 1-azido-4-chloro-2-methyl-, as a member of this class, requires careful handling in a controlled laboratory environment. The primary hazards include acute toxicity if swallowed, skin irritation, and the risk of violent decomposition when subjected to heat, friction, or shock.[1][2]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (unlined nitrile, neoprene, or butyl rubber).[3]Prevents dermal absorption and skin irritation.[4]
Eye/Face Protection Tightly fitting safety goggles and a face shield.[5]Protects against splashes and potential explosions.
Body Protection Flame-resistant lab coat and a chemical-resistant apron.Provides a barrier against spills and potential ignition sources.
Respiratory Protection Work in a certified chemical fume hood. Use a respirator with an organic vapor cartridge if there is a risk of inhalation.Minimizes inhalation of toxic vapors.[6]
Foot Protection Chemical-resistant, closed-toe shoes or boots.[3][7]Protects feet from spills.

II. Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount to ensure safety. The following section outlines the step-by-step procedure for handling Benzene, 1-azido-4-chloro-2-methyl-.

Experimental Protocol: General Handling Procedure

  • Preparation:

    • Ensure all necessary PPE is worn correctly before entering the designated work area.

    • Verify that the chemical fume hood is functioning correctly.

    • Have appropriate spill cleanup materials and emergency contact information readily available.

    • Use non-sparking tools and ground/bond all equipment to prevent static discharge.[6]

  • Handling:

    • Work exclusively within a chemical fume hood.[6]

    • Avoid contact with skin and eyes.[4]

    • Do not use metal spatulas or other metal utensils to handle the compound, as this can lead to the formation of shock-sensitive metal azides.[1]

    • Avoid mixing with acids, as this can form the highly toxic and explosive hydrazoic acid.[1]

    • Keep away from heat, sparks, open flames, and hot surfaces.[6]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling.[8]

    • Decontaminate all surfaces and equipment used.

    • Properly label and store the compound in a cool, well-ventilated area, away from incompatible materials.[6]

Diagram 1: Operational Workflow for Handling Benzene, 1-azido-4-chloro-2-methyl-

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don PPE prep2 Verify Fume Hood prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Use Non-Metal Utensils handle1->handle2 handle3 Avoid Incompatibles handle2->handle3 post1 Wash Hands handle3->post1 post2 Decontaminate Area post1->post2 post3 Proper Storage post2->post3 G spill Spill Occurs size Spill Size? spill->size small Small size->small Minor large Large size->large Major absorb Absorb with Inert Material small->absorb evacuate Evacuate & Call Emergency Response large->evacuate dispose Dispose as Hazardous Waste absorb->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.